Toosendanin
Description
Properties
IUPAC Name |
[4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHTXVIXCMUDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58812-37-6 | |
| Record name | 12-AcetoxyaMoorastatin;24-Norchola-20,22-diene-4-carboxaldehyde,3,12-bis(acetyloxy)-14,15:21,23-diepoxy-1,7,19-trihydroxy-4,8-dimethyl-11-oxo-,cyclic4,19-hemiacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Triterpenoid Structure and Chemical Properties of Toosendanin
This compound (TSN), a tetracyclic triterpenoid extracted from the bark and fruits of Melia toosendan Sieb. et Zucc, is a natural compound with a growing body of research highlighting its diverse pharmacological activities.[1][2][3][4][5][6][7] Initially used as an insecticide and ascarifuge, recent studies have increasingly focused on its potential as a therapeutic agent, particularly in oncology.[1][2][4] This guide provides a comprehensive overview of its structure, chemical properties, and the molecular mechanisms underlying its biological effects, with a focus on data and experimental protocols relevant to drug development.
Triterpenoid Structure and Chemical Identity
This compound is classified as a limonoid, a subclass of highly oxygenated tetracyclic triterpenoids.[8] Its complex structure features a C26-carboxylic acid skeleton and a characteristic furan ring, which is common to many limonoids.[4][8] The chemical formula for this compound is C30H38O11.[2][3][9]
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| Molecular Formula | C30H38O11 | [2][3][9] |
| Molecular Weight | 574.62 g/mol | [5][10] |
| CAS Number | 58812-37-6 | [5][10][11][12] |
| Appearance | White, colorless acicular (needle-like) crystals | [3][4][7] |
| Canonical SMILES | CC(=O)O[C@@H]1C--INVALID-LINK--[C@@]23CO--INVALID-LINK--[C@]1(C)[C@@H]2C--INVALID-LINK--[C@]1(C)[C@@H]3C(=O)--INVALID-LINK--[C@@]2(C)--INVALID-LINK--c1ccoc1 | [10][12] |
Chemical and Physical Properties
The physicochemical properties of this compound, such as solubility and stability, are critical for its handling, formulation, and application in both research and clinical settings.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | Up to 247.5 mg/mL (430.72 mM) | Sonication is recommended. | [10] |
| 100 mg/mL (174.02 mM) | Use fresh DMSO as moisture can reduce solubility. | [5] | |
| 30 mg/mL | [12] | ||
| Ethanol | 23 mg/mL | [5] | |
| 5 mg/mL | [12] | ||
| DMF | 30 mg/mL | [12] | |
| Water | Insoluble | [5] | |
| Methanol, Ethyl Acetate, Acetone | Soluble | [4] | |
| Petroleum Ether | Insoluble | [4] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | 3 years | Keep away from direct sunlight and moisture. | [10] |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5][10] |
| In Solvent | -20°C | 1 month | Protect from light. | [13] |
Spectroscopic Data
The complex structure of this compound was elucidated using various spectroscopic techniques. While raw spectral data is extensive and found in specialized literature, the key methods are summarized below.
Table 4: Spectroscopic Analysis Methods for this compound
| Technique | Purpose | Reference |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | [4][14][15] |
| Nuclear Magnetic Resonance (NMR) | 1H-NMR and 13C-NMR are used for detailed structural elucidation of the carbon-hydrogen framework. | [16][17][18] |
| Infrared Spectroscopy (IR) | Identification of functional groups (e.g., carbonyl, hydroxyl). | [14][15][17] |
| X-ray Crystallography | Determination of the three-dimensional crystal structure. | [19] |
Biological Activity and Signaling Pathways
This compound exhibits a broad spectrum of biological activities, with its anti-tumor effects being the most extensively studied. It modulates multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.
PI3K/Akt/mTOR Pathway Inhibition
One of the primary mechanisms of this compound's anti-tumor activity is the inhibition of the PI3K/Akt/mTOR signaling pathway.[20] In glioma cells, TSN significantly inhibits the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, without affecting the total protein levels.[20] This inhibition leads to the downregulation of downstream targets like MMP-2 and cyclin D1, thereby suppressing cell proliferation and metastasis and inducing apoptosis.[20]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
JNK and p38 MAPK Signaling
This compound has also been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the suppression of the JNK signaling pathway.[21] It inhibits the CDC42/MEKK1/JNK cascade, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[21] Additionally, this compound exhibits immunosuppressive activity by inhibiting the p38 MAPK pathway in T-cells, which arrests the cell cycle and reduces the secretion of pro-inflammatory cytokines.[22]
References
- 1. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 58812-37-6 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (TSN) [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound: Synthesis of the AB-ring and Investigations of Its Anti-Botulinum Properties (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C30H38O11 | CID 9851101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. lehigh.edu [lehigh.edu]
- 16. ACG Publications - Antibacterial Triterpenoids from Melia toosendan [acgpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Site-selective structural modification of this compound enables one-step synthesis of 12-hydroxyamoorastatin: A natural tautomeric antitumor lead with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Toosendanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toosendanin (TSN) is a triterpenoid saponin extracted from the bark and fruits of Melia toosendan Sieb. et Zucc.[1][2]. Historically, it has been utilized in traditional Chinese medicine as an insecticide and an ascarifuge (a vermifuge for parasitic worms) for centuries[1][3]. Modern pharmacological research has unveiled a broader spectrum of biological activities, positioning this compound as a compound of significant interest for therapeutic development. Its activities span anticancer, immunomodulatory, anti-inflammatory, and insecticidal effects, driven by interactions with multiple cellular pathways[4][5].
This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its molecular mechanisms of action. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual diagrams of the cellular pathways it modulates.
Core Biological Activities and Mechanisms
This compound exerts a wide range of biological effects, with its anticancer properties being the most extensively studied. The compound's mechanisms often involve the induction of programmed cell death, modulation of critical signaling pathways, and inhibition of cellular machinery essential for survival and proliferation.
Anticancer Activity
TSN has demonstrated potent antitumor activity across a diverse range of cancer cell lines, including glioma, colorectal cancer, breast cancer, and osteosarcoma[3][6][7]. Its efficacy stems from its ability to inhibit proliferation, induce apoptosis and cell cycle arrest, and suppress tumor cell migration and invasion[6][8].
This compound inhibits the viability of cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, indicating a degree of cell-type-specific sensitivity.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
|---|---|---|---|---|
| U87MG | Glioma | 114.5 µM | 48 h | [6] |
| LN18 | Glioma | 172.6 µM | 48 h | [6] |
| LN229 | Glioma | 217.8 µM | 48 h | [6] |
| U251 | Glioma | 265.6 µM | 48 h | [6] |
| SW480 | Colorectal Cancer | ~0.25 µM | 48 h | [9] |
| CAL27 | Oral Squamous Cell Carcinoma | ~5-10 nM | 48 h | [8] |
| HN6 | Oral Squamous Cell Carcinoma | ~5-10 nM | 48 h | [8] |
| Activated T-cells | (Non-cancer) | 10 ± 2.02 nM | Not Specified |[10] |
A primary mechanism of TSN's anticancer effect is the induction of apoptosis. Studies show that TSN treatment leads to classic apoptotic morphological changes, such as chromatin condensation and nuclear fragmentation[9]. This is achieved through the modulation of key apoptotic proteins, including increasing the Bax/Bcl-2 ratio and activating the caspase cascade[6][11]. Furthermore, TSN can induce cell cycle arrest, primarily at the G0/G1 or S-phase, thereby preventing cancer cell proliferation[6][8][10].
A. PI3K/Akt/mTOR Pathway: In glioma cells, this compound has been shown to significantly inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in a dose-dependent manner[6]. This pathway is crucial for cell proliferation, survival, and metastasis. Its inhibition by TSN leads to downstream effects such as decreased expression of MMP-2/9 (involved in invasion), Cyclin D1 (involved in cell cycle progression), and Bcl-2 (an anti-apoptotic protein)[6][12].
B. STAT3 Pathway: this compound has been found to target Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer development, by inhibiting its phosphorylation[8]. In osteosarcoma and oral squamous cell carcinoma, suppressing the STAT3 pathway contributes to the antitumor efficacy of TSN[8][13].
C. p53 and Estrogen Receptor β (ERβ) Pathway: In glioblastoma, this compound can exert its anticancer effects by inducing the expression of ERβ and the tumor suppressor protein p53, leading to apoptosis[4].
Autophagy Inhibition
A novel and significant mechanism of this compound is its role as a potent, late-stage autophagy inhibitor[13][14]. Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress, such as during chemotherapy[13]. By blocking this protective mechanism, TSN can sensitize cancer cells to conventional chemotherapeutic agents[7][13][15].
The primary target for this activity is the vacuolar-type H+-translocating ATPase (V-ATPase)[13][14]. TSN directly binds to and inhibits V-ATPase, which is responsible for acidifying lysosomes. This inhibition elevates the lysosomal pH, impairing the activity of lysosomal enzymes and blocking the degradation of autophagosomes. This leads to the accumulation of autophagy substrates and ultimately enhances cancer cell death when combined with chemotherapy[13].
Immunomodulatory and Anti-inflammatory Effects
This compound also exhibits significant immunomodulatory properties.
-
T-Cell Proliferation Inhibition: TSN inhibits the proliferation of activated T-cells with an IC50 of approximately 10 nM[10]. This effect is mediated by the inhibition of the p38 MAPK signaling pathway, leading to cell cycle arrest in the G0/G1 phase. It also suppresses the secretion of pro-inflammatory cytokines like IL-6 and IL-17A while promoting the anti-inflammatory cytokine IL-10[10].
-
STING Pathway Inhibition: In the context of inflammatory diseases like ulcerative colitis, TSN has been shown to suppress the stimulator of interferon genes (STING) signaling pathway[16]. It achieves this by directly binding to both LYN kinase and the STING protein, thereby inhibiting STING oligomerization and the downstream phosphorylation of TBK1 and IRF3, which reduces the production of inflammatory cytokines[16][17].
Insecticidal Activity
The traditional use of this compound as a botanical insecticide is well-supported by scientific evidence. It acts primarily as a stomach poison against various insect pests, particularly lepidopteran larvae[18][19]. The mechanism involves damage to the midgut epithelial cells, leading to degeneration of microvilli and disruption of digestive processes[18]. It also exhibits sublethal effects, such as delaying development and reducing egg production and hatchability in insects like the mosquito Aedes aegypti[19][20].
Table 2: Insecticidal Activity of this compound
| Target Organism | Activity Metric | Value | Exposure | Citation |
|---|---|---|---|---|
| Mythimna separata (5th-instar larvae) | LC50 (Stomach Poisoning) | 252.23 µg/mL | Not Specified | [18] |
| Aedes aegypti (1st instar larvae) | LC50 | 60.8 µg/mL | 24 h | [19][20] |
| Aedes aegypti (Adult female) | LD50 (Topical) | 4.3 µ g/female | 96 h | [19][20] |
| Aedes aegypti (Adult female) | LC50 (Ingestion) | 1.02 µg/µL | 96 h |[19][20] |
Neurobiological and Other Effects
This compound also functions as a selective presynaptic blocker at neuromuscular junctions and central synapses[1][2]. It interferes with neurotransmitter release, an action that contributes to its anti-botulism effect, where it appears to prevent botulinum neurotoxin (BoNT) from accessing its SNARE protein substrate[1][2]. However, a significant concern for its clinical development is potential hepatotoxicity, which has been linked to the inhibition of autophagic flux in hepatocytes[21].
Experimental Protocols and Methodologies
This section details the standard methodologies used to investigate the biological activities of this compound.
General Workflow for In Vitro Anticancer Assessment
The evaluation of this compound's anticancer potential typically follows a multi-step process, starting from broad cytotoxicity screening to specific mechanistic assays.
Cell Viability Assay (CCK-8 Method)
-
Objective: To determine the effect of TSN on cell proliferation and calculate the IC50 value.
-
Protocol:
-
Seed cells (e.g., 5 x 10³ cells/well) in the logarithmic growth phase into 96-well culture plates and incubate for 12-24 hours to allow for adherence[8][9].
-
Prepare serial dilutions of this compound in the appropriate culture medium. Add 100 µL of the TSN solutions to the designated wells. Include a vehicle control (e.g., DMSO) group[8].
-
Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2[6][9].
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C[8][9].
-
Measure the optical density (absorbance) at 450-490 nm using a microplate reader[9].
-
Calculate the cell growth inhibition rate using the formula: Inhibition (%) = [1 - (OD_experiment / OD_control)] * 100. The IC50 value is determined from the dose-response curve[9].
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following TSN treatment.
-
Protocol:
-
Seed cells (e.g., 4 x 10⁵ cells/well) in a 6-well plate and treat with the desired concentrations of TSN for a specified time (e.g., 48 hours)[6].
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 100 µL of 1x Binding Buffer[6][9].
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension[6][9].
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[6].
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. The cell populations are categorized as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+)[9].
-
Western Blotting Analysis
-
Objective: To detect the expression levels of specific proteins in key signaling pathways affected by TSN.
-
Protocol:
-
Treat cells with TSN as required for the experiment and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, LC3B, p62, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁷ SW480 cells) into the flank of immunodeficient mice (e.g., nude mice)[6][9].
-
Allow tumors to grow to a palpable size (e.g., ~5 mm in diameter)[9].
-
Randomly divide the mice into groups: a control group (receiving vehicle, e.g., PBS) and treatment groups (receiving different doses of TSN, e.g., 0.15 mg/kg and 0.30 mg/kg)[9].
-
Administer treatment via a specified route (e.g., intraperitoneal injection) on a defined schedule[8][15].
-
Monitor tumor volume and body weight regularly throughout the experiment.
-
At the end of the study, sacrifice the mice and excise the tumors for weighing, imaging, and further analysis (e.g., H&E staining, immunohistochemistry, or Western blotting of tumor lysates)[6].
-
Conclusion and Future Directions
This compound is a multifaceted natural product with a compelling range of biological activities, particularly in the realm of oncology. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic signaling pathways like PI3K/Akt/mTOR and STAT3 underscores its potential as a direct anticancer agent. Critically, its novel mechanism as a V-ATPase inhibitor that blocks protective autophagy presents a promising strategy to overcome chemotherapy resistance in aggressive cancers[7][13]. Furthermore, its immunomodulatory and anti-inflammatory effects suggest its utility may extend to treating autoimmune and inflammatory disorders[10][16].
Despite these promising preclinical findings, the clinical translation of this compound faces challenges, most notably its potential for hepatotoxicity[21]. Future research must focus on optimizing its therapeutic index, possibly through derivatization to enhance efficacy and reduce toxicity, or through the development of targeted drug delivery systems. Comprehensive preclinical toxicology and pharmacokinetic studies are essential next steps. Nonetheless, this compound remains a valuable lead compound, offering multiple avenues for the development of novel therapeutics for cancer and inflammatory diseases.
References
- 1. [Biological effects of this compound, an active ingredient of herbal vermifuge in Chinese traditional medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of this compound, a triterpenoid extracted from Chinese traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits STING signaling pathway to alleviate ulcerative colitis via blocking LYN kinase and STING protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits STING signaling pathway to alleviate ulcerative colitis via blocking LYN kinase and STING protein. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Effects of the Botanical Insecticide, this compound, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Pharmacological Properties of Toosendanin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, is a natural compound with a long history of use in traditional medicine as an insecticide and parasiticide.[1][2] Modern pharmacological research has unveiled its significant potential as a therapeutic agent, particularly in oncology. TSN exhibits a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of autophagy, cell cycle arrest, and modulation of key oncogenic signaling pathways.[3][4] Its mechanisms of action are multifaceted, involving direct interaction with targets such as the vacuolar-type H+-translocating ATPase (V-ATPase) and regulation of pathways including PI3K/Akt/mTOR, MAPK, and STAT3.[5][6][7] This document provides an in-depth technical overview of the pharmacological properties of this compound, summarizing quantitative efficacy data, detailing relevant experimental protocols, and visualizing key molecular pathways to support further research and development.
Anticancer Properties of this compound
This compound has demonstrated potent anticancer effects across a wide range of malignancies, including glioblastoma, breast cancer, oral squamous cell carcinoma, and leukemia.[8][9][10] Its therapeutic potential stems from its ability to interfere with multiple cellular processes that are critical for cancer cell survival and proliferation.[3][6]
Mechanisms of Action
1.1.1 Inhibition of Autophagy
A primary mechanism of this compound's anticancer effect is the potent inhibition of late-stage autophagy.[5] Unlike many other autophagy inhibitors, TSN does not block the fusion of autophagosomes with lysosomes. Instead, it functions as a direct inhibitor of the vacuolar-type H+-translocating ATPase (V-ATPase).[5][11] This inhibition elevates the lysosomal pH, which in turn impairs the activity of pH-dependent lysosomal enzymes responsible for degrading cellular components.[5] The result is an accumulation of autophagosomes and a blockage of the autophagic flux that cancer cells often hijack to survive metabolic stress and chemotherapy.[5] By blocking this protective autophagy, this compound can sensitize cancer cells to conventional chemotherapeutic agents like irinotecan and camptothecin.[5][9]
1.1.2 Induction of Apoptosis
This compound is a potent inducer of apoptosis in numerous cancer cell lines.[10][12] This programmed cell death is often mediated through the intrinsic mitochondrial pathway.[13] Studies show that TSN treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[13][14] Released cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in the cleavage of substrates like PARP and subsequent cell death.[12][13]
1.1.3 Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. It has been shown to arrest cells in the S phase in HL-60 leukemia cells and the G0/G1 phase in activated T-cells.[12][15] This effect is often linked to the modulation of cell cycle regulatory proteins.[7]
1.1.4 Induction of Ferroptosis
Recent evidence suggests this compound can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[16] This has been observed in gastrointestinal stromal tumor (GIST) cells and is linked to the regulation of the NCOA4-mediated ferritinophagy pathway.[16]
Modulation of Signaling Pathways
This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This compound has been shown to significantly inhibit the phosphorylation levels of PI3K, Akt, and mTOR in glioma cells, effectively shutting down this pro-survival signaling cascade.[7] This inhibition contributes to its effects on proliferation, migration, and apoptosis.[7][17]
-
MAPK Pathways (JNK & p38): The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli. This compound's pro-apoptotic effects in HL-60 cells are mediated through the suppression of the JNK signaling pathway.[12][14] Conversely, in other contexts, such as inhibiting T-cell proliferation, this compound acts by inhibiting the p38 MAPK pathway.[15][18]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation and survival. This compound has been found to inhibit the phosphorylation of STAT3, thereby blocking its activity and downstream effects in oral squamous cell carcinoma.[6][8]
In Vitro Efficacy Data
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The 50% inhibitory concentration (IC₅₀) values highlight its potency, often in the nanomolar range.
| Cell Line | Cancer Type | IC₅₀ Value (48h) | Reference |
| HL-60 | Promyelocytic Leukemia | 28 ng/mL | [12] |
| U87 | Glioblastoma | 12 nM | |
| C6 | Glioblastoma (Rat) | 8 nM | [10] |
| T98G | Glioblastoma | > 200 nM | [10] |
| HN6 | Oral Squamous Cell Carcinoma | 13.93 ± 1.13 nM | [8] |
| CAL27 | Oral Squamous Cell Carcinoma | 25.39 ± 1.37 nM | [8] |
| U87MG | Glioma | 114.5 µM | |
| LN18 | Glioma | 172.6 µM | [7] |
| Activated T-cells | (Immunomodulation) | 10 ± 2.02 nM | [15] |
| HOEC | Normal Oral Epithelial Cells | 34.06 ± 3.64 nM | [8] |
Note: IC₅₀ values can vary significantly between studies due to different experimental conditions (e.g., cell density, exposure time). The significant difference in IC50 for U87 cells between two studies (12 nM vs 114.5 µM) highlights this variability.
Other Pharmacological Properties
Insecticidal Activity
This compound is a well-established botanical insecticide, traditionally used to control agricultural pests.[1][19] It acts primarily as a stomach poison and antifeedant.[19] Ingestion by insect larvae, such as Aedes aegypti, disrupts development, blood digestion, and egg production.[1][20] Its toxicity is potent, with a 24-hour LC₅₀ of 60.8 µg/ml for first instar Aedes aegypti larvae.[1] The mechanism involves damaging the midgut epithelium cells, which are crucial for digestion and nutrient absorption.[19]
Neurobiological Effects
This compound also possesses significant neurobiological activity, acting as a selective presynaptic blocker.[2] It interferes with neurotransmitter release by initially facilitating it, followed by a prolonged depression, ultimately blocking synaptic transmission.[2] This action is linked to its ability to inhibit various K+ channels and facilitate Ca2+ influx through L-type Ca2+ channels, leading to an increase in intracellular calcium concentration.[2]
Key Experimental Protocols
The investigation of this compound's pharmacological properties relies on a suite of standard and advanced cell and molecular biology techniques.
Workflow for Anticancer Drug Evaluation
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[21]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the various TSN concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., around the IC₅₀ value) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7][22]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into signaling pathway activation.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Conclusion and Future Directions
This compound is a potent natural product with well-defined pharmacological properties, most notably its broad-spectrum anticancer activity. Its ability to inhibit protective autophagy and induce apoptosis through multiple signaling pathways makes it a compelling candidate for further development, both as a standalone agent and in combination with existing chemotherapies.[5] However, concerns about its toxicity, particularly hepatotoxicity at higher doses, must be addressed.[4][9] Future research should focus on optimizing its therapeutic window, potentially through novel drug delivery systems like nanotechnology or the development of less toxic analogs.[4] Elucidating its full range of molecular targets and resistance mechanisms will be crucial for its successful clinical translation.
References
- 1. Effects of the Botanical Insecticide, this compound, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological effects of this compound, a triterpenoid extracted from Chinese traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: upgrade of an old agent in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exerts an Anti-Cancer Effect in Glioblastoma by Inducing Estrogen Receptor β- and p53-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The Apoptotic Effects of this compound Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]
- 15. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A natural product this compound inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
Toosendanin: From Traditional Medicine to a Modern Anticancer Candidate
An In-depth Technical Guide on the Discovery, Traditional Use, and Molecular Mechanisms of Toosendanin
Abstract
This compound (TSN), a triterpenoid extracted from the bark and fruit of Melia toosendan Sieb et Zucc, has a long history in traditional Chinese medicine as a digestive tract parasiticide and agricultural insecticide.[1][2] Modern scientific investigation has unveiled its potent and broad-spectrum pharmacological activities, positioning it as a significant candidate for drug development, particularly in oncology. This technical guide provides a comprehensive overview of the discovery of this compound, its traditional applications, and a detailed exploration of its molecular mechanisms of action. It summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways and experimental workflows associated with this compound research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Traditional Use
The use of plants from the Melia family for medicinal and insecticidal purposes dates back approximately two thousand years in ancient China.[2] this compound, a C30H38O11 triterpenoid derivative, was first isolated by Chinese scientists in the 1950s from the bark of Melia toosendan.[2] Traditionally, extracts from this plant were used as an ascarifuge to expel parasitic worms from the digestive tract and as a natural insecticide to protect crops.[1][2][3] Its effectiveness in these applications is attributed to its neurotoxic effects on parasites and insects, which foreshadowed the later discovery of its impact on synaptic transmission.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C30H38O11 | [2] |
| Molecular Weight | 574.62 g/mol | [4] |
| Purity (for research) | ≥99% | [5] |
| Solubility (in DMSO) | 100 mg/mL (174.02 mM) | [4] |
Extraction and Purification Methodologies
The isolation of this compound from its natural source is a critical first step for research and development. Several methods have been developed, ranging from traditional solvent extraction to more modern, efficient techniques.
Summary of Extraction Techniques
| Methodology | Principle | Advantages | Disadvantages | Reference |
| Solvent Extraction | Dissolving the compound in a suitable organic solvent like ethanol or ethyl acetate. | Simple and well-established. | Time-consuming, requires large volumes of organic solvents. | |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration. | Increased efficiency and reduced extraction time. | Requires specialized equipment. | [5] |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and plant matrix. | Faster extraction and lower solvent consumption. | Potential for thermal degradation of the compound. | [5] |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically CO2, as the extraction solvent. | Environmentally friendly, high selectivity. | High initial equipment cost. | [5] |
Example Experimental Protocol: Enzymatic and High-Voltage Pulse Electric Field Extraction
This method aims to improve the purity and extraction rate of this compound.[6]
-
Preparation : The root bark and bark of Melia toosendan are washed, dried, and crushed.
-
Enzymatic Hydrolysis : The crushed material is immersed in water, and a compound enzyme (0.01-0.05% of the material's weight) is added. The mixture is incubated for 1-3 hours.[6]
-
Extraction : The resulting enzymatic solution is extracted using a high-voltage pulse electric field.
-
Purification :
-
A clarifying agent is added to the extract to remove impurities.
-
The clarified solution is decolorized using activated carbon.
-
The solution is concentrated to obtain an extract.
-
The extract is passed through a macroporous adsorption resin column.
-
The eluent is concentrated under reduced pressure to yield a crude extract.
-
-
Final Precipitation : The crude extract is dissolved, and petroleum ether is added to precipitate this compound. The precipitate is washed and dried to obtain the final product with a purity of over 96%.[6]
Caption: Workflow for this compound Extraction and Purification.
Molecular Mechanisms of Action in Cancer
This compound exhibits broad-spectrum anti-cancer activity through multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of key signaling pathways.[7][8][9]
Inhibition of V-ATPase and Autophagy
This compound is a potent inhibitor of Vacuolar-Type H+-translocating ATPase (V-ATPase).[10] By directly binding to V-ATPase, this compound disrupts the acidification of lysosomes, leading to an elevation in lysosomal pH and impaired activity of lysosomal enzymes.[10][11] This blockade of the late stage of autophagy (autophagosome-lysosome fusion and degradation) leads to the accumulation of autophagosomes and substrates, ultimately sensitizing cancer cells to chemotherapy.[10][12]
References
- 1. Biological effects of this compound, a triterpenoid extracted from Chinese traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Biological effects of this compound, an active ingredient of herbal vermifuge in Chinese traditional medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (TSN) [benchchem.com]
- 6. CN107474100A - The method that this compound is extracted from this compound - Google Patents [patents.google.com]
- 7. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Toosendanin: A Deep Dive into its Antiviral Properties Against Influenza and Hepatitis C Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toosendanin (TSN), a triterpenoid extracted from the bark and fruit of Melia toosendan, has a long history in traditional medicine. Beyond its established anti-inflammatory and anti-parasitic properties, a growing body of research has illuminated its potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth analysis of the antiviral mechanisms of this compound against two significant human pathogens: the influenza virus and the Hepatitis C virus (HCV). We will explore its molecular targets, effects on host signaling pathways, and present key quantitative data and experimental methodologies to support further research and development in this promising area.
Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified against both influenza virus and HCV, demonstrating potent activity, particularly against HCV. The following table summarizes the key quantitative data from in vitro studies.
| Virus | Cell Line | Assay Type | Parameter | Value | Selectivity Index (SI) | Reference |
| Hepatitis C Virus (HCV) genotype 1b | Huh7 (replicon-expressing) | HCV Replicon Assay | EC₅₀ | 20.6 nM | >146 | [1][2] |
| Huh7 | Cytotoxicity Assay | CC₅₀ | > 3 µM | [1][2] | ||
| Influenza A Virus | MDCK | Cytotoxicity Assay | CC₅₀ | > 100 µM | Not Applicable | [3] |
Mechanism of Action Against Influenza Virus
This compound exhibits a multi-pronged attack on the influenza A virus, primarily by targeting viral entry and replication processes. Its mechanism does not involve the inhibition of the major surface glycoproteins, hemagglutinin (HA) or neuraminidase (NA).[1] Instead, it focuses on intracellular targets.
Inhibition of Viral Polymerase Acidic (PA) Protein
A key mechanism of this compound's anti-influenza activity is its interference with the viral RNA polymerase complex. Specifically, it has been shown to induce the cytoplasmic localization of the polymerase acidic (PA) protein, disrupting its necessary translocation into the nucleus.[1] This sequestration of the PA protein in the cytoplasm effectively halts viral mRNA synthesis and subsequent protein production.[1] Docking simulations further suggest that this compound may have a stronger binding affinity for the PA protein than known PA inhibitors.[1]
Suppression of the PI3K/Akt Signaling Pathway
Influenza virus is known to activate the PI3K/Akt signaling pathway to facilitate its entry into host cells.[4] this compound pretreatment has been demonstrated to suppress the phosphorylation of Akt induced by influenza virus infection.[1] By inhibiting this pro-viral host signaling pathway, this compound interferes with the early stages of viral entry and replication.[1]
References
- 1. This compound From Melia Fructus Suppresses Influenza A Virus Infection by Altering Nuclear Localization of Viral Polymerase PA Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound From Melia Fructus Suppresses Influenza A Virus Infection by Altering Nuclear Localization of Viral Polymerase PA Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound From Melia Fructus Suppresses Influenza A Virus Infection by Altering Nuclear Localization of Viral Polymerase PA Protein [frontiersin.org]
- 4. Ethanolic Extract of Melia Fructus Has Anti-influenza A Virus Activity by Affecting Viral Entry and Viral RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Toosendanin: A Technical Guide to its Potential as an Anti-Cancer Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toosendanin (TSN), a triterpenoid extracted from the fruit and bark of Melia toosendan Sieb. et Zucc, has a long history of use in traditional medicine, primarily as an insecticide.[1] In recent years, a growing body of preclinical research has illuminated its potent and broad-spectrum anti-cancer activities across a diverse range of malignancies.[1][2] TSN exerts its anti-tumor effects through a multi-targeted approach, including the induction of apoptosis and cell cycle arrest, inhibition of protective autophagy, and modulation of key oncogenic signaling pathways.[1][3][4] This document provides a comprehensive technical overview of the current state of knowledge on this compound, summarizing its mechanisms of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.
In Vitro Cytotoxicity and Efficacy
This compound has demonstrated significant cytotoxic effects against a wide array of human cancer cell lines, often at nanomolar concentrations.[5][6] Its efficacy spans multiple cancer types, including glioblastoma, oral squamous cell carcinoma, breast cancer, colorectal cancer, and leukemia.[3][6][7][8][9] The half-maximal inhibitory concentration (IC50) values highlight its potency.
Data Presentation: Table 1. In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line(s) | IC50 Value (48h exposure unless noted) | Citation(s) |
| Promyelocytic Leukemia | HL-60 | 28 ng/mL | [7] |
| Glioblastoma | U87, C6 | ~10 nM | [5] |
| Gastrointestinal Stromal Tumor | GIST-T1 | 131 nM | [10] |
| Oral Squamous Cell Carcinoma | HN6 | 13.93 ± 1.13 nM | [6] |
| Oral Squamous Cell Carcinoma | CAL27 | 25.39 ± 1.37 nM | [6] |
| Normal Oral Epithelial Cells | HOEC | 34.06 ± 3.64 nM | [6] |
Note: The higher IC50 value in normal HOEC cells compared to OSCC cells suggests a potential therapeutic window for this compound, exhibiting less toxicity to non-cancerous cells.[6]
Core Mechanisms of Anti-Cancer Action
This compound's anti-neoplastic activity is not attributed to a single mechanism but rather to its ability to interfere with multiple critical pathways essential for cancer cell survival and proliferation.
Inhibition of Protective Autophagy
A key mechanism of this compound is its function as a potent, late-stage autophagy inhibitor.[11][12] Cancer cells often utilize autophagy as a survival mechanism to withstand metabolic stress and resist chemotherapy.[11][13] TSN disrupts this process by directly targeting the vacuolar-type H+-translocating ATPase (V-ATPase).[4][11] This inhibition elevates the lysosomal pH, impairing the activity of lysosomal enzymes and blocking the maturation of autophagosomes, which leads to an accumulation of autophagy substrates and ultimately sensitizes cancer cells to chemotherapeutic agents.[4][11][12]
Induction of Apoptosis
TSN is a potent inducer of apoptosis in various cancer models.[5][6] This programmed cell death is triggered through multiple signaling cascades:
-
Mitochondrial Pathway : TSN modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][7] This leads to cytochrome c release and the activation of caspases 3, 8, and 9.[5][14]
-
JNK Pathway Suppression : In HL-60 leukemia cells, TSN-induced apoptosis is mediated through the suppression of the CDC42/MEKK1/JNK signaling pathway.[7]
-
ERβ and p53 Induction : In glioblastoma, TSN's effects are linked to the induction of estrogen receptor β (ERβ) and the tumor suppressor p53.[1][5]
-
Deoxycytidine Kinase (dCK) Activation : TSN can directly bind to and activate dCK, which partially contributes to the apoptotic effect in HL-60 cells.[14][15]
Cell Cycle Arrest
This compound effectively halts cancer cell proliferation by inducing cell cycle arrest.[1] In glioma cells, TSN treatment leads to a significant increase in the proportion of cells in the G0/G1 phase.[3] This arrest is achieved by inhibiting the expression of key cell cycle regulators, including cyclin-dependent kinases (CDK-4, CDK-6) and cyclin D1, and increasing levels of CDK inhibitors p21 and p27.[3] In other cancer types, such as oral squamous cell carcinoma and colorectal cancer, S-phase arrest has also been observed.[6][9]
Inhibition of Key Oncogenic Signaling Pathways
TSN's broad-spectrum activity is further explained by its ability to inhibit several fundamental signaling pathways that are commonly dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway : TSN significantly inhibits the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner in glioma cells, a pathway crucial for cell proliferation, survival, and growth.[3][16]
-
AKT/GSK-3β/β-catenin Pathway : In colorectal cancer, TSN suppresses this pathway, leading to the translocation of β-catenin out of the nucleus and subsequent inhibition of cell growth.[9]
-
Hedgehog (Hh) Pathway : TSN has been shown to directly target the Shh ligand, inhibiting the Hh pathway, which is critical for the survival of cancer stem cells in colorectal cancer.[17]
-
STAT3 Pathway : By inhibiting the phosphorylation of STAT3, TSN downregulates a key transcription factor involved in proliferation and apoptosis, demonstrating efficacy in oral squamous cell carcinoma.[6]
Other Reported Mechanisms
-
Ferroptosis Induction : In gastrointestinal stromal tumors, TSN induces ferroptosis by regulating the NCOA4-mediated ferritinophagy pathway, leading to an increase in lipid reactive oxygen species (ROS) and iron levels.[10]
-
Immunomodulation : TSN can reprogram tumor-associated macrophages, reversing their immunosuppressive functions to enhance T cell infiltration and activation, thereby overcoming resistance to immunotherapy in glioblastoma models.[18]
-
Inhibition of Migration and Invasion : TSN decreases the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent tumor cell invasion and migration.[3]
In Vivo Preclinical Efficacy
The anti-tumor effects of this compound observed in vitro have been validated in several preclinical animal models, demonstrating its potential for clinical translation.
Data Presentation: Table 2. In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model (Cell Line) | Animal Model | TSN Dosage & Route | Outcome | Combination Agent | Citation(s) |
| Glioblastoma (U87) | Athymic Nude Mice | 1 mg/kg/day (Oral Gavage) | Significant reduction in tumor progression and weight; increased apoptosis. | Monotherapy | [5] |
| Glioma (U87MG) | Nude Mice | Not specified | Suppressed tumor growth. | Monotherapy | [3] |
| Colorectal Cancer (SW480) | Mouse Xenograft | Not specified | Significantly inhibited tumor growth. | Monotherapy | [9] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice | 0.5 mg/kg (IP Injection) | Tumor growth inhibition rate of 80.56%. | Irinotecan (10 mg/kg) | [13] |
| HeLa Xenograft | Nude Mice | 0.5 mg/kg | Highest tumor growth inhibition. | Camptothecin (2 mg/kg) | [11] |
In these studies, this compound was well-tolerated at effective doses, with no significant weight loss or observable damage to major organs like the liver, kidneys, and spleen.[3][5][11]
Combination Therapy Potential
A significant finding is this compound's ability to synergize with conventional chemotherapeutics, primarily by blocking drug-induced protective autophagy.
-
With Topoisomerase I Inhibitors : TSN significantly enhances the anti-cancer activity of camptothecin (CPT) and irinotecan (or its active metabolite SN-38) in cervical and triple-negative breast cancer models, respectively.[11][12][13] By inhibiting autophagy, TSN prevents cancer cells from escaping the cytotoxic effects of these DNA-damaging agents.
-
With Paclitaxel (PTX) : In triple-negative breast cancer, the combination of TSN and PTX synergistically suppresses cell proliferation, colony formation, and migration more effectively than either drug alone.[8] This combination down-regulates the ADORA2A pathway, which is involved in the epithelial-to-mesenchymal transition (EMT).[8]
Safety and Toxicity Profile
While preclinical studies at therapeutic doses show a good safety profile, potential toxicity, particularly hepatotoxicity, is a critical consideration for drug development.[5][13] Studies have reported that higher doses of TSN can induce liver injury.[19][20] The mechanism of this hepatotoxicity has been linked to the disruption of lipid metabolism via the LXRα/Lipin1/SREBP1 pathway and the facilitation of ALOX5-mediated lipid peroxidation, sensitizing cells to ferroptosis.[19][20] These findings underscore the need for careful dose-finding studies and safety pharmacology assessments in future clinical development.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the research, intended to serve as a guide for reproducing and expanding upon these findings.
Cell Viability and Cytotoxicity Assay (CCK-8 Method)
-
Cell Seeding : Seed cancer cells (e.g., CAL27, HN6) into 96-well plates at a density of 5 x 10³ cells per well and culture for 12-24 hours to allow for attachment.[6]
-
TSN Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM).[6] Replace the existing medium in the wells with 100 µL of the TSN-containing medium. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation : Incubate the plates for a specified time, typically 48 hours, at 37°C in a 5% CO₂ incubator.[6]
-
CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.
-
Absorbance Reading : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)
-
Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of TSN for 48 hours.[6]
-
Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Autophagy Flux Measurement (Western Blot)
-
Cell Lysis : Treat cells (e.g., HeLa, A549) with TSN for various time points or at different concentrations.[4] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against LC3B and SQSTM1/p62. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection : Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : An accumulation of the lipidated form of LC3 (LC3-II) and an increase in SQSTM1/p62 protein levels indicate a blockage in the autophagic flux.[4]
In Vivo Xenograft Tumor Model
-
Cell Preparation : Culture the desired cancer cells (e.g., U87 glioblastoma cells) under standard conditions.[5]
-
Animal Model : Use immunocompromised mice, such as 6-week-old athymic nude mice.[5]
-
Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS) into the flank of each mouse.[5]
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into control (vehicle) and treatment groups.
-
Treatment : Administer this compound at the desired dose and route (e.g., 1 mg/kg daily via oral gavage) for a specified period (e.g., 2-3 weeks).[5] The control group receives the vehicle (e.g., PBS with 0.5% DMSO).
-
Monitoring : Measure tumor volume with calipers regularly (e.g., every 2-3 days). Monitor mouse body weight and general health as indicators of toxicity.[5]
-
Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Process tumor tissue for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis (TUNEL) markers, or Western blot for protein expression.[5]
Conclusion and Future Directions
This compound has emerged as a promising natural product with multi-faceted anti-cancer properties. Its ability to induce apoptosis, arrest the cell cycle, and uniquely inhibit protective autophagy makes it a compelling candidate for further development, both as a monotherapy and in combination with existing chemotherapeutics. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies : To optimize dosing schedules and understand its metabolic fate.
-
Toxicology : In-depth investigation of its hepatotoxicity to define a safe therapeutic window.
-
Clinical Trials : Well-designed Phase I clinical trials to assess its safety, tolerability, and preliminary efficacy in human patients.
-
Derivative Synthesis : Medicinal chemistry efforts to synthesize derivatives with improved potency, solubility, and reduced toxicity.
The preclinical evidence strongly supports the continued investigation of this compound as a novel addition to the anti-cancer armamentarium.
References
- 1. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts an Anti-Cancer Effect in Glioblastoma by Inducing Estrogen Receptor β- and p53-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Anti-Tumor Effect of this compound and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits growth and induces apoptosis in colorectal cancer cells through suppression of AKT/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Apoptotic Effects of this compound Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]
- 15. The apoptotic effects of this compound are partially mediated by activation of deoxycytidine kinase in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induces Cell Cycle Arrest and Apoptosis to Suppress Diffuse Large B-Cell Lymphoma Growth by Inhibiting PI3Kα/β and PLK1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits colorectal cancer cell growth through the Hedgehog pathway by targeting Shh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small-molecule this compound reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induces hepatotoxicity via disrupting LXRα/Lipin1/SREBP1 mediated lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Induces Hepatotoxicity by Facilitating ALOX5-Mediated Lipid Peroxidation and Sensitizing Cells to Ferroptosis [mdpi.com]
The Neurobiological Profile of Toosendanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, has a multifaceted neurobiological profile characterized by its potent effects on synaptic transmission and neuronal cell signaling. Historically used as an insecticide and parasiticide, its mechanisms of action are now understood to involve the modulation of ion channels, interference with the SNARE complex machinery, and regulation of critical intracellular signaling pathways. This technical guide provides an in-depth overview of the neurobiological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.
Core Neurobiological Effects
This compound is primarily recognized as a selective presynaptic blocker, exhibiting a characteristic biphasic effect on neurotransmitter release: an initial facilitation followed by a prolonged depression, ultimately leading to a blockade of synaptic transmission at both central and neuromuscular junctions.[1] This activity underpins its insecticidal properties and its potential as an antibotulinum agent.
Modulation of Ion Channels
This compound directly interacts with and modulates the activity of several key ion channels in neurons, which is central to its effects on neuronal excitability and neurotransmitter release.
-
Potassium (K+) Channels: TSN has been shown to inhibit various K+ channels. It blocks large-conductance Ca2+-activated K+ (BK) channels by reducing their open probability and the unitary current amplitude in a concentration-dependent manner.[2] It also inhibits small-conductance Ca2+-activated K+ (SK) channels by decreasing their open probability and frequency.[3] This inhibition of K+ channels can lead to a broadening of the action potential at the presynaptic terminal, thereby prolonging the influx of Ca2+ and initially facilitating neurotransmitter release.
-
Calcium (Ca2+) Channels: this compound selectively facilitates Ca2+ influx through L-type voltage-gated Ca2+ channels, leading to an increase in intracellular Ca2+ concentration ([Ca2+]i).[1] In mouse motor nerve terminals, it irreversibly increases the voltage-dependent slow Ca2+ current.[4] However, its effects on Ca2+ channels can be species-dependent, as it has been observed to block a component of Ca2+ current in mouse motor nerve terminals while increasing it in frog preparations.[5]
Interaction with the SNARE Complex and Anti-Botulism Activity
A significant aspect of this compound's neurobiological activity is its antagonism of botulinum neurotoxins (BoNTs). BoNTs are proteases that cleave SNARE proteins (SNAP-25, syntaxin, or synaptobrevin), which are essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.[6]
This compound has been demonstrated to protect against BoNT-induced paralysis.[7][8] Its mechanism of action is not through direct inhibition of the BoNT protease activity, but rather by preventing the toxin from accessing its SNARE protein substrates.[1][9] Studies have shown that TSN can make synaptosomes resistant to BoNT/A-mediated cleavage of SNAP-25.[9] It is hypothesized that TSN blocks the translocation of the BoNT light chain across the endosomal membrane or alters the conformation of the SNARE complex, thereby sterically hindering the toxin's enzymatic action.[8]
Effects on Neuronal Signaling Pathways
Beyond its direct effects on the machinery of neurotransmitter release, this compound has been shown to modulate several intracellular signaling pathways, particularly in the context of its anti-tumor effects on cells of neural origin, such as glioma.
-
PI3K/Akt/mTOR Pathway: In glioma cells, this compound inhibits the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, leading to the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis.[10][11]
-
Wnt/β-catenin Pathway: this compound has been found to activate the Wnt/β-catenin signaling pathway.[12]
-
STAT3 Pathway: It can inhibit the phosphorylation of STAT3, a key signaling molecule in cell survival and proliferation.
-
ERβ/p53-Mediated Apoptosis: In glioblastoma cells, this compound can induce apoptosis through a mechanism involving the upregulation of estrogen receptor β (ERβ) and the subsequent activation of p53.[13]
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of this compound from various experimental systems.
Table 1: Inhibitory Concentrations (IC50) of this compound in Glioma Cell Lines
| Cell Line | IC50 (48h) | Reference |
| U87MG | 114.5 µM | [4] |
| LN18 | 172.6 µM | [4] |
| LN229 | 217.8 µM | [4] |
| U251 | 265.6 µM | [4] |
| U87 | 12 nM | [13] |
| C6 | 8 nM | [13] |
| CAL27 (OSCC) | 25.39 ± 1.37 nM | |
| HN6 (OSCC) | 13.93 ± 1.13 nM |
Table 2: Effective Concentrations of this compound on Ion Channels and Neuronal Cells
| Effect | Cell/Tissue Type | Concentration Range | Reference |
| Inhibition of large-conductance Ca2+-activated K+ channels | Rat hippocampal pyramidal neurons | 1 x 10⁻⁶ g/ml - 1 x 10⁻⁴ g/ml | [2] |
| Inhibition of small-conductance Ca2+-activated K+ channels | Rat hippocampal CA1 pyramidal neurons | 1.7 - 170 µM | [3] |
| Increase in high-voltage-activated Ca2+ current (EC50) | Differentiated NG108-15 cells | 5.13 µM | |
| Promotion of neuronal process outgrowth | PC12 cells | ~1 - 10 x 10⁻⁷ M | |
| Induction of apoptosis | PC12 cells | > 1 x 10⁻⁶ M |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the neurobiological effects of this compound.
Cell Culture and Viability Assays
-
Cell Lines: Human glioma cell lines (U87MG, LN18, LN229, U251), rat glioma C6 cells, and rat pheochromocytoma PC12 cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (CCK-8):
-
Cells are seeded in 96-well plates.
-
After adherence, cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
10 µL of CCK-8 solution is added to each well and incubated for 1.5 hours.
-
The optical density (OD) is measured at 450 nm using a microplate reader.
-
Electrophysiology (Patch-Clamp Recording)
-
Preparation: Pyramidal neurons are freshly isolated from the hippocampal CA1 region of rats.
-
Recording Configuration: Inside-out or whole-cell patch-clamp configurations are used to study the effects on ion channels.
-
Solutions:
-
Pipette Solution (for K+ channels): Contains KCl, MgCl2, EGTA, and HEPES, with the pH adjusted to 7.2.
-
Bath Solution: Contains NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, with the pH adjusted to 7.4.
-
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, and digitized. Data analysis is performed using specialized software to determine channel open probability, unitary current amplitude, and open/closed time constants.
Neurotransmitter Release Assay (General Protocol)
While specific protocols for this compound are not detailed in the provided literature, a general approach involves:
-
Preparation of Synaptosomes or Cultured Neurons: Synaptosomes are prepared from brain tissue (e.g., cerebral cortex) by homogenization and differential centrifugation. Alternatively, primary neuronal cultures or cell lines like PC12 are used.
-
Loading with Neurotransmitter: The preparation is loaded with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [3H]dopamine or a fluorescent analog).
-
Stimulation of Release: Neurotransmitter release is stimulated by depolarization with a high concentration of K+ or a chemical stimulus.
-
Treatment with this compound: The preparation is pre-incubated with this compound before or during stimulation.
-
Quantification of Release: The amount of neurotransmitter released into the supernatant is quantified by scintillation counting or fluorescence measurement.
SNARE Complex Cleavage Assay (Anti-Botulinum Toxin Activity)
-
Preparation of Synaptosomes: Cerebral synaptosomes are prepared from rat brain.
-
Incubation with this compound and BoNT/A: Synaptosomes are incubated with this compound, followed by the addition of Botulinum Neurotoxin Type A (BoNT/A).
-
Protein Extraction and Western Blotting: Synaptosomal proteins are extracted, separated by SDS-PAGE, and transferred to a membrane.
-
Immunodetection: The membrane is probed with antibodies specific for SNAP-25 to detect the intact and cleaved forms of the protein. A reduction in the amount of cleaved SNAP-25 in the presence of this compound indicates its protective effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's neurobiological effects.
Caption: Biphasic effect of this compound on neurotransmitter release.
Caption: Mechanism of this compound's anti-botulinum neurotoxin activity.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway in glioma cells.
Caption: Experimental workflow for patch-clamp analysis of this compound's effects.
Conclusion and Future Directions
This compound presents a complex and compelling neurobiological profile. Its dual action on ion channels and the SNARE complex provides a clear mechanism for its potent effects on synaptic transmission. The elucidation of its impact on intracellular signaling pathways, particularly in the context of neuro-oncology, opens new avenues for therapeutic exploration.
For drug development professionals, this compound serves as an intriguing lead compound. Its ability to modulate neurotransmitter release and interfere with toxin-mediated paralysis warrants further investigation for neurological disorders and as a broad-spectrum anti-botulism agent. In the realm of oncology, its targeted inhibition of key survival pathways in glioma cells suggests its potential as a novel anti-cancer therapeutic.
Future research should focus on:
-
Identifying the specific binding sites of this compound on ion channels and the SNARE complex to enable structure-based drug design.
-
Elucidating the downstream effects of its modulation of signaling pathways in non-cancerous neuronal cells to better understand its overall neuropharmacological profile.
-
Conducting in vivo studies to further validate its therapeutic potential and assess its safety and pharmacokinetic properties for various neurological and oncological applications.
This technical guide provides a comprehensive foundation for understanding the neurobiological effects of this compound, intended to facilitate and inspire continued research into its therapeutic applications.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds and Their Analogues as Potent Antidotes against the Most Poisonous Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Counteract Botulinum Neurotoxin A: Nature’s Deadliest Biomolecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNARE protein - Wikipedia [en.wikipedia.org]
- 7. Action of this compound on the membrane current of mouse motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single Vesicle Assaying of SNARE-Synaptotagmin-Driven Fusion Reveals Fast and Slow Modes of Both Docking and Fusion and Intrasample Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complexin Binding to Membranes and Acceptor t-SNAREs Explains Its Clamping Effect on Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. SNARE Modulators and SNARE Mimetic Peptides [mdpi.com]
Toosendanin: A Technical Whitepaper on its Potential as an Anthelmintic Agent for Digestive Tract Parasites
Abstract: Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, has a long history in traditional Chinese medicine as a remedy for intestinal roundworm (Ascaris lumbricoides) infections.[1][2] Despite this historical application, modern scientific investigation into its specific anthelmintic properties is strikingly limited. In contrast, extensive research has elucidated its potent bioactivity in oncology and entomology, revealing a well-defined molecular mechanism of action. This technical guide synthesizes the current understanding of this compound's biological effects, focusing on its established molecular targets to propose a robust scientific framework for its evaluation as a modern therapeutic against digestive tract parasites. We consolidate quantitative data from non-parasitological studies, detail standardized experimental protocols for anthelmintic testing, and visualize the proposed mechanism of action and experimental workflows. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to bridge the historical use of this compound with contemporary parasitological research.
Introduction
Gastrointestinal helminth infections, such as those caused by Ascaris lumbricoides, affect over a billion people globally, primarily in regions with inadequate sanitation.[3] The mainstay of control relies on mass drug administration with a limited arsenal of anthelmintics, primarily benzimidazoles (e.g., albendazole, mebendazole).[4] This widespread use raises significant concerns about the potential development of drug resistance, necessitating the exploration of novel anthelmintic agents with different mechanisms of action.
This compound, an active component isolated from the bark and fruit of Melia toosendan, was historically used as an "ascaris repellent" in China.[1][2][5] While its use has diminished with the advent of modern synthetic drugs, its potent and diverse pharmacological activities, including anti-viral, insecticidal, and anti-tumor effects, have attracted renewed scientific interest.[1] This guide focuses on the most compelling of these activities—the inhibition of a fundamental cellular machine, the vacuolar-type H+-ATPase (V-ATPase)—as the probable basis for its traditional anthelmintic efficacy.
Proposed Mechanism of Anthelmintic Action
While direct molecular studies of this compound in helminths are lacking, a potent and specific mechanism has been unequivocally identified in mammalian cells, which provides a strong hypothesis for its effects on parasites.[6][7] Nematodes, like all eukaryotes, rely on the same fundamental cellular machinery, making this a highly plausible target.
Primary Molecular Target: Vacuolar-Type H+-ATPase (V-ATPase)
The primary molecular target of this compound is the vacuolar-type H+-translocating ATPase (V-ATPase).[6][7][8] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments, such as lysosomes, endosomes, and synaptic vesicles. This acidification is critical for a host of cellular processes. In nematodes, V-ATPases are essential for neurotransmission, osmoregulation, and nutrient processing, making them an attractive target for novel anthelmintics.[9]
This compound has been identified as a novel and potent V-ATPase inhibitor.[7] By directly binding to the V-ATPase complex, it obstructs its proton-pumping function.[6]
Downstream Cellular Effects
The inhibition of V-ATPase by this compound triggers a cascade of detrimental downstream effects that can compromise parasite viability:
-
Disruption of Lysosomal pH: The most immediate consequence is the failure to acidify lysosomes. This elevation of lysosomal pH incapacitates the acidic hydrolases responsible for degradation and recycling of cellular components.[6][8]
-
Blockade of Autophagic Flux: Autophagy is a critical cellular survival process where damaged organelles and proteins are engulfed in autophagosomes and delivered to the lysosome for degradation. By neutralizing lysosomal function, this compound does not prevent the fusion of autophagosomes with lysosomes but blocks the final degradation step, leading to an accumulation of non-functional autolysosomes and cellular waste.[6] This late-stage autophagy inhibition is cytotoxic.
-
Impaired Nutrient Uptake and Processing: The digestive tracts of parasites rely on specific pH gradients and enzymatic activity for nutrient absorption, processes which are disrupted by V-ATPase inhibition.
This cascade of cellular dysfunction, originating from the inhibition of a single, critical enzyme, is the most probable mechanism behind this compound's reported anthelmintic properties.
Quantitative Data on Bioactivity
Specific quantitative data on the efficacy of this compound against digestive tract parasites (e.g., EC50, cure rates) are not available in current scientific literature. However, data from insecticidal and cancer cell line studies provide a valuable reference for its potent biological activity.
Disclaimer: The following data are not derived from parasitological studies on helminths. They are presented to illustrate the general cytotoxic and biological potency of this compound.
| Parameter | Organism / Cell Line | Value | Study Context |
| LD₅₀ (Topical) | Aedes aegypti (adult female) | 4.3 µ g/female | Insecticidal Activity |
| LC₅₀ (Ingestion) | Aedes aegypti (adult female) | 1.02 µg/µl | Insecticidal Activity |
| LC₅₀ (24h exposure) | Aedes aegypti (1st instar larvae) | 60.8 µg/ml | Larvicidal Activity |
| IC₅₀ (48h) | U87MG (Human glioma) | 114.5 µM | Anti-cancer Activity |
| IC₅₀ (48h) | LN18 (Human glioma) | 172.6 µM | Anti-cancer Activity |
| Effective Dose (in vivo) | Nude mice xenograft model | 0.5 mg/kg (i.p.) | Autophagy Inhibition |
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anthelmintic potential of this compound, standardized in vitro assays using a relevant model organism are essential. Ascaris suum, the pig roundworm, is an excellent and widely accepted model for the human parasite A. lumbricoides.[10] The Larval Migration Inhibition (LMI) assay is a robust method for quantifying the effects of a compound on larval motility, a key indicator of viability.[11]
Detailed Protocol: In Vitro Larval Migration Inhibition (LMI) Assay
This protocol is a synthesized methodology based on established procedures for testing anthelmintic compounds against Ascaris suum.[11][12]
1. Parasite Material:
-
Obtain adult female Ascaris suum worms from the intestines of naturally infected pigs at necropsy.
-
Dissect the uteri and gently flush the eggs into a 0.1 M H₂SO₄ solution.
-
Wash the eggs repeatedly with deionized water.
-
Transfer the eggs to a culture flask with 0.1 M H₂SO₄ and incubate at room temperature (~25°C) in the dark for at least 28 days to allow embryonation to the infective third-stage larva (L3). Monitor development microscopically.
2. Larval Hatching and Recovery:
-
Wash the embryonated eggs to remove the sulfuric acid.
-
Resuspend the eggs in a pre-warmed (37°C) hatching medium (e.g., artificial gastric fluid containing 1% pepsin, adjusted to pH 2.0).
-
Incubate at 37°C with gentle agitation, monitoring for larval release.
-
Once a sufficient hatch rate is achieved, recover the L3 larvae using a Baermann apparatus or by washing and sedimentation.
3. Assay Setup:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in 100% DMSO). Create a serial dilution series in culture medium (e.g., RPMI-1640 supplemented with antibiotics) to achieve the desired final test concentrations. Ensure the final DMSO concentration in all wells is ≤1%.
-
Prepare control wells:
-
Negative Control: Culture medium with the same final concentration of DMSO.
-
Positive Control: A known anthelmintic, such as Ivermectin (e.g., 50 µg/mL).[10]
-
-
In a 96-well flat-bottom plate, add the appropriate volume of each this compound dilution and control solution to triplicate wells.
-
Prepare a suspension of L3 larvae in culture medium at a concentration of ~1000 larvae/mL.
-
Add an aliquot of the larval suspension (e.g., 50 µL containing ~50 larvae) to each well.
4. Incubation and Migration Assessment:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 16-24 hours.
-
Following incubation, prepare a migration matrix (e.g., 2% agarose in phosphate-buffered saline) in a separate 96-well plate.
-
Carefully transfer the contents of each well from the treatment plate onto the surface of the agarose in the corresponding well of the migration plate.
-
Incubate the migration plate for another 4-6 hours at 37°C to allow motile larvae to migrate away from the initial inoculum point.
5. Data Collection and Analysis:
-
Using an inverted microscope, count the number of larvae that have successfully migrated away from the center in each well. Larvae that remain immotile at the point of application are considered inhibited.
-
Calculate the percentage of migration inhibition for each concentration relative to the negative (DMSO) control using the formula: % Inhibition = 100 * (1 - (Mean # migrated larvae in test well / Mean # migrated larvae in control well))
-
Use a suitable statistical software (e.g., GraphPad Prism) to perform a non-linear regression analysis on the dose-response data to determine the half-maximal effective concentration (EC₅₀).
Discussion and Future Directions
The historical use of this compound as a treatment for Ascaris provides a compelling rationale for its reinvestigation.[1] The discovery of its potent V-ATPase inhibitory activity offers a clear, testable hypothesis for its anthelmintic mechanism—a mechanism distinct from that of currently used benzimidazoles.[6] This is particularly significant in the context of potential drug resistance.
However, the current body of scientific evidence is incomplete. The critical missing link is the direct demonstration and quantification of this compound's efficacy against helminth parasites. The hepatotoxicity reported in some animal and clinical poisoning cases also necessitates careful evaluation to determine the therapeutic window.[1][13]
Key future research priorities should include:
-
In Vitro Validation: Perform the LMI assay detailed above to determine the EC₅₀ of this compound against Ascaris suum L3 larvae. Similar assays should be conducted on adult worms to assess motility and survival.
-
Mechanism Confirmation: Investigate whether this compound disrupts lysosomal pH and blocks autophagy in parasite cells using fluorescent probes and molecular markers (e.g., LC3-II accumulation) in cultured larvae.
-
In Vivo Efficacy Studies: Conduct studies in an infected animal model (e.g., pigs infected with A. suum) to evaluate the efficacy of oral this compound administration based on fecal egg count reduction and worm burden reduction at necropsy.
-
Pharmacokinetic and Safety Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.[14][15] Conduct dose-ranging toxicology studies to clearly define the safety margins and establish a potential therapeutic index.
Conclusion
This compound represents a promising, yet underexplored, candidate for anthelmintic drug development. Its traditional use against Ascaris is strongly supported by a plausible and well-documented molecular mechanism of action: the inhibition of V-ATPase. While its potent bioactivity is established in other fields, a dedicated and rigorous research program is required to validate its efficacy, confirm its mechanism of action in helminths, and thoroughly assess its safety profile. By following the experimental framework outlined in this guide, the scientific community can effectively bridge the gap between traditional medicine and modern drug discovery, potentially yielding a novel therapeutic to combat pervasive digestive tract parasite infections.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthelmintic drugs for treating ascariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthelmintic drugs for treating ascariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New molecular targets for drugs to treat human and animal nematode parasites | ANU Research School of Biology [biology.anu.edu.au]
- 10. Anthelmintic properties of traditional African and Caribbean medicinal plants: identification of extracts with potent activity against Ascaris suum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Anthelmintic Effects of Condensed Tannins from Diverse Plant Sources against Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Host pharmacokinetics and drug accumulation of anthelmintics within target helminth parasites of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Methodological & Application
Application Note: Extraction and Purification of Toosendanin from Melia toosendan
For Research Use Only
Introduction
Toosendanin (TSN) is a tetracyclic triterpenoid derivative isolated from the bark, root bark, and fruits of Melia toosendan Sieb. et Zucc., a tree belonging to the Meliaceae family.[1][2] Traditionally, extracts from this plant have been used in Chinese medicine as an ascaris repellent and agricultural insecticide.[2][3] Modern research has unveiled a broader spectrum of pharmacological activities for this compound, including anti-tumor, anti-inflammatory, and immunosuppressive effects.[3][4][5] Studies have demonstrated that this compound can inhibit the proliferation of various cancer cells, induce apoptosis, and arrest the cell cycle.[6][7] Its mechanism of action involves the modulation of several key signaling pathways, making it a compound of significant interest for drug development and biomedical research.[3][4][6]
This document provides detailed protocols for the extraction of crude this compound from Melia toosendan and its subsequent purification to a high degree of purity. It also summarizes quantitative data from various studies and illustrates the primary experimental workflow and a key biological signaling pathway influenced by this compound.
Data Presentation: this compound Yield and Purity
The efficiency of this compound extraction and purification can vary significantly based on the plant part used, its geographical origin, and the methodologies employed. The following table summarizes quantitative data from several studies.
| Parameter | Plant Material | Extraction Method | Purification Method | Yield/Content | Purity | Reference |
| Content Analysis | Bark (M. toosendan) | Water extraction, partition with petroleum ether & chloroform | HPLC Analysis | 4.223 mg/g | N/A | [8][9] |
| Content Analysis | Fruits (M. toosendan) | Water extraction, partition with petroleum ether & chloroform | Column Chromatography, HPLC Analysis | 0.800 mg/g | N/A | [8][9] |
| Extraction Yield | Fruits (M. toosendan) | Methanol Reflux | N/A | 1.3449 mg/g | N/A | [10] |
| Extraction & Purification | Root & Bark | Enzymatic Hydrolysis, High-Voltage Pulse Electric Field | Macroporous Resin, Petroleum Ether Precipitation | 1.40% | 96.5% | [1] |
| Crude Extract Analysis | Bark (M. toosendan) | Transonic alcohol-chloroform extraction | HPLC Analysis | N/A | ~15% | [11] |
Experimental Protocols
Protocol 1: Reflux Extraction with 70% Ethanol
This protocol is a common method for obtaining a crude extract of this compound from the fruits of Melia toosendan.[5]
Materials:
-
Dried and powdered fruits of Melia toosendan
-
70% Ethanol (EtOH)
-
Reflux apparatus
-
Whatman No. 3 filter paper (or equivalent)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Weigh 500 g of powdered Melia toosendan fruits.
-
Place the powder into a round-bottom flask and add 3.5 L of 70% ethanol.[5]
-
Set up the reflux apparatus and heat the mixture for 3 hours.[5]
-
After cooling, filter the solution through Whatman No. 3 filter paper to separate the plant residue from the liquid extract.[5]
-
Concentrate the filtrate using a rotary evaporator at 60°C to remove the ethanol.[5]
-
Lyophilize the remaining aqueous concentrate to yield the crude ethanolic extract as a dry powder.[5]
-
Store the crude extract at -20°C for subsequent purification.[5]
Protocol 2: Advanced Extraction and Purification
This protocol describes a multi-step process for obtaining high-purity this compound, incorporating enzymatic treatment and multiple purification techniques.[1]
Materials:
-
Root bark and bark of Melia toosendan, dried and crushed
-
Compound enzyme (cellulase, hemicellulase, pectinase)
-
High-voltage pulse electric field extractor
-
Clarifying agent (e.g., KBT-ZTC)
-
Activated carbon
-
Macroporous adsorption resin
-
Petroleum ether
-
Rotary evaporator
Procedure: Part A: Extraction
-
Crush the dried bark of Melia toosendan to pass through an 80-mesh sieve.[1]
-
Immerse the powder in water, then add a compound enzyme mixture (cellulase, hemicellulase, and pectinase) at a concentration of 0.02% of the material's weight.[1]
-
Allow the enzymatic hydrolysis to proceed for 2 hours to obtain an enzymatic solution.[1]
-
Subject the enzymatic solution to extraction using a high-voltage pulse electric field.[1]
Part B: Initial Purification
-
Add a clarifying agent to the extract to precipitate impurities like proteins and starches.[1]
-
Filter the solution and treat the supernatant with activated carbon for decolorization.[1]
-
Concentrate the decolorized extract under reduced pressure.[1]
Part C: Chromatographic Purification and Precipitation
-
Load the concentrated extract onto a pre-treated macroporous adsorption resin column.[1]
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with an appropriate solvent (e.g., ethanol gradient) to release the adsorbed compounds.
-
Collect the eluent containing this compound and concentrate it under reduced pressure to obtain a crude extract.[1]
-
Dissolve the crude extract in a suitable solvent and add petroleum ether to precipitate this compound.[1]
-
Collect the precipitate by filtration, wash it, and dry it to obtain purified this compound. A final purity of over 96% can be achieved with this method.[1]
Visualization of Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for this compound extraction and a key signaling pathway it modulates.
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating multiple cellular signaling pathways. This activity is central to its potential as a therapeutic agent, particularly in oncology.
-
PI3K/Akt/mTOR Pathway: In glioma cells, this compound has been shown to significantly inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in a dose-dependent manner.[3] This pathway is crucial for regulating cell proliferation, growth, apoptosis, and metastasis. By inhibiting this cascade, this compound leads to decreased proliferation and invasion, cell cycle arrest, and the induction of apoptosis in cancer cells.[3]
-
Autophagy Inhibition: this compound is a potent inhibitor of vacuolar-type H+-translocating ATPase (V-ATPase).[12][13] By directly binding to and inhibiting V-ATPase, this compound elevates the lysosomal pH and impairs the activity of lysosomal enzymes.[12] This action blocks the late stage of autophagy, a cellular process that cancer cells can use to survive chemotherapy. By preventing this protective autophagy, this compound can sensitize cancer cells to conventional chemotherapeutic drugs.[12][13]
-
Other Pathways: Research has also indicated that this compound can suppress the JNK signaling pathway to induce apoptosis in leukemia cells and inhibit the P38 MAPK pathway to suppress T-cell proliferation.[4][6] Furthermore, it can induce ferroptosis in gastrointestinal stromal tumor cells by regulating the NCOA4 ferritinophagy pathway.[7]
References
- 1. CN107474100A - The method that this compound is extracted from this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of an Anti-Osteoporotic Compound from Melia toosendan Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xuebao.scau.edu.cn [xuebao.scau.edu.cn]
- 9. CONTENTS OF this compound IN PLANTS OF MEL/A GENUS FROM DIFFERENT PARTS OF CHINA [journal.scau.edu.cn]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. innerpath.com.au [innerpath.com.au]
- 12. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Toosendanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toosendanin, a triterpenoid derived from the bark and fruits of Melia toosendan, has garnered significant interest for its diverse pharmacological activities, including antitumor, insecticidal, and neuroprotective effects.[1] Efficient extraction of this compound is a critical first step for its study and potential therapeutic application. Ultrasonic-assisted extraction (UAE) presents a promising alternative to conventional methods, offering advantages such as reduced extraction time, lower solvent consumption, and increased efficiency.[2] This document provides detailed application notes and protocols for the ultrasonic-assisted extraction of this compound, based on established principles for extracting similar bioactive compounds from plant matrices.
Principle of Ultrasonic-Assisted Extraction
Ultrasonic-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to several effects that enhance extraction:
-
Cell Wall Disruption: The mechanical shockwaves produced by cavitation disrupt the plant cell walls, facilitating the release of intracellular contents.
-
Increased Mass Transfer: The agitation and micro-mixing caused by ultrasound enhance the diffusion of the solvent into the plant matrix and the movement of the target compound from the solid phase to the solvent.
-
Enhanced Solvent Penetration: Ultrasound can increase the penetration of the solvent into the plant material through pores and capillaries.
These combined effects lead to a more rapid and efficient extraction process compared to traditional methods like maceration or Soxhlet extraction.
Experimental Protocols
This section outlines a general protocol for the ultrasonic-assisted extraction of this compound. It is important to note that the optimal conditions may vary depending on the specific plant material (e.g., bark, fruit, leaves), its moisture content, and the specific ultrasonic equipment used. Therefore, optimization of key parameters is recommended.
Materials and Equipment
-
Dried and powdered Melia toosendan plant material (e.g., fruit cortex)
-
Ethanol (analytical grade)
-
Ultrasonic bath or probe system with temperature and power control
-
Extraction vessel (e.g., beaker, flask)
-
Filtration system (e.g., filter paper, vacuum filtration apparatus)
-
Rotary evaporator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Pre-Extraction Preparation
-
Sample Preparation: Obtain dried fruit cortex of Melia toosendan. Grind the material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Defatting (Optional but Recommended): To remove lipids that may interfere with the extraction and purification of this compound, a pre-extraction defatting step can be performed. Soak the powdered plant material in petroleum ether (e.g., at a solid-to-liquid ratio of 1:10 w/v) for a specified time (e.g., 2 hours) with agitation. Discard the petroleum ether and air-dry the plant material.
Ultrasonic-Assisted Extraction Protocol
-
Sample and Solvent Addition: Accurately weigh a specific amount of the pre-treated plant powder (e.g., 10 g) and place it into the extraction vessel. Add the extraction solvent (e.g., ethanol of a specific concentration) at a predetermined solid-to-liquid ratio.
-
Ultrasonication: Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture. Set the desired extraction parameters:
-
Ultrasonic Power/Frequency: Set the power or frequency of the ultrasonic device. A typical frequency for extraction is around 40 kHz.
-
Extraction Temperature: Maintain a constant temperature in the ultrasonic bath.
-
Extraction Time: Begin the sonication process for the specified duration.
-
-
Filtration: After extraction, separate the extract from the solid residue by filtration. Wash the residue with a small amount of the extraction solvent to ensure maximum recovery of the extract.
-
Solvent Removal: Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Quantification: Redissolve the dried extract in a suitable solvent (e.g., methanol) and analyze the this compound content using a validated analytical method such as HPLC.[3]
Optimization of Extraction Parameters
To maximize the yield of this compound, it is crucial to optimize the key parameters of the UAE process. The following table summarizes the typical ranges for these parameters based on literature for similar compounds.
| Parameter | Typical Range | Rationale |
| Ethanol Concentration (%) | 50 - 80 | The polarity of the solvent is critical for dissolving the target compound. An optimal ethanol-water mixture can enhance the extraction of triterpenoids. Pure ethanol may not be as effective as an aqueous solution. |
| Extraction Temperature (°C) | 40 - 60 | Higher temperatures can increase the solubility and diffusion rate of this compound. However, excessively high temperatures may lead to the degradation of the compound and the evaporation of the solvent. |
| Extraction Time (min) | 20 - 60 | A longer extraction time generally leads to a higher yield. However, after a certain point, the yield may plateau, and prolonged exposure to ultrasound could potentially degrade the target compound. |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:30 | A higher solvent volume can create a larger concentration gradient, facilitating the diffusion of the compound from the plant material into the solvent. However, using an excessive amount of solvent increases costs and the time required for subsequent solvent removal. |
| Ultrasonic Power (W) | 100 - 400 | Higher ultrasonic power generally leads to a greater cavitation effect and thus a higher extraction efficiency. However, excessive power can generate too much heat and potentially degrade the this compound. |
Data Presentation
The following table presents a hypothetical comparison of this compound yield under different extraction conditions, illustrating how data can be structured for easy comparison during optimization studies. A conventional extraction method is included for reference.
| Extraction Method | Ethanol Conc. (%) | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Ultrasonic Power (W) | This compound Yield (%) |
| Conventional | 95 | 25 | 390 | 1:34 | N/A | 0.74[4] |
| UAE - Condition 1 | 60 | 50 | 30 | 1:20 | 200 | Hypothetical |
| UAE - Condition 2 | 70 | 50 | 30 | 1:20 | 200 | Hypothetical |
| UAE - Condition 3 | 70 | 60 | 30 | 1:20 | 200 | Hypothetical |
| UAE - Condition 4 | 70 | 50 | 45 | 1:20 | 200 | Hypothetical |
| UAE - Condition 5 | 70 | 50 | 30 | 1:30 | 200 | Hypothetical |
| UAE - Condition 6 | 70 | 50 | 30 | 1:20 | 300 | Hypothetical |
*Note: The hypothetical data is for illustrative purposes to demonstrate how to present quantitative results from an optimization study.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the ultrasonic-assisted extraction of this compound.
Signaling Pathways of this compound
This compound has been reported to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for drug development professionals.
Conclusion
Ultrasonic-assisted extraction is a potent technique for the efficient extraction of this compound from Melia toosendan. By optimizing key parameters such as solvent concentration, temperature, time, and ultrasonic power, researchers can significantly improve extraction yield and reduce processing time compared to conventional methods. The protocols and data presented in these application notes provide a solid foundation for developing a robust and efficient extraction process for this compound, facilitating further research into its promising therapeutic applications.
References
- 1. Biological effects of this compound, a triterpenoid extracted from Chinese traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative analysis of this compound in Melia toosendan Sieb. Et Zucc (Meliaceae) with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Application Notes and Protocols for Dissolving Toosendanin in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and insecticidal properties.[1][2][3] In cell culture-based research, precise and consistent preparation of this compound solutions is crucial for obtaining reliable and reproducible results. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent for creating stock solutions.[4][5] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose, allowing for the preparation of high-concentration stock solutions that can be further diluted to working concentrations in cell culture media.[1][4][6]
These application notes provide a detailed protocol for the dissolution of this compound in DMSO, preparation of stock and working solutions, and general considerations for its use in cell culture experiments.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the preparation and use of this compound solutions in cell culture.
| Parameter | Value | Reference(s) |
| Molecular Weight | 574.6 g/mol | [4] |
| Solubility in DMSO | Approximately 30 mg/mL to 100 mg/mL (174.02 mM) | [3][4] |
| Recommended Stock Solution Concentration | 1 mM - 10 mM | [1][2] |
| Storage of Stock Solution (in DMSO) | Aliquoted at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [2] |
| Storage of Solid Compound | ≥ 4 years at -20°C | [4][7] |
| Typical Working Concentrations | 5 nM - 300 µM (Cell line dependent) | [1][6][8][9][10] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5%, ideally ≤ 0.1% to minimize cytotoxicity. | [6][11][12][13] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.75 mg of this compound (Molecular Weight = 574.6 g/mol ).
-
Adding DMSO: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.75 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[11] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the vials are tightly sealed and protected from light.
Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile pipette tips and tubes
-
Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration. This minimizes the risk of precipitation when adding the DMSO stock directly to the aqueous culture medium.[14]
-
Intermediate Dilution (e.g., to 100 µM): Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. Mix gently by pipetting.
-
Final Working Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the target concentration. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate dilution to 900 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solutions.[6] This is crucial to distinguish the effects of this compound from any effects of the solvent. The final DMSO concentration should ideally be below 0.1% to avoid cytotoxicity.[11]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared this compound working solution or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Solution Preparation and Cell Treatment.
Signaling Pathway: Inhibition of Autophagy by this compound
Caption: this compound inhibits late-stage autophagy by targeting V-ATPase.
References
- 1. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 58812-37-6 [chemicalbook.com]
- 6. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis of MKN-45 human gastric cancer cells partly through miR-23a-3p-mediated downregulation of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Preparing Toosendanin Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toosendanin, a triterpenoid extracted from the fruit and bark of Melia toosendan, is a compound of significant interest due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties.[1] For reproducible and accurate in vitro studies, the correct preparation of this compound stock and working solutions is of paramount importance. This document provides detailed protocols and application notes for the solubilization, storage, and preparation of this compound solutions for use in various cell-based assays.
Data Presentation
The physicochemical properties and solubility of this compound are summarized in the tables below to facilitate the planning of experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈O₁₁ | [2][3] |
| Molecular Weight | 574.62 g/mol | [1][2] |
| Appearance | White to off-white powder | |
| Purity | ≥90% (HPLC) |
Table 2: Solubility and Storage of this compound
| Parameter | Recommendation | Source/Notes |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | Up to 247.5 mg/mL (430.72 mM) | [4] Solubility can vary; 100 mg/mL (174.02 mM)[2] and 30 mg/mL[3] have also been reported. Use of anhydrous DMSO is recommended as moisture can reduce solubility.[2] Sonication or gentle warming may be required.[1][4] |
| Ethanol | ~23 mg/mL | [2] Also reported as ~5 mg/mL.[3] |
| Water | Insoluble/Sparingly soluble | [2][3] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [3] Recommended for final dilutions just before use. |
| Storage | ||
| Solid Compound | 3 years at -20°C | [2][4] |
| Stock Solution (in DMSO) | 1 year at -80°C or 1 month at -20°C | [2][4] Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh out 5.75 mg of this compound powder.
-
Solubilization: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add 1.0 mL of anhydrous, sterile DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect the solution to ensure no particulates are present.[1][4]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C for up to one month or at -80°C for up to one year.[2][4]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in cell-based assays.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
Prepare working solutions fresh for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[3]
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is highly recommended to perform serial dilutions to achieve the final desired concentration and to minimize precipitation.
-
Intermediate Dilution (e.g., to 1 mM): Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium or buffer. Mix gently by pipetting.
-
Final Working Dilution: Add the desired volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the target concentration. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final volume of DMSO to the cell culture medium. For the example above, add 1 µL of DMSO to 999 µL of medium.
-
Immediate Use: Use the prepared working solutions and vehicle control immediately for cell treatment.
Visualizations
This compound Preparation Workflow
References
Application Notes and Protocols: Toosendanin Dosage for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toosendanin (TSN), a triterpenoid extracted from the bark and fruit of Melia toosendan Sieb. et Zucc, has garnered significant interest for its potent antitumor activities.[1][2] Initially used as an ascaris repellent, recent studies have illuminated its potential as a chemotherapeutic agent against various cancers, including glioma, colorectal cancer, breast cancer, and oral squamous cell carcinoma.[3][4][5][6] These application notes provide a comprehensive overview of this compound dosage, administration, and experimental protocols for in vivo mouse models, compiled from recent preclinical research.
Data Presentation: this compound In Vivo Dosage Summary
The following table summarizes the quantitative data on this compound dosage from various in vivo mouse model studies. This allows for easy comparison of effective dose ranges, administration routes, and treatment frequencies across different cancer models.
| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Frequency | Key Findings | Reference |
| Glioma (Xenograft) | Nude Mice | 1.0 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Significantly inhibited tumor growth. | [3] |
| Cervical Cancer (Xenograft) | Nude Mice | 0.5 mg/kg and 1.0 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 3 weeks | Suppressed tumor size, with the co-treatment group (TSN 0.5 mg/kg + CPT 2mg/kg) showing the highest inhibition.[7] | [7][8] |
| Colorectal Cancer (Xenograft) | BALB/c nude mice | 0.15 mg/kg and 0.30 mg/kg | Intraperitoneal (i.p.) | Once daily | Significantly inhibited tumor growth.[2][5] | [2][5] |
| Triple-Negative Breast Cancer (Xenograft) | Nude Mice | 0.5 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 28 days | Inhibited autophagic flux and repressed tumor growth.[9] | [9] |
| Oral Squamous Cell Carcinoma (PDX model) | Nude Mice | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Significantly reduced tumor size without obvious toxicity.[10] | [10] |
| Hepatotoxicity Study | Balb/c mice | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Single dose (24h) | Induced dose-dependent liver injury.[11] | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound (TSN) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a stock solution. A common concentration is 1 mmol/mL.[4]
-
Ensure the powder is completely dissolved by vortexing.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to prepare a 1 mg/mL solution, dilute the stock accordingly.
-
The final concentration of DMSO in the working solution should be minimized (typically less than 1%) to avoid solvent toxicity.
-
Vortex the working solution thoroughly before drawing it into the syringe.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same concentration of DMSO diluted in PBS or saline as the this compound working solution.
-
Protocol 2: Xenograft Mouse Model for Antitumor Efficacy Study
This protocol outlines a general procedure for establishing a xenograft mouse model and evaluating the antitumor effects of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice), 4-6 weeks old
-
Cancer cell line of interest
-
Culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
-
This compound working solution and vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium.
-
Count the cells and adjust the concentration. A common concentration for injection is 5 x 10^7 cells/mL.[2] For some models, cells may be resuspended in a mixture of PBS and Matrigel.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of each mouse.[2]
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
When the tumor diameter reaches approximately 5 mm, randomly divide the mice into treatment and control groups (e.g., n=10 per group).[2] Common groups include:
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., another chemotherapy drug)
-
-
-
Drug Administration:
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection) at the specified dose and frequency (refer to the dosage table).
-
-
Monitoring and Data Collection:
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21 or 28 days), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry) or flash-frozen for molecular analysis (e.g., Western blotting).[3][7]
-
Major organs (liver, kidneys, spleen) can also be collected for histological analysis to assess toxicity.[7]
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its antitumor effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and survival.
Caption: this compound's multi-target mechanism of action.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo antitumor efficacy of this compound using a xenograft mouse model.
Caption: General workflow for a xenograft mouse model study.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Toosendanin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of Toosendanin (TSN) in animal models, primarily focusing on mice and rats. The protocols and data presented are compiled from peer-reviewed research to ensure accuracy and reproducibility for preclinical studies in oncology, immunology, and neurobiology.
Quantitative Data Summary
The following tables summarize key quantitative data for the intraperitoneal administration of this compound in rodents, derived from various experimental studies.
Table 1: this compound Dosage and Administration in Animal Models
| Animal Model | Application | Dosage (mg/kg) | Vehicle | Dosing Frequency & Duration | Reference |
| Nude Mice (Xenograft) | Anti-glioma | 1.0 | Saline | Daily for 21 days | [1] |
| Balb/c Mice | Hepatotoxicity | 5, 10, or 20 | Saline with 10% propylene glycol | Daily for 7 days | [2] |
| Nude Mice (Xenograft) | Anti-cancer (combination therapy) | 0.5 or 1.0 | Not specified | Not specified | [3] |
Table 2: Toxicological Data for this compound
| Species | Route | LD50 (mg/kg) | Toxic Effects | Reference |
| Rodent - mouse | Intraperitoneal | 2550 | Details not reported other than lethal dose | [4] |
| Rodent - rat | Intraperitoneal | 328 | Details not reported other than lethal dose | [4] |
Experimental Protocols
Preparation of this compound Solution
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in rodents.
Materials:
-
This compound (TSN) powder
-
Sterile saline (0.9% sodium chloride)
-
Propylene glycol (optional, as a co-solvent)[2]
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of TSN powder needed. For example, to prepare a 1 mg/mL solution, weigh 1 mg of TSN for each mL of vehicle.
-
Dissolution:
-
For saline vehicle: Add the weighed TSN powder to a sterile vial. Add the required volume of sterile saline. Vortex thoroughly until the powder is completely dissolved.[1]
-
For co-solvent vehicle: If this compound solubility is a concern, a co-solvent can be used. One study utilized a vehicle of saline containing 10% propylene glycol.[2] First, dissolve the TSN in propylene glycol, then add saline to the final volume and mix thoroughly.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.[5]
-
Storage: Store the prepared solution at an appropriate temperature (e.g., 4°C) and protect it from light. The stability of the solution under these conditions should be determined.
-
Pre-injection Preparation: Before injection, it is recommended to warm the solution to room or body temperature to prevent discomfort and a drop in the animal's body temperature.[6][7]
Intraperitoneal Injection Protocol for Mice
Objective: To correctly administer the prepared this compound solution into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound solution
-
Sterile syringes (appropriately sized for the injection volume, e.g., 1 mL)[6]
-
70% alcohol swabs[9]
-
Animal restrainer (optional)
-
Sharps container
Procedure:
-
Animal Restraint:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with a 70% alcohol swab.[9]
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[6][7]
-
Gently aspirate by pulling back the plunger slightly. If no fluid or blood enters the syringe, you are correctly positioned in the peritoneal cavity. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[9]
-
Inject the solution smoothly and at a moderate speed. The maximum recommended injection volume for mice is typically less than 10 ml/kg.[6][8] For a 25-gram mouse, this would be a maximum of 0.25 ml.[6]
-
-
Post-Injection:
-
Withdraw the needle and immediately place the syringe and needle into a sharps container without recapping.[6]
-
Return the mouse to its cage and monitor for any adverse reactions, such as bleeding at the injection site or signs of distress.[6]
-
Use a new sterile needle and syringe for each animal to prevent cross-contamination and infection.[6][9]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-tumor properties, by modulating several key signaling pathways.
Caption: Key signaling pathways inhibited by this compound.
Description of Pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in glioma cells.[1] This inhibition leads to decreased cell proliferation and induction of apoptosis, highlighting its potential as an anti-cancer agent.[1]
-
JNK Signaling Pathway: In human leukemia HL-60 cells, this compound induces apoptosis by suppressing the JNK signaling pathway.[10]
-
p38 MAPK Signaling Pathway: this compound exhibits immunosuppressive activity by inhibiting the proliferation of activated T-cells through the p38 MAPK signaling pathway.[11]
-
Autophagy Inhibition: this compound acts as a vacuolar-type H+-translocating ATPase (V-ATPase) inhibitor, which blocks the late stage of autophagy.[3] This can sensitize cancer cells to chemotherapy.[3]
-
Ferroptosis Induction: this compound can induce ferroptosis in gastrointestinal stromal tumor cells by regulating the NCOA4 ferritinophagy pathway.[12]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound administered via intraperitoneal injection in a tumor xenograft model.
Caption: Workflow for a xenograft study using IP this compound.
This workflow is based on methodologies described in studies evaluating the anti-tumor effects of this compound in vivo.[1] Researchers measure tumor dimensions and body weight regularly throughout the treatment period.[1] At the end of the study, tumors and major organs are collected for detailed analysis, including Western blotting to confirm the impact on signaling pathways like PI3K/Akt/mTOR and immunohistochemistry for proliferation markers like Ki-67.[1]
References
- 1. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Hepatotoxicity by Facilitating ALOX5-Mediated Lipid Peroxidation and Sensitizing Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTECS NUMBER-MF0035500-Chemical Toxicity Database [drugfuture.com]
- 5. dsv.ulaval.ca [dsv.ulaval.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. scribd.com [scribd.com]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Toosendanin in Human Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, has demonstrated significant anti-tumor activities across a spectrum of human cancer cell lines.[1] Its multifaceted mechanism of action, which includes the induction of apoptosis, autophagy inhibition, and cell cycle arrest, makes it a compound of interest for cancer research and drug development.[1][2] These application notes provide a comprehensive guide to utilizing this compound in cancer cell line proliferation assays, including detailed protocols and data presentation for reproducible and robust results.
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. Notably, it acts as a potent inhibitor of vacuolar-type H+-translocating ATPase (V-ATPase), leading to the blockage of protective autophagy in cancer cells.[2] Furthermore, this compound has been shown to suppress key survival pathways such as the PI3K/Akt/mTOR and STAT3 signaling cascades, and influence the MAPK pathway, thereby inhibiting cancer cell growth and proliferation.[1][3][4]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, providing a baseline for experimental design.
| Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time |
| SW480 | Colorectal Cancer | 0.3493 µM | 24 hours |
| SW480 | Colorectal Cancer | 0.1059 µM | 48 hours |
| HL-60 | Promyelocytic Leukemia | 28 ng/mL | 48 hours |
| MKN-45 | Gastric Cancer | 81.06 nmol/l | 48 hours |
| CAL27 | Oral Squamous Cell Carcinoma | 5 nM (approx.) | 48 hours |
| HN6 | Oral Squamous Cell Carcinoma | 10 nM (approx.) | 48 hours |
Note: IC50 values can vary depending on experimental conditions, including cell density and assay method.[5]
Signaling Pathways and Experimental Workflow Visualization
To elucidate the mechanisms of this compound's action and to provide a clear overview of the experimental procedures, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Toosendanin-Induced Apoptosis Detection using Annexin V-FITC/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toosendanin (TSN), a triterpenoid saponin extracted from Melia toosendan, has demonstrated significant anti-tumor effects across a variety of cancer cell lines. A primary mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death. Quantifying this apoptotic effect is crucial for evaluating the therapeutic potential of this compound. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used and reliable method for detecting and differentiating between early and late stages of apoptosis.
These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced apoptosis using Annexin V-FITC/PI staining and flow cytometry. Additionally, it summarizes quantitative data from various studies and illustrates the key signaling pathways involved.
Principle of Annexin V-FITC/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like fluorescein isothiocyanate (FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
Therefore, dual staining with Annexin V-FITC and PI allows for the differentiation of:
-
Viable cells: (Annexin V- / PI-)
-
Early apoptotic cells: (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells: (Annexin V+ / PI+)
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose-dependent effects of this compound on apoptosis in various cancer cell lines.
Table 1: Effect of this compound on Apoptosis in Human Promyelocytic Leukemia (HL-60) Cells
| This compound Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| IC50 (28 ng/mL) | 48 hours | Data not specified, but confirmed apoptosis | [1] |
| 70 nM | 36 hours | Significant increase in Annexin V+/PI- cells |
Table 2: Effect of this compound on Apoptosis in Human Gastric Cancer Cells (AGS & HGC-27)
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| AGS & HGC-27 | Not specified | Not specified | Induced caspase-dependent apoptosis | [2] |
Table 3: Effect of this compound on Apoptosis in Human Hepatocellular Carcinoma Cells (SMMC-7721 & Hep3B)
| Cell Line | This compound Concentration (µM) | Treatment Duration | IC50 | Apoptosis Induction | Reference |
| SMMC-7721 | 0.1 - 0.9 | 72 hours | 0.5 µM | Confirmed by Annexin V staining | [3] |
| Hep3B | 0.1 - 0.9 | 72 hours | 0.9 µM | Confirmed by Annexin V staining | [3] |
Table 4: Effect of this compound on Apoptosis in Human Glioma Cells (U87MG & LN18)
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Apoptosis | Reference |
| U87MG & LN18 | 50, 100, 200 | 48 hours | Significant dose-dependent increase in apoptosis | [4][5] |
Experimental Protocols
Materials
-
This compound (TSN)
-
Cancer cell lines (e.g., HL-60, AGS, SMMC-7721, U87MG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Pipettes and tips
-
Sterile culture plates and flasks
Protocol: Annexin V-FITC/PI Staining for this compound-Induced Apoptosis
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding and Treatment: a. Seed the desired cancer cells in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment. b. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2). c. Prepare various concentrations of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment. d. Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting: a. For suspension cells (e.g., HL-60): Gently collect the cells by centrifugation at 300 x g for 5 minutes. b. For adherent cells (e.g., AGS, SMMC-7721, U87MG): i. Carefully collect the culture medium, which may contain detached apoptotic cells. ii. Wash the adherent cells once with PBS. iii. Detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Avoid using trypsin if possible, as it can affect membrane integrity. iv. Combine the detached cells with the collected culture medium. v. Centrifuge the cell suspension at 300 x g for 5 minutes.
3. Staining: a. Discard the supernatant and wash the cell pellet twice with cold PBS. b. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. c. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC to the cell suspension. f. Gently vortex and incubate for 15 minutes at room temperature in the dark. g. Add 5 µL of Propidium Iodide to the cell suspension. h. Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use appropriate single-stain controls (Annexin V-FITC only and PI only) and an unstained control to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each quadrant:
- Lower-left (Q4): Viable cells (Annexin V- / PI-)
- Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)
- Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Upper-left (Q1): Necrotic cells (Annexin V- / PI+)
Signaling Pathways in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the modulation of several key signaling pathways.
Experimental Workflow for Annexin V-FITC/PI Staining
Caption: Workflow for Annexin V-FITC/PI staining.
Suppression of JNK Signaling Pathway by this compound in HL-60 Cells
In human promyelocytic leukemia HL-60 cells, this compound induces apoptosis by suppressing the JNK signaling pathway.[1] This involves the inhibition of the CDC42/MEKK1/JNK cascade, leading to an increase in the pro-apoptotic protein Bax and cleaved PARP and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[1]
Caption: this compound suppresses the JNK pathway.
Activation of p38 MAPK Signaling Pathway by this compound in Gastric Cancer Cells
In human gastric cancer cells, this compound promotes apoptosis through the activation of the p38 MAPK pathway, leading to caspase-dependent cell death.[2]
Caption: this compound activates the p38 MAPK pathway.
Inhibition of PI3K/Akt/mTOR Signaling Pathway by this compound in Glioma Cells
This compound exerts its anti-tumor effects in glioma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[4][5] This inhibition leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, ultimately promoting apoptosis.[6]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Conclusion
The Annexin V-FITC/PI staining assay is an effective and quantitative method to evaluate the pro-apoptotic activity of this compound in cancer cells. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this compound. Understanding the underlying signaling pathways provides further insight into its mechanism of action and supports its potential as a therapeutic agent.
References
- 1. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces caspase-dependent apoptosis through the p38 MAPK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatocellular carcinoma cells by inducing mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for Toosendanin Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular mechanisms of Toosendanin, a natural triterpenoid with significant anti-tumor properties. The protocols detailed below are designed to facilitate the study of key signaling pathways modulated by this compound, offering a robust methodology for researchers in oncology and drug development.
Introduction to this compound
This compound (TSN), a compound extracted from the bark and fruit of Melia toosendan, has been traditionally used as an insecticide and antiparasitic agent.[1][2] Recent pharmacological studies have unveiled its potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines, including glioma, leukemia, gastric cancer, and triple-negative breast cancer.[1][3][4][5] The anti-cancer activity of this compound is attributed to its ability to modulate multiple critical cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of protective autophagy.[1][6][7] Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by targeting several interconnected signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting Western blot data.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9][10] In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to significantly inhibit the PI3K/Akt/mTOR signaling pathway in glioma cells.[1][2] This inhibition is observed through a dose-dependent decrease in the phosphorylation levels of PI3K, Akt, and mTOR.[1] The suppression of this pathway by this compound leads to downstream effects such as cell cycle arrest and induction of apoptosis.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] The MAPK family includes several key kinases such as c-Jun N-terminal kinases (JNK) and p38 MAPKs.[11] this compound's pro-apoptotic effects have been linked to its modulation of the MAPK pathway. Specifically, it has been reported to induce apoptosis in human promyelocytic leukemia HL-60 cells by suppressing the JNK signaling pathway.[3] Conversely, in human gastric cancer cells, this compound induces caspase-dependent apoptosis through the activation of the p38 MAPK pathway.[4]
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. This compound is a potent inducer of apoptosis in various cancer cells.[3][13][14] It triggers the intrinsic (mitochondrial) apoptotic pathway, which is characterized by the release of cytochrome c from the mitochondria into the cytosol.[13] This event activates a cascade of caspases, including caspase-3, -8, and -9, leading to programmed cell death.[13] The induction of apoptosis by this compound is also associated with changes in the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic pathway.[3][13] Specifically, this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3][13]
Autophagy Pathway
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. In the context of cancer, autophagy can have a dual role, either promoting cell survival or cell death. This compound has been identified as a potent late-stage autophagy inhibitor.[5][6] It blocks the maturation of autophagosomes by inhibiting the vacuolar-type H+-translocating ATPase (V-ATPase).[6] This inhibition elevates the lysosomal pH and impairs the activity of lysosomal enzymes, leading to the accumulation of autophagy substrates.[6] By blocking protective autophagy, this compound can sensitize cancer cells to conventional chemotherapy.[5][6]
Data Presentation: Summary of this compound's Effects on Key Proteins
The following tables summarize the observed effects of this compound on the expression and phosphorylation of key proteins involved in the signaling pathways described above, as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Proteins
| Target Protein | Effect of this compound Treatment | Cancer Cell Line | Reference |
| p-PI3K | Decrease | Glioma | [1][2] |
| Total PI3K | No Significant Change | Glioma | [1] |
| p-Akt | Decrease | Glioma | [1][2] |
| Total Akt | No Significant Change | Glioma | [1] |
| p-mTOR | Decrease | Glioma | [1][2] |
| Total mTOR | No Significant Change | Glioma | [1] |
| MMP-2 | Decrease | Glioma | [1][2] |
| Cyclin D1 | Decrease | Glioma | [1] |
Table 2: Effect of this compound on MAPK Pathway Proteins
| Target Protein | Effect of this compound Treatment | Cancer Cell Line | Reference |
| p-JNK | Decrease | HL-60 | [3] |
| p-p38 | Increase | Gastric Cancer | [4] |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Effect of this compound Treatment | Cancer Cell Line | Reference |
| Bcl-2 | Decrease | Glioma, HL-60 | [1][2][3][13] |
| Bax | Increase | HL-60 | [3][13] |
| Cleaved Caspase-3 | Increase | HL-60, Gastric Cancer | [3][4] |
| Cleaved PARP | Increase | HL-60 | [3] |
Table 4: Effect of this compound on Autophagy-Related Proteins
| Target Protein | Effect of this compound Treatment | Cancer Cell Line | Reference |
| LC3B-II | Increase (due to blockage of degradation) | HeLa, A549 | [6] |
| SQSTM1/p62 | Increase (due to blockage of degradation) | HeLa, A549 | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for Western blot analysis to investigate the effects of this compound on the signaling pathways discussed. Researchers should optimize specific conditions, such as antibody concentrations and incubation times, based on their experimental setup and reagents.
Protocol: Western Blot Analysis of this compound-Treated Cells
1. Cell Culture and Treatment:
-
Seed the cancer cell line of interest in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time course (e.g., 0, 12, 24, 48 hours).
-
Include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound treatment.
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. The gel percentage may need to be optimized depending on the molecular weight of the target protein.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies: p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, p-JNK, JNK, p-p38, p38, Bcl-2, Bax, Cleaved Caspase-3, LC3B, p62, and a loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the corresponding loading control band intensity.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: this compound modulates MAPK and Apoptosis pathways.
Caption: this compound inhibits autophagy by targeting V-ATPase.
Experimental Workflow Diagram
Caption: Key steps in the Western blot workflow.
References
- 1. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces caspase-dependent apoptosis through the p38 MAPK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 10. Analysis of PI3K pathway components in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Apoptotic Effects of this compound Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]
- 14. The apoptotic effects of this compound are partially mediated by activation of deoxycytidine kinase in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Toosendanin-Loaded PLGA Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, has demonstrated significant anti-tumor properties. However, its clinical application can be limited by factors such as poor solubility and potential side effects. Encapsulating this compound within poly(lactic-co-glycolic acid) (PLGA) nanoparticles presents a promising strategy to enhance its therapeutic efficacy. PLGA is a biodegradable and biocompatible polymer approved by the FDA, widely used for controlled drug delivery.[1] This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles (TSN-PLGA-NPs).
Data Presentation
Table 1: Physicochemical Properties of TSN-PLGA Nanoparticles
| Parameter | Value | Method of Analysis |
| Average Particle Size (nm) | 100 - 200 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to -25 | Electrophoretic Light Scattering |
| Encapsulation Efficiency (%) | > 80% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (%) | ~5% | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Drug Release Profile of TSN-PLGA Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.4 (%) |
| 6 | ~20 | ~50 |
| 12 | ~30 | ~70 |
| 24 | ~40 | ~85 |
| 36 | ~40.26 | ~85.00 |
Data is synthesized from representative studies. Actual results may vary based on specific experimental conditions.[2]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 40,000-75,000)
-
This compound (TSN)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 250 mg of PLGA and a predetermined amount of this compound in 5 mL of dichloromethane.[3]
-
-
Preparation of Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat the solution to 85°C with stirring until the PVA is completely dissolved, then allow it to cool to room temperature.[3]
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Place the mixture in an ice bath and sonicate using a probe sonicator. Use a pulse setting (e.g., 1 second on, 3 seconds off) for a total of 3-5 minutes to form an oil-in-water (o/w) emulsion.[3]
-
-
Solvent Evaporation:
-
Immediately after sonication, transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow for the complete evaporation of the dichloromethane.[3]
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at a low speed (e.g., 8,000 rpm for 3 minutes) to remove any large aggregates.[3]
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.[3]
-
Wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension to remove residual PVA and unencapsulated drug.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 24-48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at 4°C.
-
Protocol 2: Characterization of TSN-PLGA Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.
2. Morphology:
-
Prepare a dilute suspension of the nanoparticles in deionized water.
-
Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.
-
Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). The nanoparticles should appear spherical and have a uniform size distribution.[2]
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Equation for EE (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Equation for DL (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Procedure:
-
Weigh a precise amount of lyophilized TSN-PLGA-NPs.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Determine the concentration of this compound in the solution using High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the formulas above.
-
Protocol 3: In Vitro Drug Release Study
This protocol simulates the release of this compound from the PLGA nanoparticles in physiological and acidic tumor microenvironments.
Materials:
-
TSN-PLGA Nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.4
-
Dialysis tubing (MWCO 3.5 kDa)
-
Shaking water bath at 37°C
Procedure:
-
Weigh 150 mg of TSN-PLGA-NPs and dissolve them in 1.5 mL of PBS (either pH 7.4 or pH 5.4).[2]
-
Transfer the solution into a dialysis bag.[2]
-
Immerse the dialysis bag in a container with 20 mL of the corresponding PBS buffer.[2]
-
Place the container in a shaking water bath at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36 hours), withdraw a 200 µL aliquot of the release medium and replace it with an equal volume of fresh buffer.[2]
-
Analyze the concentration of this compound in the collected aliquots using HPLC.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cell Viability Assay (CCK-8 Assay)
This assay evaluates the cytotoxic effect of TSN-PLGA-NPs on cancer cells.
Materials:
-
Cancer cell line (e.g., CAL27, HN6 for oral squamous cell carcinoma)
-
Cell culture medium and supplements
-
96-well plates
-
Free this compound
-
TSN-PLGA Nanoparticles
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free TSN and TSN-PLGA-NPs in the cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group. The results should demonstrate that TSN-PLGA-NPs inhibit cell proliferation in a dose-dependent manner, often more effectively than free TSN.[2]
Mandatory Visualizations
Caption: Experimental workflow for TSN-PLGA-NPs.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.[4]
Caption: Logic of pH-dependent drug release from TSN-PLGA-NPs.[2]
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. PLGA-based herb this compound delivery system for efficient therapy of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Toosendanin Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of Toosendanin (TSN), a natural triterpenoid with potent anti-cancer properties. The protocols detailed herein are based on established methodologies demonstrating the direct binding of this compound to the vacuolar-type H+-translocating ATPase (V-ATPase).
Introduction to this compound and Target Engagement
This compound, isolated from Melia toosendan, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][2] Identifying the direct molecular targets of natural products like this compound is a critical step in understanding their mechanism of action and advancing their development as therapeutic agents. CETSA is a powerful biophysical technique that allows for the assessment of drug-target interactions in a cellular context.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein; the binding of a molecule, such as this compound, can increase the resistance of its target protein to heat-induced denaturation.[3][4]
Recent studies have successfully employed CETSA to confirm that this compound directly binds to V-ATPase, a proton pump crucial for maintaining lysosomal acidity and a key player in autophagy.[1][2][5] Inhibition of V-ATPase by this compound disrupts autophagic flux, leading to the accumulation of autophagosomes and sensitizing cancer cells to chemotherapy.[1][2][5]
Key Experimental Data
The following table summarizes the key findings from a study that utilized CETSA to validate the interaction between this compound and V-ATPase subunits in HeLa cells.
| Parameter | Details | Reference |
| Cell Line | HeLa (Human cervical cancer cells) | [1] |
| Compound | This compound (TSN) | [1] |
| Target Protein | Vacuolar-type H+-translocating ATPase (V-ATPase), specifically subunits V1A and V0a1 | [1] |
| CETSA Method | Western Blot-based CETSA | [1] |
| Treatment Conditions | 100 nM TSN or DMSO (vehicle control) for 1 hour | [1] |
| Heat Shock Conditions | 3 minutes at temperatures ranging from 43°C to 71°C | [1] |
| Observed Outcome | This compound treatment led to a significant thermal stabilization of both V-ATPase subunits V1A and V0a1 at elevated temperatures compared to the DMSO control, indicating direct target engagement. | [1] |
Experimental Protocols
This section provides detailed protocols for performing CETSA to assess the target engagement of this compound with V-ATPase.
Protocol 1: CETSA Melt Curve Analysis
This protocol aims to determine the melting temperature (Tm) of the target protein in the presence and absence of this compound.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TSN) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., NP40-based buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against V-ATPase subunits (V1A and V0a1) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR tubes
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in sufficient quantity to obtain enough protein for all temperature points.
-
Grow cells to 70-80% confluency.
-
Treat one set of cells with 100 nM this compound and another set with an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into PBS containing protease and phosphatase inhibitors.
-
Pellet the cells by centrifugation and resuspend the pellet in a suitable volume of PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes, one for each temperature point.
-
-
Heat Shock:
-
Place the PCR tubes in a thermocycler.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 43, 47, 51, 55, 59, 63, 67, 71°C). Include a non-heated control (37°C).
-
Immediately after heating, cool the samples on ice for at least 3 minutes.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to each tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the V-ATPase subunits (V1A and V0a1) and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the V-ATPase subunits and the loading control.
-
Normalize the V-ATPase band intensity to the loading control for each sample.
-
Plot the normalized intensity of the soluble V-ATPase subunit against the corresponding temperature for both the this compound-treated and vehicle-treated samples to generate the melting curves. A shift in the curve for the this compound-treated sample indicates thermal stabilization.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of this compound in engaging its target at a fixed, optimal temperature.
Procedure:
-
Determine Optimal Temperature: From the melt curve analysis (Protocol 1), identify a temperature that shows a significant difference in protein stability between the vehicle and this compound-treated samples.
-
Cell Treatment with Dose-Response:
-
Culture HeLa cells to 70-80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) and a vehicle control for 1 hour at 37°C.
-
-
Heat Shock at a Single Temperature:
-
Harvest the cells as described in Protocol 1.
-
Heat all samples at the predetermined optimal temperature for 3 minutes. Include a non-heated control for each concentration.
-
-
Lysis, Protein Separation, and Western Blot:
-
Follow steps 4-7 from Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for the V-ATPase subunit.
-
Plot the percentage of soluble V-ATPase (relative to the non-heated control) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Visualizations
Experimental Workflow
Caption: CETSA experimental workflow for this compound target engagement.
Signaling Pathway
Caption: this compound's mechanism of action via V-ATPase inhibition.
References
- 1. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy [ijbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Toosendanin's Clinical Potential by Improving Water Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Toosendanin's poor water solubility. Our goal is to equip researchers with the necessary information to formulate this compound for enhanced clinical application.
Frequently Asked Questions (FAQs)
Q1: What is the baseline water solubility of this compound?
A1: this compound is practically insoluble in water. Its solubility in a DMSO:PBS (pH 7.2) (1:6) solution has been reported as 0.14 mg/mL, highlighting its poor aqueous solubility.[1] For clinical applications, its solubility in aqueous-based delivery systems needs to be significantly improved.
Q2: What are the most promising strategies for improving this compound's water solubility?
A2: Based on formulation science for poorly soluble drugs, including other triterpenoids, the most promising strategies for this compound include:
-
Nanosuspensions: Formulating this compound into nanoparticles can significantly increase its surface area, leading to enhanced dissolution rates and bioavailability. A study has successfully prepared this compound-loaded poly (lactic-co-glycolic acid) nanoparticles (PLGA NPs).[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution. Common carriers for solid dispersions include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (like hydroxypropyl-β-cyclodextrin) can form a water-soluble complex.
Q3: Are there any safety concerns to consider when formulating this compound?
A3: Yes, studies have indicated that this compound may exhibit hepatotoxicity.[2] Formulation strategies should not only focus on solubility enhancement but also consider potential impacts on the drug's safety profile. For instance, nanoparticle formulations can alter drug distribution, which may affect toxicity.[1]
Troubleshooting Guides & Experimental Protocols
Nanosuspension Formulation
Issue: Difficulty in preparing stable this compound nanosuspensions with a consistent particle size.
Troubleshooting Tips:
| Problem | Possible Cause | Suggested Solution |
| Particle Aggregation | Insufficient stabilizer concentration or inappropriate stabilizer. | Optimize the concentration of the stabilizer (e.g., poloxamer, PVP). Screen different types of stabilizers. |
| Broad Particle Size Distribution | Inconsistent homogenization or precipitation process. | Ensure uniform and consistent energy input during homogenization. Control the rate of addition of the drug solution to the anti-solvent. |
| Low Drug Loading | Poor affinity of the drug for the polymer matrix. | Experiment with different polymers. Adjust the drug-to-polymer ratio. |
Experimental Protocol: Preparation of this compound-PLGA Nanoparticles
This protocol is adapted from a study that successfully formulated this compound-loaded PLGA nanoparticles.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Method: Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanosuspension to collect the nanoparticles.
-
Washing: Wash the collected nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticles to obtain a powder for long-term storage and characterization.
Characterization:
| Parameter | Method | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Uniform particle size in the nanometer range with a low PDI. |
| Zeta Potential | DLS | A sufficiently high zeta potential (positive or negative) to ensure colloidal stability. |
| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | Spherical nanoparticles with a smooth surface. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectrophotometry or HPLC | High drug loading and encapsulation efficiency. |
| In Vitro Drug Release | Dialysis Method | Sustained release of this compound over time. A study showed ~85% release at pH 5.4 and ~40% at pH 7.4 after 36 hours.[1] |
Solid Dispersion Formulation
Issue: Incomplete amorphization of this compound or rapid recrystallization upon storage.
Troubleshooting Tips:
| Problem | Possible Cause | Suggested Solution |
| Crystalline Drug Detected | Insufficient interaction between drug and polymer. Drug-to-polymer ratio is too high. | Screen different polymers (e.g., PVP K30, PEG 6000, HPMC). Decrease the drug loading. |
| Recrystallization on Storage | High humidity. Storage temperature is above the glass transition temperature (Tg). | Store in a desiccator or with a desiccant. Store at a temperature well below the Tg of the solid dispersion. |
| Poor Dissolution Enhancement | Inappropriate carrier or drug-to-carrier ratio. | Experiment with different hydrophilic carriers and optimize the drug-to-carrier ratio. |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Methanol or Ethanol
Method:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., PVP K30) in a common solvent like methanol or ethanol in a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
Characterization:
| Parameter | Method | Expected Outcome |
| Amorphization | Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) | Absence of the drug's melting endotherm in DSC and characteristic crystalline peaks in XRPD. |
| Drug-Polymer Interaction | Fourier-Transform Infrared Spectroscopy (FTIR) | Shifts in the characteristic peaks of this compound and the polymer, suggesting interactions. |
| Solubility and Dissolution Rate | Phase Solubility Studies and In Vitro Dissolution Testing | Significant increase in the aqueous solubility and dissolution rate of this compound compared to the pure drug. |
Cyclodextrin Inclusion Complexation
Issue: Low complexation efficiency and minimal improvement in solubility.
Troubleshooting Tips:
| Problem | Possible Cause | Suggested Solution |
| Low Complexation Efficiency | Poor fit of this compound in the cyclodextrin cavity. Inappropriate preparation method. | Screen different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin). Try different preparation methods (kneading, co-evaporation, freeze-drying). |
| Precipitation of the Complex | The formed complex has limited water solubility. | Use a more soluble cyclodextrin derivative like hydroxypropyl-β-cyclodextrin. |
| Inaccurate Stoichiometry Determination | Experimental errors in phase solubility studies. | Ensure equilibrium is reached during the study. Use a validated analytical method for drug quantification. |
Experimental Protocol: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50% v/v)
Method:
-
Mixing: Place a 1:1 molar ratio of this compound and HP-β-CD in a mortar.
-
Kneading: Add a small amount of the ethanol-water mixture to the powder and knead thoroughly for a specified time (e.g., 60 minutes) to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Milling and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
Characterization:
| Parameter | Method | Expected Outcome |
| Complex Formation | DSC, XRPD, and FTIR | Changes in thermal behavior, diffraction patterns, and vibrational bands, indicating the formation of an inclusion complex. |
| Phase Solubility | Higuchi and Connors Method | A-type phase solubility diagram, indicating the formation of a soluble complex. |
| Stoichiometry | Job's Plot or Phase Solubility Diagram | Determination of the molar ratio of this compound to HP-β-CD in the complex. |
| Solubility Enhancement | Saturation Solubility Studies | A significant increase in the aqueous solubility of this compound. |
Signaling Pathways and Experimental Workflows
To aid in understanding the broader context of this compound research, the following diagrams illustrate key signaling pathways affected by this compound and a general workflow for developing solubility-enhanced formulations.
References
- 1. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Toosendanin's Low Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Toosendanin (TSN). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with its low in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The principal factors contributing to the low oral bioavailability of this compound are its poor water-solubility and limited absorption.[1][2][3] As a tetracyclic triterpenoid, its chemical structure leads to low solubility in aqueous environments, which is a critical factor for absorption in the gastrointestinal tract.[1][2][4]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Nanoparticle-based drug delivery systems are a leading strategy to overcome the bioavailability challenges of this compound.[1][3] Specifically, encapsulation of TSN into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles (TSN-PLGA NPs) has been shown to improve its water solubility, provide sustained release, and enhance its therapeutic effects.[1][2] Other potential nanoformulations include liposomal TSN and co-encapsulated TSN.[3]
Q3: How do PLGA nanoparticles improve the bioavailability and efficacy of this compound?
A3: PLGA nanoparticles enhance this compound's performance in several ways:
-
Improved Solubility: Encapsulating hydrophobic TSN within a polymeric matrix increases its dispersibility in aqueous solutions.[1][2]
-
Sustained Release: TSN-PLGA NPs exhibit a biphasic release pattern with an initial rapid release followed by a prolonged, stable release. This is particularly effective in acidic environments, such as those found in tumor microenvironments and lysosomes.[1]
-
Prolonged Blood Circulation: Compared to free TSN, the nanoparticles show reduced nonspecific protein adsorption, which is expected to prolong their circulation time in the bloodstream.[1]
-
Enhanced Cellular Uptake: The nanoparticle formulation can facilitate the uptake of TSN by cancer cells.
Q4: What are the known molecular targets and signaling pathways of this compound?
A4: this compound exerts its anti-cancer effects through multiple signaling pathways. Studies have shown its involvement in:
-
Inducing Apoptosis: TSN can induce apoptosis in cancer cells by modulating the expression of estrogen receptor β (ERβ) and p53.[3][5] It can also increase the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 while reducing the expression of the anti-apoptotic protein Bcl-2.[3]
-
Inhibiting Autophagy: this compound has been identified as a potent late-stage autophagy inhibitor. It directly inhibits the activity of vacuolar-type H+-translocating ATPase (V-ATPase), leading to an increase in lysosomal pH and impaired lysosomal enzyme activity.[6] This blockage of protective autophagy can sensitize cancer cells to chemotherapy.[6][7]
-
Cell Cycle Arrest: At low concentrations, TSN-PLGA NPs can induce cell-cycle arrest in the S-phase in oral squamous cell carcinoma cells.[2]
-
Modulation of Cancer-Related Pathways: RNA-sequencing analysis has suggested that TSN-PLGA NPs may regulate cancer cell viability through pathways like JAK/STAT and PI3K-Akt.[2]
Q5: Are there any known toxicities associated with this compound?
A5: Yes, hepatotoxicity is a concern with this compound.[8][9] Studies have shown that TSN can induce liver injury by disrupting lipid metabolism through the LXRα/Lipin1/SREBP1 signaling pathway and by promoting ferroptosis mediated by ALOX5.[8][9] However, nanoparticle formulations, such as TSN-PLGA NPs, have been shown to have good biocompatibility with no observable side effects in animal models at therapeutic doses.[2]
Troubleshooting Guides
Problem 1: Low and inconsistent plasma concentrations of this compound in pharmacokinetic studies.
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution and erratic absorption from the gastrointestinal tract. Extensive first-pass metabolism in the liver can also contribute.
-
Troubleshooting Steps:
-
Formulation Enhancement: Transition from administering a simple suspension of this compound to a nanoparticle-based formulation like TSN-PLGA NPs. This will improve solubility and dissolution.
-
Route of Administration: For initial proof-of-concept studies to determine systemic efficacy, consider intraperitoneal or intravenous administration to bypass first-pass metabolism.[7]
-
Co-administration with Bioenhancers: Investigate the co-administration of TSN with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux pumps (e.g., P-glycoprotein inhibitors), though specific enhancers for TSN require further research.
-
Problem 2: Sub-optimal anti-tumor efficacy in in vivo cancer models.
-
Possible Cause: Insufficient drug concentration at the tumor site due to low bioavailability and short circulation time.
-
Troubleshooting Steps:
-
Implement Nanoparticle Delivery: Utilize a sustained-release nanoparticle formulation like TSN-PLGA NPs to increase the drug's plasma half-life and potentially take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.[2]
-
Combination Therapy: Given that this compound can inhibit protective autophagy, consider combining it with conventional chemotherapeutic agents. This can sensitize cancer cells to the co-administered drug.[6][7]
-
Dose Escalation Study: Carefully conduct a dose-escalation study with the nanoparticle formulation to find the maximum tolerated dose that provides the best therapeutic window, keeping potential hepatotoxicity in mind.
-
Data Presentation
Table 1: Comparison of Free this compound vs. TSN-PLGA Nanoparticles
| Parameter | Free this compound | TSN-PLGA Nanoparticles | Reference |
| Solubility | Poor in water | Improved aqueous dispersibility | [1][2] |
| In Vitro Release (pH 7.4, 36h) | N/A | ~40.26% | [1] |
| In Vitro Release (pH 5.4, 36h) | N/A | ~85.00% | [1] |
| Protein Adsorption | Strong | Reduced nonspecific adsorption | [1] |
| Biocompatibility | Potential for hepatotoxicity | No observable side effects in nude mice | [2][8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (TSN-PLGA NPs)
This protocol is a generalized procedure based on methodologies for creating polymeric nanoparticles.
-
Materials: this compound (TSN), Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA) or another suitable surfactant, Dichloromethane (DCM) or another organic solvent, Deionized water.
-
Preparation of Organic Phase:
-
Dissolve a specific amount of TSN and PLGA in an organic solvent like DCM. The ratio of drug to polymer should be optimized for desired loading capacity and release kinetics.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA). The surfactant is crucial for stabilizing the nanoparticle emulsion.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing the mixture. This creates an oil-in-water (o/w) emulsion. The duration and power of sonication/homogenization are critical parameters affecting nanoparticle size.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 g for 15-30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the final washed pellet to obtain a dry powder of TSN-PLGA NPs.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate drug loading and encapsulation efficiency using UV-Vis spectrophotometry or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
Protocol 2: In Vitro Drug Release Study
-
Materials: TSN-PLGA NPs, Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4, Dialysis membrane with an appropriate molecular weight cut-off.
-
Procedure:
-
Disperse a known amount of TSN-PLGA NPs in a specific volume of release medium (PBS pH 7.4 or pH 5.4) within a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same release medium.
-
Maintain the setup at 37°C with constant gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 12, 24, 36, 48 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of TSN in the collected aliquots using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point. The study in an acidic environment (pH 5.4) mimics the conditions within tumor cell lysosomes.[1]
-
Visualizations
References
- 1. PLGA-based herb this compound delivery system for efficient therapy of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGA-based herb this compound delivery system for efficient therapy of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts an Anti-Cancer Effect in Glioblastoma by Inducing Estrogen Receptor β- and p53-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces hepatotoxicity via disrupting LXRα/Lipin1/SREBP1 mediated lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toosendanin-Induced Hepatotoxicity in Animal Models
Welcome to the technical support center for researchers investigating Toosendanin (TSN)-induced hepatotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced hepatotoxicity?
A1: this compound (TSN), the primary bioactive and toxic component of Melia toosendan, induces hepatotoxicity through a multi-faceted approach involving several interconnected cellular pathways. The primary mechanisms identified include:
-
Ferroptosis: TSN triggers this iron-dependent form of cell death characterized by the accumulation of lipid peroxides. This process is often associated with the depletion of glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4).[1][2] TSN has been shown to facilitate ferroptosis by upregulating 5-lipoxygenase (ALOX5) and transferrin receptor 1 (TFRC), leading to increased lipid peroxidation and iron accumulation.[1][2]
-
Autophagy Disruption: TSN can inhibit autophagic flux, the complete process of autophagy from vesicle formation to degradation.[3][4][5] This disruption leads to the accumulation of damaged organelles and proteins, contributing to cellular stress and injury. The inhibition of the STAT3/CTSC axis and the TFEB-mediated lysosomal dysfunction are key pathways implicated in TSN-induced autophagy blockade.[3][5]
-
Oxidative Stress: TSN administration leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems in the liver. This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and depletion of endogenous antioxidants like glutathione (GSH).[6][7]
-
Disruption of Lipid Metabolism: TSN has been found to interfere with lipid metabolism by inhibiting the LXRα/Lipin1/SREBP1 signaling pathway. This disruption can lead to abnormal lipid accumulation or depletion, further exacerbating liver injury.
Q2: What are the recommended animal models and this compound dosages to induce hepatotoxicity?
A2: The most commonly used animal models for studying TSN-induced hepatotoxicity are mice, specifically Balb/c and C57BL/6 strains.[2] Zebrafish have also been utilized as a model organism.[8]
The dosage and administration route of TSN can significantly impact the severity of liver injury. Common approaches include:
-
Intraperitoneal (i.p.) Injection: This is a frequently used method for administering TSN. Dosages in mice typically range from 5 mg/kg to 20 mg/kg daily for up to 7 days.[2]
-
Oral Gavage: While less common in the cited literature for hepatotoxicity studies, oral gavage is another potential route of administration.
It is crucial to perform a dose-response study to determine the optimal TSN concentration that induces a consistent and measurable level of hepatotoxicity without causing excessive mortality in your specific animal strain and experimental conditions.
Q3: What are the key biomarkers to assess this compound-induced liver injury?
A3: A combination of serum biochemical markers and histological analysis is recommended for a comprehensive assessment of TSN-induced hepatotoxicity.
-
Serum Biomarkers:
-
Tissue Biomarkers (Liver Homogenates):
-
Malondialdehyde (MDA): A marker of lipid peroxidation and oxidative stress.[6]
-
Glutathione (GSH): A key intracellular antioxidant; its depletion indicates oxidative stress.[6]
-
Glutathione peroxidase 4 (GPX4): A crucial enzyme in the ferroptosis pathway; its downregulation is a hallmark of ferroptosis.[2]
-
-
Histopathology:
-
Hematoxylin and eosin (H&E) staining of liver sections is essential to observe morphological changes such as hepatocyte necrosis, inflammatory cell infiltration, and cytoplasmic vacuolation.[8]
-
Troubleshooting Guides
Problem 1: High variability in the degree of hepatotoxicity between animals in the same experimental group.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent TSN Administration | Ensure precise and consistent administration of TSN. For i.p. injections, verify the injection site and depth. For oral gavage, ensure the dose is delivered directly to the stomach without reflux. |
| Genetic Variability within Animal Strain | While inbred strains are used to minimize genetic differences, some variability can still exist. Increase the sample size per group to improve statistical power and account for biological variation. |
| Differences in Gut Microbiota | The gut microbiome can influence the metabolism and toxicity of compounds. House animals from different groups in the same room and under identical husbandry conditions to minimize variations. |
| Underlying Health Status of Animals | Ensure all animals are healthy and free of underlying infections before starting the experiment. Acclimatize animals to the facility for at least one week before any procedures. |
Problem 2: Unexpectedly high mortality rate in the this compound-treated group.
Possible Causes and Solutions:
| Cause | Solution |
| TSN Dose Too High | The selected dose may be too toxic for the specific strain, age, or sex of the animals. Conduct a pilot dose-response study with a wider range of lower concentrations to establish a sublethal dose that still induces measurable hepatotoxicity. |
| Solvent Toxicity | The vehicle used to dissolve TSN may have inherent toxicity. Ensure the vehicle is non-toxic at the administered volume and run a vehicle-only control group. |
| Stress from Handling and Administration | Repeated handling and injections can cause significant stress, which can exacerbate toxicity. Handle animals gently and efficiently. Consider alternative, less stressful administration methods if possible. |
| Rapid Onset of Severe Toxicity | TSN may be inducing a more acute and severe toxic response than anticipated. Reduce the frequency of administration or the total duration of the experiment. Implement more frequent monitoring of animal health. |
Problem 3: Inconsistent or non-significant changes in key biomarkers (e.g., ALT, AST).
Possible Causes and Solutions:
| Cause | Solution |
| TSN Dose Too Low | The concentration of TSN may be insufficient to induce a robust and detectable hepatotoxic response. Increase the dose of TSN, referencing published studies and your own pilot data. |
| Timing of Sample Collection | The peak of liver injury may occur at a different time point than when samples are being collected. Conduct a time-course experiment to identify the optimal time point for observing maximal changes in biomarkers. |
| Assay Sensitivity | The biochemical assays being used may lack the sensitivity to detect subtle changes. Ensure that your assay kits are not expired and are properly calibrated. Consider using more sensitive markers of liver injury if available. |
| Animal Strain Resistance | The chosen animal strain may be relatively resistant to TSN-induced hepatotoxicity. Review the literature to see if other strains have been reported to be more sensitive. |
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity with this compound in Mice
-
Animal Model: Male Balb/c or C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
TSN Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% propylene glycol in saline). Prepare fresh solutions daily.
-
Administration: Administer TSN via intraperitoneal (i.p.) injection at a dose of 5, 10, or 20 mg/kg body weight once daily for 7 consecutive days. A vehicle control group should be included.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Sample Collection: At 24 hours after the final dose, euthanize the mice. Collect blood via cardiac puncture for serum separation and subsequent biochemical analysis (ALT, AST, LDH). Perfuse the liver with ice-cold saline and collect liver tissue for histopathology and biomarker analysis (MDA, GSH, GPX4).
Protocol 2: Quercetin Co-administration for Hepatoprotection
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Quercetin Preparation: Prepare a suspension of quercetin in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
Pre-treatment: Administer quercetin orally (i.g.) at a dose of 40 or 80 mg/kg body weight for 7 consecutive days.[6]
-
TSN Administration: On the 7th day, administer TSN (10 mg/kg, i.p.) one hour after the final dose of quercetin.[6]
-
Sample Collection: Euthanize the mice 24 hours after TSN administration and collect blood and liver samples as described in Protocol 1.
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Animal Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Balb/c Mice | Intraperitoneal | 5, 10, 20 mg/kg/day | 7 days | Increased non-heme iron, TFRC; decreased GPX4 | [2] |
| C57BL/6 Mice | Intraperitoneal | 10 mg/kg | Single dose | Increased serum ALT, AST, ALP, TBiL; increased ROS, MDA; decreased GSH, Nrf2 | [6] |
| Zebrafish | Immersion | Not specified | Not specified | Decreased liver area and fluorescence intensity; increased ALT, AST; cytoplasmic vacuolation | [8] |
Table 2: Key Biomarkers for Assessing this compound-Induced Hepatotoxicity
| Biomarker | Type | Indication | Method of Measurement |
| ALT | Serum Enzyme | Hepatocellular damage | Biochemical Assay |
| AST | Serum Enzyme | Hepatocellular damage | Biochemical Assay |
| LDH | Serum Enzyme | Cell death | Biochemical Assay |
| MDA | Tissue | Lipid peroxidation | Biochemical Assay |
| GSH | Tissue | Antioxidant status | Biochemical Assay |
| GPX4 | Tissue Protein | Ferroptosis | Western Blot, IHC |
| TFRC | Tissue Protein | Iron uptake | Western Blot, IHC |
| H&E Staining | Tissue | Morphology | Histology |
Signaling Pathways and Experimental Workflows
References
- 1. Nrf2 as a Therapeutic Target in Acetaminophen Hepatotoxicity: A Case Study with Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Hepatotoxicity by Facilitating ALOX5-Mediated Lipid Peroxidation and Sensitizing Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces hepatotoxicity by restraining autophagy and lysosomal function through inhibiting STAT3/CTSC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction | MDPI [mdpi.com]
- 6. Quercetin attenuates this compound-induced hepatotoxicity through inducing the Nrf2/GCL/GSH antioxidant signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Quercetin attenuates this compound-induced hepatotoxicity through inducing the Nrf2/GCL/GSH antioxidant signaling pathway (2019) | Yao Jin | 70 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Toosendanin Concentration for Anti-Cancer Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Toosendanin (TSN) in anti-cancer studies. The information is designed to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro anti-cancer experiments?
A1: The optimal concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Based on published data, a broad range from nanomolar to micromolar concentrations has been reported to be effective. For instance, the IC50 for HL-60 cells after 48 hours is approximately 28 ng/mL, while for glioma cell lines like U87MG and LN18, the IC50 values are 114.5 µM and 172.6 µM, respectively, after 48 hours.[1][2] In contrast, for MKN-45 human gastric cancer cells, the IC50 value is reported to be 81.06 nmol/l after 48 hours.[3] Therefore, a starting range of 10 nM to 300 µM is advisable for initial screening.
Q2: I am not observing a significant anti-proliferative effect. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
This compound Purity and Preparation: Ensure the this compound used is of high purity and was dissolved correctly. TSN is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] The final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound.[2][4] It is possible your cell line is more resistant. Consider increasing the concentration range and/or the incubation time in your dose-response experiments.
-
Incubation Time: The anti-proliferative effects of this compound are time-dependent.[5] If you are not observing an effect at 24 hours, extend the incubation period to 48 or 72 hours.
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase when this compound is added. Over-confluent or sparse cultures can affect drug response.
Q3: How can I confirm that this compound is inducing apoptosis in my cancer cells?
A3: Apoptosis induction by this compound can be confirmed through several standard assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a common method to detect early and late apoptotic cells.[1]
-
Hoechst 33342 Staining: This fluorescent stain allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]
-
Western Blot Analysis: Assess the expression levels of key apoptosis-related proteins. This compound has been shown to induce apoptosis through the mitochondrial pathway, which involves the upregulation of Bax, downregulation of Bcl-2, and cleavage of caspase-3, caspase-9, and PARP.[1][6]
Q4: What is the mechanism of action of this compound? Which signaling pathways are affected?
A4: this compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of autophagy.[7][8] Key signaling pathways reported to be modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in glioma cells.[2]
-
JNK Signaling Pathway: In HL-60 cells, this compound induces apoptosis through the suppression of the JNK signaling pathway.[1]
-
STAT3 Pathway: this compound can inhibit the phosphorylation of STAT3, leading to reduced cancer cell proliferation.[4]
-
AKT/GSK-3β/β-catenin Pathway: In colorectal cancer cells, this compound has been found to suppress this pathway.[9]
-
V-ATPase Inhibition: this compound is a potent inhibitor of vacuolar-type H+-translocating ATPase (V-ATPase), which leads to the blockage of protective autophagy in cancer cells.[8]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| HL-60 | Human Promyelocytic Leukemia | 48 | 28 ng/mL |
| U87MG | Glioma | 48 | 114.5 µM |
| LN18 | Glioma | 48 | 172.6 µM |
| LN229 | Glioma | 48 | 217.8 µM |
| U251 | Glioma | 48 | 265.6 µM |
| MKN-45 | Human Gastric Cancer | 48 | 81.06 nmol/l |
| CAL27 | Oral Squamous Cell Carcinoma | 48 | Varies (Dose-dependent) |
| HN6 | Oral Squamous Cell Carcinoma | 48 | Varies (Dose-dependent) |
| SW480 | Colorectal Cancer | Not Specified | Dose-dependent inhibition |
Note: The effective concentration of this compound can vary significantly. It is crucial to determine the IC50 for each specific cell line and experimental condition.
Experimental Protocols
1. Cell Proliferation Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and culture for 12-24 hours at 37°C with 5% CO₂.[4]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.001 to 10 µM).[4] Replace the medium in the wells with 100 µL of the this compound-containing medium. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The cell viability is calculated relative to the vehicle control.
2. Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be quantified.
3. Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: General experimental workflow for optimizing this compound concentration.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via suppression of the JNK pathway.
References
- 1. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits growth and induces apoptosis in colorectal cancer cells through suppression of AKT/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Toosendanin stability in different solvent preparations
Welcome to the Toosendanin (TSN) Stability Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent preparations. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation of this compound in a DMSO:PBS mixture. | This compound has limited solubility in aqueous solutions. The addition of PBS to a concentrated DMSO stock may have exceeded its solubility limit. | Prepare a higher concentration stock solution in 100% DMSO and dilute it further with the aqueous buffer just before use. Ensure the final DMSO concentration is sufficient to maintain solubility but compatible with your experimental system (often <0.1%).[1] |
| Loss of biological activity of this compound solution over time. | Degradation of this compound due to improper storage conditions (e.g., exposure to light, non-optimal pH, or elevated temperature). | Store stock solutions at -20°C or lower, protected from light. For aqueous working solutions, prepare them fresh for each experiment. |
| Appearance of new peaks in HPLC analysis of a this compound solution. | Chemical degradation of this compound. This can be caused by hydrolysis, oxidation, or photolysis. | Review the storage conditions of your solution. Ensure it is protected from light and stored at the recommended temperature. If working with aqueous solutions, consider the pH and buffer components, as they can influence stability.[2][3][4] Perform forced degradation studies to identify potential degradants. |
| Inconsistent results in bioassays using this compound. | Variability in the final concentration of this compound due to precipitation or degradation. Inconsistent final concentration of the solvent (e.g., DMSO) affecting the biological system. | Always visually inspect solutions for precipitation before use. Ensure the final solvent concentration is consistent across all experiments, including controls.[1] It is advisable to determine the stability of this compound under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent.[1] this compound is also soluble in Dimethylformamide (DMF) and to a lesser extent in ethanol.[5] For biological experiments, stock solutions in DMSO are typically diluted with cell culture medium or buffer to the final working concentration, ensuring the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-induced cellular toxicity.[1]
Q2: How should I store this compound solutions?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in anhydrous DMSO or other organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. For aqueous working solutions, it is best practice to prepare them fresh on the day of use. All solutions should be protected from light to prevent photodegradation.
Q3: What is the solubility of this compound in common solvents?
A3: The following table summarizes the available solubility data for this compound.
| Solvent | Solubility |
| DMSO | 30 mg/mL[5] |
| DMF | 30 mg/mL[5] |
| Ethanol | 5 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL[5] |
Q4: How can I assess the stability of my this compound preparation?
A4: The stability of a this compound preparation can be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[6] A stability study would involve analyzing the concentration of this compound in the preparation over time under specific storage conditions (e.g., temperature, light exposure). The appearance of new peaks or a decrease in the area of the this compound peak would indicate degradation.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively reported in the literature, triterpenoids with ester and epoxide functionalities can be susceptible to hydrolysis under acidic or basic conditions. Oxidation and photolysis are also potential degradation pathways.[7] Forced degradation studies are the standard approach to identify these pathways.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways. This is a general protocol and may need optimization.[7]
Materials:
-
This compound stock solution (e.g., in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, taking aliquots at various time points. Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze aliquots at different time intervals.
-
Thermal Degradation: Place a solution of this compound in a suitable solvent in a heating block or oven at an elevated temperature (e.g., 60°C). Analyze aliquots at various time points.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[8][9] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Visualizations
References
- 1. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Qualitative and quantitative analysis of this compound in Melia toosendan Sieb. Et Zucc (Meliaceae) with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photostability Studies - Eurofins Scientific [eurofins.cz]
- 9. skpharmteco.com [skpharmteco.com]
Technical Support Center: Minimizing Off-Target Effects of Toosendanin in Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on utilizing Toosendanin (TSN) in their experiments while minimizing the potential for off-target effects. The following information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound (TSN) is a triterpenoid saponin extracted from the bark and fruit of Melia toosendan. It has been traditionally used as an insecticide and anthelmintic agent. In biomedical research, TSN has demonstrated potent anti-tumor activity. Its known primary targets include:
-
Vacuolar-type H+-translocating ATPase (V-ATPase): TSN directly binds to and inhibits V-ATPase, leading to a disruption of lysosomal pH and function, which in turn blocks autophagic flux.[1]
-
Signal Transducer and Activator of Transcription 3 (STAT3): TSN has been shown to directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation, which is crucial for the proliferation of some cancer cells.[2]
-
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway: TSN inhibits the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR, in a dose-dependent manner in glioma cells.[3]
-
eEF2 (eukaryotic elongation factor 2): this compound has been identified as an inhibitor of eEF2, impeding the protein translation of Topoisomerase I & II.
Q2: What are the potential off-target effects of this compound?
A2: While the primary targets of this compound are increasingly being identified, a comprehensive off-target kinase profile (e.g., a broad kinase panel screen) for this compound is not currently available in the public domain. Natural products like this compound can be promiscuous and may interact with multiple cellular targets.[4] Therefore, researchers should be aware of potential off-target effects that could lead to misinterpretation of experimental results. Known non-kinase off-target effects include hepatotoxicity at higher concentrations, which has been linked to the inhibition of the STAT3/CTSC axis, leading to autophagy dysregulation.
Q3: How can I minimize the risk of off-target effects in my experiments with this compound?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect.
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate the intended target. If the observed phenotype persists in the absence of the target protein, it is likely due to an off-target effect.
-
Target Engagement Assays: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your experimental system.[1][5]
-
Orthogonal Assays: Confirm key findings using multiple, independent assays that measure the same biological outcome through different mechanisms.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent cell viability/cytotoxicity results | Poor Solubility/Precipitation: this compound has low aqueous solubility and may precipitate in cell culture media, leading to a lower effective concentration.[5] | - Prepare a high-concentration stock solution in 100% DMSO. - Ensure the final DMSO concentration in the media is below 0.5% (or a pre-determined non-toxic level for your cell line). - When diluting, add the stock solution to the media and mix immediately and thoroughly. - Visually inspect the media for any signs of precipitation. |
| Cell Line Specificity: The cytotoxic effects of this compound can vary significantly between different cell lines. | - Perform a thorough dose-response and time-course experiment for each new cell line. - Be aware of the genetic background of your cells (e.g., status of pathways this compound is known to affect). | |
| High background in fluorescence-based assays | Autofluorescence: this compound, like many natural products with conjugated double bond systems, may exhibit intrinsic fluorescence. | - Run a "compound only" control (this compound in media without cells or fluorescent dyes) to measure its background fluorescence. - If possible, perform a spectral scan to determine the excitation and emission maxima of this compound. - Consider using fluorescent dyes that are spectrally distinct from this compound's fluorescence profile (e.g., red-shifted dyes).[6] |
| Lower than expected signal in fluorescence or luminescence assays | Quenching: this compound might absorb the excitation light or the emitted light from your fluorescent or luminescent reporter. | - Run control experiments with a known fluorescent/luminescent standard in the presence and absence of this compound to assess quenching. - Use the lowest effective concentration of this compound. |
| No effect on the phosphorylation of the target protein | Inactive Compound: Improper storage or handling may have degraded the this compound. | - Store this compound stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. - Test the activity of your this compound stock on a sensitive, well-characterized cell line as a positive control. |
| Inefficient Protein Extraction: The target protein may be lost during sample preparation. | - Optimize your lysis buffer and protein extraction protocol to ensure efficient recovery of your protein of interest. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| U87MG | Glioblastoma | 114.5 µM | [3] |
| LN18 | Glioblastoma | 172.6 µM | [3] |
| LN229 | Glioblastoma | 217.8 µM | [3] |
| U251 | Glioblastoma | 265.6 µM | [3] |
| CAL27 | Oral Squamous Cell Carcinoma | 25.39 nM | [5] |
| HN6 | Oral Squamous Cell Carcinoma | 13.93 nM | [5] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 131 nM |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to determine the IC50 in your specific experimental system.
Detailed Experimental Protocols
Cell Viability (CCK-8/MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to establish a dose-response curve.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Treatment: Replace the existing media with the media containing different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.[3][7]
-
Measurement:
-
For CCK-8, measure the absorbance at 450 nm using a microplate reader.
-
For MTT, add 100-150 µL of DMSO to each well to dissolve the formazan crystals and then measure the absorbance at 570 nm.[7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of target proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., p-Akt, total Akt, STAT3, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., GAPDH or β-actin).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a target protein in intact cells.[1][5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
Visualizations
Caption: Known signaling pathways affected by this compound.
Caption: Experimental workflow for assessing off-target effects.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Toosendanin Delivery with Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing nanoparticles to enhance the delivery of Toosendanin (TSN) to target tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and characterization of this compound-loaded nanoparticles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading Efficiency/Encapsulation Efficiency of this compound | 1. Poor solubility of TSN: this compound has poor water solubility, which can limit its encapsulation in aqueous phases during nanoparticle synthesis. 2. Drug partitioning: During methods like emulsion-solvent evaporation, TSN may partition out of the organic phase and into the external aqueous phase. 3. Suboptimal drug-to-polymer/lipid ratio: An incorrect ratio can lead to insufficient space within the nanoparticle matrix for the drug. 4. Rapid nanoparticle formation: If nanoparticles form too quickly, there may not be enough time for the drug to be efficiently entrapped. | 1. Optimize the solvent system: Use a co-solvent system to improve the solubility of TSN in the initial drug solution. For PLGA nanoparticles, dissolving TSN in a mixture of ethanol and water before adding it to the PLGA solution in dichloromethane (DCM) has been shown to be effective.[1] 2. Adjust the formulation method: For emulsion-based methods, modifying the organic-to-aqueous phase ratio can influence drug partitioning. 3. Optimize the drug-to-carrier ratio: Systematically vary the ratio of this compound to the polymer or lipid to find the optimal loading capacity. 4. Control the rate of nanoparticle formation: In nanoprecipitation, for instance, a slower addition of the organic phase to the aqueous phase can sometimes improve encapsulation efficiency. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation: Nanoparticles may aggregate due to insufficient stabilization. 2. Inadequate sonication/homogenization: The energy input may not be sufficient to break down larger particles. 3. Suboptimal formulation parameters: The concentration of polymer/lipid or surfactant can significantly impact particle size. 4. Issues with lyophilization: The freeze-drying process can cause aggregation if not properly optimized with cryoprotectants. | 1. Optimize surfactant/stabilizer concentration: Ensure an adequate concentration of a suitable surfactant (e.g., PVA for PLGA nanoparticles) to provide steric or electrostatic stabilization. 2. Adjust sonication/homogenization parameters: Increase the sonication time or power, or the homogenization speed, but be mindful of potential drug degradation with excessive energy input. 3. Vary formulation parameters: Systematically test different concentrations of the nanoparticle matrix material and surfactants. For PLGA nanoparticles, increasing the polymer concentration generally leads to larger particles. 4. Use appropriate cryoprotectants: Incorporate cryoprotectants like trehalose or sucrose before lyophilization to prevent aggregation. |
| Poor Nanoparticle Stability (e.g., Aggregation Over Time) | 1. Insufficient surface charge: A low zeta potential (close to zero) can lead to particle aggregation due to weak repulsive forces. 2. Inappropriate storage conditions: Storing nanoparticles in an unsuitable buffer or at the wrong temperature can affect their stability. 3. Degradation of the nanoparticle matrix: Some polymers can degrade over time, leading to changes in particle integrity. | 1. Modify surface charge: For chitosan nanoparticles, the positive charge can be tuned by adjusting the pH. For PLGA nanoparticles, a negative zeta potential contributes to stability in the bloodstream.[1] 2. Optimize storage: Store nanoparticle suspensions at 4°C in a suitable buffer. For long-term storage, lyophilization is often preferred. 3. Select stable materials: Choose polymers or lipids with known stability profiles for your intended application and storage duration. |
| Inconsistent Results in In Vitro Cytotoxicity Assays | 1. Nanoparticle interference with assay reagents: Some nanoparticles can interact with the colorimetric reagents used in assays like MTT or XTT, leading to false readings. 2. Inconsistent cell seeding: Uneven cell density across wells can lead to high variability. 3. Nanoparticle agglomeration in culture media: Aggregation of nanoparticles can lead to non-uniform exposure of cells to the treatment. | 1. Run proper controls: Include a control group of nanoparticles without cells to check for any interference with the assay reagents. 2. Ensure uniform cell seeding: Use proper cell counting and pipetting techniques to ensure a consistent number of cells in each well. 3. Disperse nanoparticles before application: Briefly sonicate or vortex the nanoparticle suspension before adding it to the cell culture medium to ensure a homogenous dispersion. |
Frequently Asked Questions (FAQs)
1. Which type of nanoparticle is best for this compound delivery?
The optimal nanoparticle type depends on the specific application and target tissue. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate this compound, demonstrating improved water solubility, sustained release, and enhanced antitumor activity.[1] Chitosan and lipid-based nanoparticles are also excellent candidates due to their biocompatibility and biodegradability, although specific data for this compound encapsulation may be limited.
2. What is a good starting point for the drug-to-polymer ratio when preparing this compound-loaded PLGA nanoparticles?
A published study successfully prepared TSN-PLGA nanoparticles using a ratio of 10 mg of this compound to 300 mg of PLGA.[1] This can serve as a good starting point, but optimization may be necessary depending on the specific PLGA characteristics and desired drug loading.
3. How can I determine the amount of this compound loaded into my nanoparticles?
High-Performance Liquid Chromatography (HPLC) is a common and accurate method to quantify the amount of this compound encapsulated within nanoparticles. You would typically separate the nanoparticles from the solution containing the free drug by centrifugation. Then, you would lyse the nanoparticles to release the encapsulated drug and measure its concentration using a validated HPLC method.
4. What is the significance of zeta potential for this compound nanoparticles?
Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of their stability in suspension. A zeta potential of approximately ±30 mV is generally considered to indicate good stability. For intravenous applications, a slightly negative surface charge, such as the -18.33 mV reported for TSN-PLGA nanoparticles, can help to promote stability in the bloodstream.[1]
5. How does this compound exert its anti-cancer effects?
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cells. It can trigger the mitochondrial apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[2] Additionally, this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration.[3]
Data Presentation: Quantitative Comparison of Nanoparticle Formulations
The following tables summarize key quantitative data from studies on this compound-loaded nanoparticles and other relevant nanoparticle systems.
Table 1: Characterization of this compound-Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Average Particle Size (nm) | 135.48 ± 0.37 | [1] |
| Polydispersity Index (PDI) | 0.05 ± 0.04 | [1] |
| Zeta Potential (mV) | -18.33 ± 1.33 | [1] |
| IC50 in CAL27 cells (nM) | 8.1 | [1] |
| IC50 in HN6 cells (nM) | 13.1 | [1] |
Table 2: Illustrative Data for Chitosan Nanoparticles (Drug: Cinnarizine)
| Parameter | Value | Reference |
| Average Particle Size (nm) | 12.8 - 29 | |
| Polydispersity Index (PDI) | 0.14 - 0.5 | |
| Zeta Potential (mV) | +18.5 to +29.5 | |
| Encapsulation Efficiency (%) | Not Reported |
Table 3: Illustrative Data for Solid Lipid Nanoparticles (Drug: Troxerutin)
| Parameter | Value | Reference |
| Average Particle Size (nm) | 140.5 ± 1.02 | |
| Polydispersity Index (PDI) | 0.218 ± 0.01 | |
| Zeta Potential (mV) | -28.6 ± 8.71 | |
| Encapsulation Efficiency (%) | 83.62 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound-loaded nanoparticles.
Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion-Solvent Evaporation Method)
This protocol is adapted from a study by Yang et al. (2025).[1]
-
Prepare the this compound solution (Aqueous Phase 1 - W1):
-
Dissolve 10 mg of this compound (TSN) in 700 µL of ethanol.
-
Add 800 µL of double-distilled water (ddH₂O).
-
-
Prepare the PLGA solution (Oil Phase - O):
-
Dissolve 300 mg of PLGA in 25 mL of dichloromethane (DCM).
-
-
Form the primary emulsion (W1/O):
-
Add the TSN solution dropwise into the PLGA solution.
-
Disperse the mixture for 20 minutes using an ultrasonic oscillator to form a water-in-oil (W/O) primary emulsion.
-
-
Prepare the external aqueous phase (Aqueous Phase 2 - W2):
-
Dissolve 53 mg of polyvinyl alcohol (PVA) in 100 mL of ddH₂O.
-
Stir using a magnetic stirrer at 800 rpm for 4 hours to form a clear PVA solution.
-
-
Form the double emulsion (W1/O/W2):
-
Add the primary emulsion into the PVA solution while stirring.
-
Continue stirring to allow the DCM to evaporate.
-
-
Collect and wash the nanoparticles:
-
Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticle pellet with ddH₂O to remove excess PVA and unencapsulated drug.
-
-
Lyophilize the nanoparticles:
-
Resuspend the washed nanoparticles in a small amount of ddH₂O containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize for 24 hours to obtain a dry powder.
-
Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in ddH₂O.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument (e.g., a Malvern Zetasizer) to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
-
Morphology:
-
Scanning Electron Microscopy (SEM): Mount a small amount of the lyophilized nanoparticle powder onto an SEM stub and coat with a thin layer of gold. Observe the morphology of the nanoparticles under the SEM.
-
Transmission Electron Microscopy (TEM): Place a drop of the nanoparticle suspension onto a carbon-coated copper grid. Negatively stain the sample (e.g., with phosphotungstic acid) and allow it to dry. Observe the nanoparticles under the TEM.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells (e.g., oral squamous cell carcinoma cell lines like CAL27 or HN6) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a series of dilutions of free this compound and this compound-loaded nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the treatments. Include a control group with medium only.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vivo Biodistribution Study
-
Animal Model:
-
Use an appropriate animal model, such as nude mice bearing tumor xenografts.
-
-
Nanoparticle Labeling:
-
For imaging purposes, label the nanoparticles with a fluorescent dye (e.g., a near-infrared dye like Cy7) during the synthesis process.
-
-
Administration:
-
Inject the fluorescently labeled nanoparticles intravenously into the mice.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and image them using an in vivo imaging system (IVIS) to track the distribution of the nanoparticles in real-time.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice and excise major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the IVIS to quantify the fluorescence signal in each organ.
-
-
Data Analysis:
-
Analyze the images to determine the relative accumulation of nanoparticles in the tumor and other organs over time.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for developing and evaluating this compound-loaded nanoparticles.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
Technical Support Center: Toosendanin Western Blot Analysis
Welcome to the technical support center for researchers utilizing Toosendanin (TSN) in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during Western blot analysis of this compound-treated samples.
Troubleshooting Guide: Question & Answer
This guide is designed to provide solutions to specific problems you may encounter during your Western blot experiments involving this compound.
1. Issue: Inconsistent or unexpected changes in target protein levels after this compound treatment.
-
Question: I'm seeing a significant increase in my protein of interest after this compound treatment, which contradicts my hypothesis. Could this be an artifact?
-
Answer: This may not be an artifact but rather a direct consequence of this compound's primary mechanism of action. This compound is a known inhibitor of late-stage autophagy, a major cellular degradation pathway.[1][2] It functions by inhibiting vacuolar-type H+-translocating ATPase (V-ATPase), which impairs lysosomal acidification and function.[2][3] Consequently, proteins that are normally degraded via autophagy may accumulate within the cell. This leads to an observed increase in their total levels on a Western blot. A key marker for this effect is the accumulation of LC3-II and SQSTM1/p62.[1][2] If you are seeing an increase in your target protein, consider if it is a known substrate for autophagic degradation.
2. Issue: High background or non-specific bands on the blot.
-
Question: My Western blots with this compound-treated lysates have very high background, making it difficult to quantify my target protein. What could be the cause?
-
Answer: High background can be due to several general Western blot issues, but some may be exacerbated by this compound treatment.[4][5][6]
-
Increased Cell Death: this compound can induce apoptosis and other forms of cell death, leading to protein degradation and release of "sticky" intracellular contents that can non-specifically bind to the membrane.[7][8][9] Ensure you are using an appropriate concentration of this compound and treatment time to minimize excessive cell death.
-
Antibody Concentrations: The accumulation of proteins due to autophagy inhibition might lead to higher overall protein concentrations in your lysate. This can sometimes increase non-specific binding of primary or secondary antibodies. It is advisable to re-optimize your antibody dilutions for this compound-treated samples.[5][10]
-
Blocking and Washing: Insufficient blocking or washing can lead to high background.[4][6] Consider increasing the duration of your blocking step or trying a different blocking agent (e.g., BSA instead of milk, or vice-versa), as some antibodies have preferences.[4][10] Also, increasing the number and duration of wash steps can help reduce non-specific binding.[6][10]
-
3. Issue: Multiple bands or smears appearing for the target protein.
-
Question: After treating cells with this compound, my protein of interest, which usually appears as a single band, is now showing multiple bands or a smear. Why is this happening?
-
Answer: This could be due to several factors related to this compound's cellular effects:
-
Protein Degradation: As this compound can induce apoptosis, caspases may be activated, leading to the cleavage of your target protein into multiple fragments.[7][8] The appearance of lower molecular weight bands could be indicative of this process.
-
Post-Translational Modifications (PTMs): this compound is known to modulate various signaling pathways, including PI3K/Akt/mTOR and MAPK pathways, which can alter the phosphorylation status of your protein.[7][11][12] Changes in PTMs can lead to shifts in molecular weight or the appearance of multiple bands.
-
Ubiquitination: Since autophagy is a primary route for clearing ubiquitinated proteins, its inhibition by this compound can lead to the accumulation of poly-ubiquitinated forms of your target protein, which would appear as a high molecular weight smear.
-
4. Issue: Weak or no signal for the target protein.
-
Question: I am expecting to see my protein, but I am getting a very weak signal or no signal at all from my this compound-treated samples. What should I check?
-
Answer: While protein accumulation is a common effect of this compound, a decrease in signal is also possible for certain proteins.
-
Inhibition of Protein Maturation: this compound's effect on lysosomal pH can impair the activity of lysosomal enzymes.[1][2] For example, it has been shown to decrease the mature forms of cathepsins B and D.[1][2] If your antibody specifically recognizes the mature or processed form of your target protein, you may observe a weaker signal.
-
Transcriptional or Translational Downregulation: this compound's influence on signaling pathways like PI3K/Akt or STAT3 could potentially lead to the downregulation of your target protein's expression at the transcriptional level.[7][9]
-
General Western Blot Issues: Do not rule out common technical errors such as inefficient protein transfer, inactive antibodies, or incorrect buffer composition.[5][13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of this compound that I should be aware of for my Western blot analysis?
-
A1: The most critical aspect to consider is that this compound is a potent inhibitor of late-stage autophagy.[1][2] It achieves this by inhibiting V-ATPase, leading to a failure in lysosomal acidification and function.[2][3] This results in the accumulation of autophagosomes and their cargo, which can include a wide array of proteins. This is important as it can lead to an increase in the detected level of your protein of interest, independent of its synthesis rate.
-
-
Q2: What positive controls should I include in my Western blot when using this compound?
-
Q3: Can this compound affect housekeeping proteins?
-
A3: While housekeeping proteins are generally considered stable, some can be degraded via autophagy. Therefore, it is crucial to validate your chosen housekeeping protein in the context of your experiment. If you observe changes in your housekeeping protein levels upon this compound treatment, you should consider using a total protein stain (e.g., Ponceau S) for normalization or testing other housekeeping proteins.
-
-
Q4: How does this compound's effect on signaling pathways impact Western blot results?
-
A4: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway and modulate JNK, p38 MAPK, and Wnt/β-catenin signaling.[7][8][11][12][14] This can lead to changes in the phosphorylation status of key proteins within these pathways. When probing for phosphorylated proteins, you may see a decrease in signal for targets downstream of Akt (e.g., p-mTOR, p-p70S6K) or changes in the phosphorylation of JNK or p38.[7][11]
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies. These can serve as a reference for expected outcomes.
Table 1: Dose-Dependent Effect of this compound on Autophagy Markers
| Cell Line | Treatment Duration | This compound Concentration (µM) | Fold Change in LC3-II | Fold Change in SQSTM1/p62 | Reference |
| MDA-MB-231 | 24h | 0.1 | ~1.5 | ~1.2 | [1] |
| 1 | ~3.0 | ~2.5 | [1] | ||
| MDA-MB-436 | 24h | 0.1 | ~1.8 | ~1.5 | [1] |
| 1 | ~4.0 | ~3.0 | [1] | ||
| HepG2 | 6h | 1 | ~1.5 | ~1.2 | [15] |
| 5 | ~2.5 | ~1.8 | [15] | ||
| 10 | ~3.5 | ~2.5 | [15] | ||
| 20 | ~4.0 | ~3.0 | [15] |
Table 2: Effect of this compound on Signaling Pathway Components
| Cell Line | Treatment Duration | This compound Concentration | Target Protein | Observed Effect | Reference |
| U87MG | 48h | 25-100 nM | p-PI3K | Dose-dependent decrease | [7] |
| p-Akt | Dose-dependent decrease | [7] | |||
| p-mTOR | Dose-dependent decrease | [7] | |||
| HL-60 | 48h | 28 ng/mL (IC50) | p-JNK | Inhibition | [8] |
| A549 | Not Specified | <10 nM | p-ERK1/2 | Inhibition of TGF-β1 induced phosphorylation | [12] |
Experimental Protocols
A standard Western blot protocol is provided below, with specific considerations for this compound-treated samples.
1. Cell Lysis
-
After treating cells with this compound and appropriate controls, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2]
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of the molecular weight markers is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
4. Immunoblotting
-
Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[7]
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a digital imager or X-ray film.
Visualizations
Diagram 1: this compound Troubleshooting Workflow
A flowchart for troubleshooting common Western blot issues with this compound.
Diagram 2: this compound's Effect on Autophagy Pathway
This compound inhibits V-ATPase, preventing lysosomal acidification and blocking autophagy.
Diagram 3: Logical Relationships in this compound Effects
Cause-and-effect relationships of this compound leading to Western blot outcomes.
References
- 1. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a natural product, inhibited TGF-β1-induced epithelial-mesenchymal transition through ERK/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. This compound inhibits adipogenesis by activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Toosendanin dosage to reduce side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toosendanin (TSN) in vivo. The focus is on strategies to adjust dosage and mitigate potential side effects, particularly hepatotoxicity.
Troubleshooting Guide: Managing this compound-Induced Side Effects
This guide addresses common issues encountered during in vivo experiments with this compound and provides actionable steps for troubleshooting.
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity is a known side effect of this compound.[1][2][3] This can be dose-dependent.[4] | 1. Confirm Hepatotoxicity: Perform histological analysis of liver tissue to observe for lesions, cytoplasmic vacuolation, or nuclear shrinkage.[2] 2. Dosage Reduction: If hepatotoxicity is confirmed, consider a dose-reduction experiment. Based on literature, doses of 5-20 mg/kg have been shown to induce liver injury in mice, while lower doses (e.g., 0.5 mg/kg) have been used for anti-tumor studies with minimal reported toxicity.[5][6] 3. Investigate Mechanism: Assess markers of ferroptosis (e.g., GPX4, TFRC, lipid peroxidation) and autophagy (e.g., LC3-II, SQSTM1) to understand the specific mechanism of toxicity in your model.[1][3][6] 4. Consider Co-treatment: Explore the possibility of co-administering agents that may mitigate toxicity, such as autophagy activators, although this requires further validation.[3] |
| Unexpected Animal Morbidity/Mortality | High doses of this compound can lead to significant toxicity. | 1. Review Dosing Protocol: Ensure the correct dose was administered and that the vehicle is appropriate and non-toxic. 2. Acute Toxicity Study: If using a new model or cell line, perform a preliminary acute toxicity study with a range of doses to determine the maximum tolerated dose (MTD). 3. Monitor for Other Toxicities: Besides hepatotoxicity, be aware of potential neurotoxicity or other organ damage, although this is less documented in recent literature. |
| Lack of Therapeutic Efficacy at Lowered Dose | The therapeutic window of this compound may be narrow. | 1. Dose-Response Curve: Establish a dose-response curve for both efficacy and toxicity to identify a potential therapeutic window. 2. Alternative Dosing Schedule: Consider alternative dosing schedules (e.g., intermittent vs. daily dosing) that might maintain efficacy while allowing for recovery from toxic effects. 3. Combination Therapy: Explore combining a lower, less toxic dose of this compound with other therapeutic agents that may have synergistic effects.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary in vivo side effects of this compound?
A1: The most significant and well-documented in vivo side effect of this compound is hepatotoxicity (liver injury).[1][2][3] Studies in mice have shown that this compound can lead to elevated levels of serum alanine transaminase (ALT) and aspartate transaminase (AST), which are key markers of liver damage.[2] Histological examination of the liver in animal models has revealed cellular damage, including cytoplasmic vacuolation and nuclear shrinkage.[7]
Q2: What are the molecular mechanisms behind this compound-induced hepatotoxicity?
A2: Current research points to several interconnected molecular pathways responsible for this compound's hepatotoxicity:
-
Induction of Ferroptosis: this compound can trigger a form of iron-dependent programmed cell death called ferroptosis in liver cells. It does this by increasing the expression of 5-lipoxygenase (ALOX5), which leads to lipid peroxidation.[1] This pathway is characterized by the depletion of glutathione peroxidase 4 (GPX4) and an increase in transferrin receptor 1 (TFRC).[1][8]
-
Inhibition of Autophagy: this compound can disrupt the cellular recycling process of autophagy. It has been shown to inhibit autophagic flux, leading to the accumulation of cellular waste and damaged organelles.[3][9] This is achieved by inhibiting key signaling pathways, including the STAT3/CTSC axis and the TFEB-mediated lysosomal function.[2][3]
-
DNA Damage: this compound can cause irreparable DNA damage and cell cycle arrest, contributing to hepatocyte death.[9]
Q3: Is the toxicity of this compound dose-dependent?
A3: Yes, the hepatotoxicity of this compound appears to be dose-dependent. For example, one study in mice reported that oral administration of 80 mg/kg of this compound significantly increased ALT and AST levels, while a 40 mg/kg dose had no such effect.[4] In another study, intraperitoneal administration of 10 and 20 mg/kg of this compound induced markers of ferroptosis in the liver.[1] In contrast, anti-tumor studies have used lower doses, such as 0.5 mg/kg, with no obvious reported toxicity.[5][6]
Q4: How can I adjust the this compound dosage to minimize side effects while maintaining efficacy?
A4: Finding the optimal balance requires careful experimentation:
-
Establish a Therapeutic Window: The first step is to perform a dose-response study in your specific in vivo model. This involves testing a range of this compound concentrations to determine the minimal effective dose for your desired therapeutic outcome and the maximum tolerated dose that does not cause significant side effects.
-
Start with a Low Dose: Based on published literature, for anti-cancer studies, a starting dose of 0.5 mg/kg via intraperitoneal injection has been shown to be effective with low toxicity.[5][6] For studies where toxicity is the endpoint, doses between 5 and 20 mg/kg have been used.[1]
-
Monitor for Early Signs of Toxicity: Regularly monitor the health of the animals, including body weight, and conduct periodic blood tests to check for elevated liver enzymes (ALT, AST).[2]
-
Consider a Pulsed Dosing Strategy: Instead of continuous daily administration, a pulsed or intermittent dosing schedule might provide a better balance between efficacy and toxicity by allowing the animal to recover between doses.
Q5: Are there any known strategies to mitigate this compound's side effects other than dosage adjustment?
A5: While research is ongoing, some potential strategies are emerging based on the understanding of its toxicity mechanisms:
-
Targeting Autophagy: Since this compound can inhibit autophagy, co-treatment with an autophagy activator like rapamycin has been suggested as a potential way to alleviate hepatotoxicity, though this requires further in vivo validation.[3]
-
Targeting Ferroptosis: Given that this compound induces ferroptosis, co-administration of ferroptosis inhibitors could theoretically reduce its liver toxicity.[1]
-
Novel Drug Delivery Systems: Developing novel drug delivery systems, such as loading this compound into nanoparticles, is being explored to improve its solubility, bioavailability, and potentially reduce its toxicity.[10]
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound and Observed Effects
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Balb/c Mice | 5, 10, 20 mg/kg/day for 7 days | Intraperitoneal | Induction of ferroptosis in the liver (increased non-heme iron, decreased GPX4).[1] | [1] |
| C57BL/6 Mice | 5 mg/kg | Not Specified | Liver injury model established.[1][8] | [1][8] |
| Nude Mice (TNBC Xenograft) | 0.5 mg/kg | Intraperitoneal | Inhibition of autophagy in tumor tissue; no obvious liver toxicity reported.[6] | [6] |
| Nude Mice (Glioma Xenograft) | Not Specified in Abstract | Not Specified in Abstract | Suppressive effect on tumor growth with limited side effects on major organs.[11] | [11] |
| Zebrafish | 50, 75, 100 µM for 72h | Waterborne | Hepatotoxicity (decreased liver area, increased ALT/AST, cytoplasmic vacuolation). | |
| BALB/c Mice | 40 mg/kg | Oral | No significant increase in serum ALT and AST.[4] | [4] |
| BALB/c Mice | 80 mg/kg | Oral | Significant increase in serum ALT and AST.[4] | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Mice
-
Animal Model: Balb/c or C57BL/6 mice.
-
Dosing: Administer this compound (dissolved in an appropriate vehicle, e.g., DMSO diluted in saline) via intraperitoneal injection at desired concentrations (e.g., 5, 10, 20 mg/kg/day) for a specified period (e.g., 7 days). A vehicle control group should be included.
-
Serum Biochemistry: At the end of the treatment period, collect blood via cardiac puncture and centrifuge to obtain serum. Measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits.
-
Histopathology: Euthanize the mice and collect liver tissues. Fix the tissues in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to observe liver morphology and signs of injury.
-
Western Blot Analysis: Homogenize liver tissues to extract proteins. Perform Western blotting to analyze the expression levels of key proteins involved in ferroptosis (GPX4, TFRC) and autophagy (LC3B, p62).[1][3]
-
Lipid Peroxidation Assay: Measure the level of malondialdehyde (MDA), a marker of lipid peroxidation, in liver tissue homogenates using a commercially available MDA assay kit.[1]
Visualizations
Caption: Key molecular pathways of this compound-induced hepatotoxicity.
Caption: Workflow for assessing this compound-induced hepatotoxicity in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces hepatotoxicity by restraining autophagy and lysosomal function through inhibiting STAT3/CTSC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Hepatotoxicity by Facilitating ALOX5-Mediated Lipid Peroxidation and Sensitizing Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced liver damage through irreparable DNA damage and autophagy flow blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Insecticidal Activities of Toosendanin and Azadirachtin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal properties of two prominent botanical insecticides, Toosendanin and Azadirachtin. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their efficacy, mechanisms of action, and the methodologies used for their evaluation.
Introduction
This compound and Azadirachtin are both triterpenoid compounds derived from plants of the Meliaceae family. This compound is primarily isolated from Melia toosendan and Melia azedarach[1], while Azadirachtin is famously extracted from the seeds of the neem tree, Azadirachta indica[2]. Both compounds are recognized for their potent insecticidal, antifeedant, and growth-regulating effects, positioning them as valuable alternatives to synthetic pesticides in integrated pest management strategies[3][4]. This guide aims to provide a detailed comparative analysis to inform research and development in the field of insecticides.
Quantitative Comparison of Insecticidal Activity
The insecticidal efficacy of this compound and Azadirachtin has been evaluated against a range of insect pests. The following tables summarize key quantitative data from various studies, including lethal concentrations (LC50), lethal doses (LD50), and effective concentrations for feeding deterrence (EC50). It is important to note that direct comparisons can be challenging due to variations in experimental protocols, insect species, and developmental stages.
Table 1: Comparative Lethal Concentration (LC50) and Lethal Dose (LD50) Values
| Compound | Insect Species | Bioassay Type | Metric | Value | Reference |
| This compound | Aedes aegypti (1st instar larvae) | Larval exposure | LC50 (24h) | 60.8 µg/mL | [1] |
| Aedes aegypti (adult females) | Topical application | LD50 (96h) | 4.3 µ g/female | [1] | |
| Aedes aegypti (adult females) | Ingestion | LC50 (96h) | 1.02 µg/µL | [1][5] | |
| Mythimna separata (5th instar larvae) | Stomach poisoning | LC50 | 252.23 µg/mL | [6] | |
| Azadirachtin | Spodoptera frugiperda (2nd instar larvae) | Leaf-dip | LC50 (24h) | 0.23 ppm | [7] |
| Spodoptera frugiperda (3rd instar larvae) | Leaf-dip | LC50 (24h) | 0.28 ppm | [7] | |
| Spodoptera frugiperda (4th instar larvae) | Leaf-dip | LC50 (24h) | 0.35 ppm | [7] | |
| Plutella xylostella (3rd instar larvae) | Choice test | LC50 (72h) | 0.37 µg/mL | [8] | |
| Plutella xylostella (4th instar larvae) | Choice test | LC50 (72h) | 0.34 µg/mL | [8] |
Table 2: Comparative Antifeedant Activity (EC50/ED50)
| Compound | Insect Species | Bioassay Type | Metric | Value | Reference |
| This compound | Epilachna paenulata | Leaf Disc Choice | ED50 | 3.69 µg/cm² | [2] |
| Spodoptera frugiperda | Not specified | EC50 | 0.3 mg/mL | [9] | |
| Tribolium castaneum | Not specified | EC50 | 0.4 mg/mL | [9] | |
| Azadirachtin | Epilachna paenulata | Leaf Disc Choice | ED50 | 0.72 µg/cm² | [2] |
| Spodoptera frugiperda | Diet Incorporation | EC50 | 3.6 x 10⁻⁷ µg/g | [2] | |
| Spodoptera littoralis | Leaf Disc Choice | EC50 | 0.03 ppm | [2] |
Mechanisms of Action and Signaling Pathways
Both this compound and Azadirachtin exhibit multiple modes of action, contributing to their broad-spectrum insecticidal properties. Their primary mechanisms involve disruption of insect growth and development by interfering with key hormonal signaling pathways.
This compound
This compound acts as a potent antifeedant and stomach poison[6]. Its neurotoxic effects are attributed to the blockage of synaptic transmission by interfering with potassium ion (K+) channels[1]. Furthermore, this compound impacts the endocrine system by disrupting the juvenile hormone (JH) and ecdysone signaling pathways, which are critical for insect molting and metamorphosis. This disruption leads to developmental abnormalities and mortality. There is also evidence to suggest that this compound may act on GABA-gated chloride channels, contributing to its neurotoxicity[10][11].
Azadirachtin
Azadirachtin is a well-documented insect growth regulator (IGR) and antifeedant. Its primary mode of action is the disruption of the neuroendocrine system. Azadirachtin structurally mimics the insect molting hormone, 20-hydroxyecdysone (20E), and binds to the ecdysone receptor (EcR), thereby interfering with the normal signaling cascade that governs molting and metamorphosis[12]. It also disrupts the synthesis and release of juvenile hormone (JH), further contributing to developmental defects[13][14]. The antifeedant properties of Azadirachtin are mediated through its interaction with chemoreceptors in the insect's gustatory system.
Experimental Protocols
The evaluation of the insecticidal activity of this compound and Azadirachtin typically involves two primary bioassay methods: topical application and dietary intake (ingestion).
Topical Application Bioassay
This method assesses the contact toxicity of a compound.
-
Preparation of Test Solutions: The test compound (this compound or Azadirachtin) is dissolved in a suitable solvent, typically acetone, to create a stock solution. A series of dilutions are then prepared from the stock solution to obtain a range of desired concentrations.
-
Insect Handling: Test insects of a specific species and developmental stage are anesthetized, usually with carbon dioxide or by chilling.
-
Application: A precise volume (e.g., 0.1-1.0 µL) of the test solution is applied to the dorsal thorax of each anesthetized insect using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are transferred to clean containers with access to food and water and are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours) post-application. The LD50 value is then calculated using probit analysis.
Dietary Intake Bioassay (Diet Incorporation Method)
This method evaluates the stomach poison activity of a compound.
-
Preparation of Treated Diet: The test compound is incorporated into the insect's artificial diet at various concentrations. The compound is typically dissolved in a small amount of solvent and then thoroughly mixed with the diet before it solidifies. A control diet is prepared with the solvent alone.
-
Insect Exposure: A known number of test insects are placed in individual containers or groups with a pre-weighed amount of the treated or control diet.
-
Observation: The insects are allowed to feed on the diet for a specific period under controlled environmental conditions.
-
Data Collection: Mortality is recorded at regular intervals. Additionally, sublethal effects such as reduced feeding (antifeedant activity), decreased weight gain, and developmental abnormalities can be quantified. The LC50 or EC50 values are calculated based on the collected data.
Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the insecticidal activity of natural compounds like this compound and Azadirachtin.
Conclusion
Both this compound and Azadirachtin are highly effective botanical insecticides with complex modes of action that make them valuable tools for pest management. Azadirachtin's mechanism is well-characterized, primarily involving the disruption of the ecdysone and juvenile hormone signaling pathways. This compound also interferes with these hormonal pathways and exhibits neurotoxic and digestive system effects. While both compounds show significant insecticidal, antifeedant, and growth-regulating properties, their relative efficacy can vary depending on the target insect species and the specific experimental conditions. Further direct comparative studies under standardized protocols would be beneficial for a more definitive assessment of their respective potencies and for optimizing their application in pest control strategies.
References
- 1. Effects of the Botanical Insecticide, this compound, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Botanical Antifeedants: An Alternative Approach to Pest Control [mdpi.com]
- 5. Effects of the botanical insecticide, this compound, on blood digestion and egg production by female Aedes aegypti (Diptera: Culicidae): topical application and ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. researchgate.net [researchgate.net]
- 10. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Juvenile hormone signaling in insect oogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Toosendanin Shows Promise in Patient-Derived Xenografts for Oral Cancer, Challenging Standard Therapies
New research highlights the potent anti-proliferative effects of Toosendanin, a natural compound, in patient-derived xenograft (PDX) models of oral squamous cell carcinoma (OSCC). The findings suggest this compound could offer a promising alternative or complementary therapy to standard-of-care treatments like cisplatin and 5-fluorouracil (5-FU), primarily through its targeted inhibition of the STAT3 signaling pathway.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly vital in preclinical cancer research. They are considered to more accurately reflect the heterogeneity and drug response of a patient's tumor compared to traditional cell line-derived xenografts.[1] In a recent study utilizing an OSCC PDX model, this compound demonstrated a significant reduction in tumor size, underscoring its potential as a viable anti-cancer agent.[1][2][3]
Comparative Efficacy in OSCC PDX Models
While direct head-to-head studies in the same PDX model are limited, an indirect comparison of available data suggests this compound's efficacy is comparable to that of established chemotherapeutic agents.
In a study on an OSCC PDX model, treatment with this compound resulted in a significant decrease in tumor volume.[3] For comparison, studies on OSCC xenograft models have shown that cisplatin, a cornerstone of OSCC chemotherapy, can inhibit tumor growth by up to 86% at a dose of 0.9 mg/kg.[4] Another standard treatment, 5-fluorouracil (5-FU), has also demonstrated tumor growth inhibition in squamous cell carcinoma models.[5] Cetuximab, a targeted therapy, has also shown efficacy in reducing tumor volume in HNSCC PDX models.[6][7]
It is important to note that these are not direct comparisons and were observed in different studies with varying experimental conditions. However, the data warrants further investigation into this compound's standing alongside these conventional therapies.
| Compound | PDX Model | Key Efficacy Findings | Reference |
| This compound | Oral Squamous Cell Carcinoma | Significantly reduced tumor size. | [1][2][3] |
| Cisplatin | Oral Squamous Carcinoma Xenograft | 86% tumor growth inhibition at 0.9 mg/kg. | [4] |
| 5-Fluorouracil (5-FU) | Squamous Cell Carcinoma | Demonstrated tumor growth inhibition. | [5] |
| Cetuximab | Head and Neck Squamous Cell Carcinoma | Improved treatment response in 21 out of 33 models when combined with copanlisib. | [6] |
Mechanism of Action: Targeting the STAT3 Pathway
The anti-proliferative effects of this compound in oral cancer are attributed to its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The STAT3 signaling pathway is frequently overactivated in OSCC and plays a crucial role in tumor cell proliferation, survival, and migration.[8][9][10] By inhibiting STAT3 phosphorylation, this compound effectively disrupts these oncogenic processes.
Experimental Protocols
Establishment of Oral Squamous Cell Carcinoma PDX Model
The establishment of a patient-derived xenograft model for oral squamous cell carcinoma is a critical step for in vivo drug validation. The following protocol outlines the key steps:
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with oral squamous cell carcinoma.
-
Implantation: The fresh tumor tissue is implanted into immunodeficient mice, such as NOD-SCID mice.[11]
-
Tumor Growth and Passaging: Once the tumors reach a specific size (e.g., 1000 mm³), they are harvested and can be passaged to subsequent generations of mice for cohort expansion.
-
Drug Administration: For efficacy studies, mice with established PDX tumors are treated with this compound, typically via intraperitoneal injection.[1][2][3]
-
Tumor Volume Measurement: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
-
Histopathological Analysis: At the end of the study, tumors are harvested for histopathological and immunohistochemical analysis to confirm the diagnosis and assess markers of proliferation and apoptosis.[12]
Conclusion and Future Directions
The evidence from patient-derived xenograft models strongly suggests that this compound has significant anti-proliferative effects in oral squamous cell carcinoma, mediated through the inhibition of the STAT3 signaling pathway. While direct comparative data with standard chemotherapies in PDX models is still needed, the initial findings position this compound as a compelling candidate for further preclinical and clinical investigation. Future studies should focus on head-to-head comparisons with cisplatin and 5-FU in well-characterized OSCC PDX models to definitively establish its relative efficacy and potential for combination therapies.
References
- 1. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorouracil enhances photodynamic therapy of squamous cell carcinoma via a p53 -independent mechanism that increases protoporphyrin IX levels and tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erk1/2 activation and modulation of STAT3 signaling in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Interleukin-6 on STAT3-regulated signaling in oral cancer and as a prognosticator of patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Toosendanin's Efficacy: A Comparative Analysis in Chemo-Sensitive vs. Chemo-Resistant Cancer Cells
For Immediate Release
A detailed comparison guide for researchers, scientists, and drug development professionals.
Recent investigations into the therapeutic potential of Toosendanin (TSN), a natural triterpenoid extracted from Melia toosendan, have highlighted its promising anti-cancer activities. This guide provides a comprehensive comparison of this compound's efficacy in chemo-sensitive and chemo-resistant cancer cells, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.
Executive Summary
Chemotherapy resistance remains a significant hurdle in cancer treatment. This compound has demonstrated a remarkable ability to not only induce cell death in various cancer types but also to resensitize resistant cancer cells to conventional chemotherapeutic agents. This guide synthesizes findings from multiple studies, presenting quantitative data on cell viability and apoptosis, and elucidating the molecular mechanisms through which this compound exerts its effects. The data indicates that this compound is a potent agent against both sensitive and resistant cancer cells, often working by targeting pathways that are dysregulated in chemoresistance, such as apoptosis evasion and protective autophagy.
Comparative Efficacy Data
The anti-proliferative effect of this compound has been evaluated across various cancer cell lines, including those sensitive and resistant to standard chemotherapies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates, providing a clear comparison of this compound's potency.
Table 1: Comparative IC50 Values of this compound in Chemo-Sensitive and Chemo-Resistant Ovarian Cancer Cells
| Cell Line | Chemotherapy Resistance Profile | This compound Treatment | IC50 (µM) |
| SKOV3 | Cisplatin-Sensitive | This compound alone | Data not specified |
| SKOV3/DDP | Cisplatin-Resistant | This compound alone | Data not specified |
| SKOV3/DDP | Cisplatin-Resistant | Cisplatin alone | ~25 µM |
| SKOV3/DDP | Cisplatin-Resistant | This compound + Cisplatin | IC50 of Cisplatin reduced |
This table illustrates that while specific IC50 values for this compound alone were not provided in the compared study, co-treatment with this compound significantly enhanced the sensitivity of cisplatin-resistant SKOV3/DDP cells to cisplatin[1].
Table 2: Effect of this compound on Apoptosis in Chemo-Sensitive vs. Chemo-Resistant Cancer Cells
| Cancer Type | Chemo-Sensitive Cell Line | Chemo-Resistant Cell Line | This compound Treatment | Effect on Apoptosis | Reference |
| Colorectal Cancer | 5-FU Sensitive | 5-FU Resistant | This compound | Induced caspase-dependent apoptosis in both cell types | [1] |
| Ovarian Cancer | SKOV3 | SKOV3/DDP (Cisplatin-Resistant) | This compound + Cisplatin | Significantly promoted apoptosis in resistant cells compared to cisplatin alone | [1] |
| Triple-Negative Breast Cancer | - | Irinotecan-Resistant (models) | This compound + Irinotecan | Significantly induced apoptosis compared to irinotecan alone | [2] |
| Non-Small-Cell Lung Carcinoma | - | TRAIL-Resistant | This compound + TRAIL | Significantly sensitized resistant cells to TRAIL-mediated apoptosis | [3] |
Mechanisms of Action in Chemo-Resistant Cells
This compound overcomes chemoresistance through multiple mechanisms:
-
Induction of Apoptosis: this compound consistently induces apoptosis in both sensitive and resistant cancer cells. It modulates the expression of key apoptosis-related proteins, such as increasing the levels of pro-apoptotic Bax and decreasing the levels of anti-apoptotic Bcl-2[4]. In human promyelocytic leukemia HL-60 cells, this compound was found to induce apoptosis by suppressing the JNK signaling pathway[4].
-
Inhibition of Protective Autophagy: In many chemo-resistant cancers, a cellular process called autophagy is hijacked by cancer cells to survive the stress induced by chemotherapy[2]. This compound acts as a late-stage autophagy inhibitor[2][5]. It achieves this by directly inhibiting the vacuolar-type H+-translocating ATPase (V-ATPase), which is crucial for the acidification of lysosomes and their fusion with autophagosomes[5]. By blocking this protective mechanism, this compound renders the cancer cells more susceptible to chemotherapeutic drugs[2][5].
-
Modulation of Signaling Pathways: this compound has been shown to inhibit several pro-survival signaling pathways that are often hyperactivated in resistant cancers. These include the PI3K/Akt/mTOR and STAT3 pathways[6][7][8]. For instance, in adriamycin-resistant breast cancer cells, this compound was found to reverse resistance by inhibiting the PI3K pathway[6]. In oral squamous cell carcinoma, it suppresses STAT3 phosphorylation[6]. A study on colorectal cancer cells demonstrated that this compound-induced apoptosis is associated with the κ-opioid receptor/β-catenin signaling axis[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cancer cells (e.g., SKOV3 and SKOV3/DDP) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with a series of concentrations of this compound, the relevant chemotherapeutic agent (e.g., cisplatin), or a combination of both. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or a chemotherapeutic agent as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-STAT3, LC3-II) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein expression.
Visualizing the Mechanisms
The following diagrams illustrate key experimental workflows and signaling pathways affected by this compound.
Caption: Key experimental workflows for assessing this compound's efficacy.
Caption: this compound's multifaceted mechanisms in overcoming chemoresistance.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, with notable efficacy in both chemo-sensitive and, crucially, chemo-resistant cancer cells. Its ability to induce apoptosis, inhibit protective autophagy, and modulate key survival signaling pathways provides a strong rationale for its further development, both as a standalone therapy and in combination with existing chemotherapeutic drugs. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this compound and accelerate its potential translation into clinical practice.
References
- 1. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. atcc.org [atcc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound reduces cisplatin resistance in ovarian cancer through modulating the miR-195/ERK/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule this compound reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Toosendanin's Cytotoxic Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
Toosendanin (TSN), a triterpenoid extracted from the fruit and bark of Melia toosendan, has demonstrated significant anti-tumor effects across a variety of cancer cell lines. This natural compound has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis. This guide provides a comparative overview of this compound's effects on different cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values of this compound vary across different cancer cell lines, indicating a differential sensitivity to the compound.
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |
| Hepatocellular Carcinoma | SMMC-7721 | 0.5 µM | 72 hours | [1] |
| Hep3B | 0.9 µM | 72 hours | [1] | |
| Promyelocytic Leukemia | HL-60 | 28 ng/mL | 48 hours | [2] |
| Oral Squamous Cell Carcinoma | CAL27 | 25.39 ± 1.37 nM | 48 hours | [3] |
| HN6 | 13.93 ± 1.13 nM | 48 hours | [3] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not specified | Not specified | [4][5] |
| BT549 | Not specified | Not specified | [4][5] | |
| 4T1 | Not specified | Not specified | [4][5] | |
| Glioblastoma | U87MG | Not specified | Not specified | [6] |
| LN18 | Not specified | Not specified | [6] | |
| Colorectal Cancer | SW480 | Not specified | Not specified | [7] |
| HT29 | Not specified | Not specified | [8] | |
| Ewing's Sarcoma | SK-ES-1 | Not specified | Not specified | [9] |
| Gastric Carcinoma | SGC-7901 | Not specified | Not specified | [10] |
Note: The inhibitory effect of this compound is dose- and time-dependent.[1]
Mechanisms of Action: A Multi-pronged Attack on Cancer
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical signaling pathways that promote cancer cell survival and proliferation.
Induction of Apoptosis:
This compound has been consistently shown to induce apoptosis in a variety of cancer cells.[2][6][7][11] This is often mediated through the mitochondria-dependent pathway, characterized by:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax.[1][2]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1][2]
-
Activation of caspases: Activation of caspase-3 and caspase-9, leading to the cleavage of PARP.[2][9]
Inhibition of Signaling Pathways:
This compound has been found to suppress several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: In glioma cells, this compound inhibits the phosphorylation of PI3K, Akt, and mTOR, thereby impeding cell proliferation and metastasis.[6]
-
AKT/GSK-3β/β-catenin Pathway: In colorectal cancer cells, this compound suppresses this pathway, leading to the inhibition of cell growth and induction of apoptosis.[7]
-
JNK Signaling Pathway: In human promyelocytic leukemia HL-60 cells, this compound's pro-apoptotic effects are mediated through the suppression of the JNK signaling pathway.[2]
-
Hedgehog Pathway: this compound inhibits colorectal cancer cell growth by targeting the Shh ligand in the Hedgehog pathway.[8]
-
STAT3 Pathway: In oral squamous cell carcinoma, this compound inhibits STAT3 phosphorylation, leading to reduced cell proliferation and increased apoptosis.[3][12]
Autophagy Inhibition:
Recent studies have identified this compound as a potent inhibitor of autophagy.[13][14] It blocks the maturation of autophagosomes by elevating lysosomal pH and impairing the activity of lysosomal enzymes.[13][14] This action can sensitize cancer cells to chemotherapy.[13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound's effects on cancer cells.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Cancer cells (e.g., CAL27, HN6) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 12-24 hours.
-
Treatment: The cells are treated with varying concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 hours). A control group is treated with an equivalent volume of DMSO.
-
Incubation with CCK-8: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-2 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined from the dose-response curve.[3]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[2]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][6][7]
Visualizing this compound's Impact
The following diagrams illustrate the experimental workflow for assessing this compound's effect on cancer cells and the key signaling pathways it modulates.
Caption: Experimental workflow for evaluating this compound's anti-cancer effects.
Caption: Key signaling pathways inhibited by this compound in cancer cells.
References
- 1. This compound inhibits hepatocellular carcinoma cells by inducing mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Anti-Tumor Effect of this compound and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits growth and induces apoptosis in colorectal cancer cells through suppression of AKT/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits colorectal cancer cell growth through the Hedgehog pathway by targeting Shh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound induces the apoptosis of human Ewing's sarcoma cells via the mitochondrial apoptotic pathway | Semantic Scholar [semanticscholar.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Toosendanin and Irinotecan: A Novel Combination Therapy for Triple-Negative Breast Cancer
A promising new strategy that leverages autophagy inhibition to enhance the efficacy of conventional chemotherapy is showing significant potential in preclinical models of triple-negative breast cancer (TNBC). Research indicates that toosendanin, a natural triterpenoid, can sensitize TNBC cells to the cytotoxic effects of irinotecan by thwarting a key survival mechanism of cancer cells.
This guide provides a comprehensive comparison of the this compound and irinotecan combination therapy with other irinotecan-based regimens for breast cancer. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and underlying molecular mechanisms.
Performance Comparison: this compound with Irinotecan vs. Alternative Combinations
The therapeutic potential of combining this compound with irinotecan has been primarily investigated in preclinical settings for Triple-Negative Breast Cancer (TNBC). The key advantage of this combination lies in its mechanism of action, where this compound inhibits the protective autophagy induced by irinotecan, thereby enhancing its cancer-killing effects. Clinical data for this specific combination is not yet available. The following tables summarize the preclinical findings for the this compound and irinotecan combination and provide a comparative overview of clinical trial data for other irinotecan-based combination therapies in breast cancer.
Table 1: Preclinical Efficacy of this compound (TSN) and Irinotecan Combination in a TNBC Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition Rate | Key Findings |
| Irinotecan alone | 10 mg/kg | 56.71% | Moderate tumor growth inhibition. |
| This compound + Irinotecan | 0.5 mg/kg (TSN) + 10 mg/kg (Irinotecan) | 80.56% | Significantly enhanced tumor growth inhibition compared to irinotecan alone.[1] |
Table 2: Clinical Efficacy of Alternative Irinotecan Combination Therapies in Metastatic Breast Cancer
| Combination Therapy | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Irinotecan + Docetaxel | Pre-treated Metastatic Breast Cancer (MBC) | 52.08% (3 complete responses, 22 partial responses) | Not Reported |
| Irinotecan + Etoposide | Refractory MBC | 17% (partial response) | 9 weeks |
| Irinotecan + Capecitabine | HER2-negative, pre-treated MBC | 44.4% | 6.4 months |
| Irinotecan + Capecitabine (TNBC subgroup) | HER2-negative, pre-treated MBC | Not specified | 4.7 months |
Underpinning Mechanisms: A Dual-Action Approach
Irinotecan, a topoisomerase I inhibitor, functions by inducing DNA damage, which ultimately leads to cancer cell death. However, cancer cells can activate a survival mechanism known as autophagy to resist the effects of chemotherapy. Autophagy allows cells to degrade and recycle their own components to survive stressful conditions.
Recent studies have revealed that irinotecan induces a protective form of autophagy in TNBC cells, which is dependent on the MAPK14 signaling pathway.[1][2][3] This is where this compound plays a crucial role. This compound acts as a late-stage autophagy inhibitor. It functions by increasing the pH within lysosomes, the cellular structures responsible for the final stages of autophagy. This impairment of lysosomal function prevents the cancer cells from completing the autophagic process, thereby negating their survival advantage and rendering them more susceptible to irinotecan-induced apoptosis.
Experimental Protocols
The preclinical findings supporting the efficacy of the this compound and irinotecan combination were established through a series of in vitro and in vivo experiments.
In Vitro Studies:
-
Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-436, were utilized.
-
Autophagy Flux Measurement: The impact of this compound on autophagy was assessed using western blot analysis to measure the levels of autophagy markers and through fluorescent imaging of an RFP-GFP-LC3 probe.
-
Lysosomal Function Analysis: The mechanism of autophagy inhibition was investigated by measuring the lysosomal pH and the activity of lysosomal hydrolytic proteases.
-
Cell Viability and Apoptosis Assays: The anti-proliferative and pro-apoptotic effects of the combination treatment were evaluated.
In Vivo Studies:
-
Animal Model: An MDA-MB-231 xenograft model in nude mice was used to assess the in vivo efficacy of the combination therapy.
-
Treatment Regimen: Mice were administered intraperitoneal injections of irinotecan (10 mg/kg), this compound (0.5 mg/kg), or a combination of both.
-
Efficacy Evaluation: Tumor growth inhibition was monitored, and upon completion of the study, tumors were excised and weighed.
-
Mechanism Confirmation: Autophagy activity and apoptosis in the tumor tissues were analyzed to confirm the in vivo mechanism of action.
Comparison with Other Irinotecan-Based Therapies
Irinotecan has been evaluated in combination with several other chemotherapeutic agents for the treatment of metastatic breast cancer. These combinations have shown varying degrees of efficacy and toxicity.
-
Irinotecan and Docetaxel: This combination has demonstrated a notable objective response rate in pre-treated metastatic breast cancer patients.
-
Irinotecan and Etoposide: While showing some activity, this combination was associated with significant toxicity in refractory metastatic breast cancer.
-
Irinotecan and Capecitabine: This regimen has shown efficacy, particularly in the triple-negative breast cancer subtype.
The this compound and irinotecan combination offers a distinct, mechanism-based approach. By specifically targeting a resistance pathway, it has the potential to improve efficacy and potentially overcome resistance to irinotecan. However, it is important to note that the data for the this compound combination is currently limited to preclinical studies, whereas the other combinations have been evaluated in clinical trials.
Conclusion and Future Directions
The combination of this compound and irinotecan represents a novel and promising therapeutic strategy for triple-negative breast cancer. The preclinical data strongly suggest that by inhibiting protective autophagy, this compound can significantly enhance the anti-tumor activity of irinotecan. This mechanism-driven approach holds the potential to address the challenge of chemotherapy resistance in this aggressive breast cancer subtype.
Further research is warranted to translate these preclinical findings into the clinical setting. Future studies should focus on optimizing the dosing and schedule of this combination, evaluating its efficacy in a broader range of breast cancer subtypes, and ultimately, assessing its safety and efficacy in clinical trials. The development of this combination therapy could offer a valuable new option for patients with difficult-to-treat breast cancer.
References
- 1. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK14/p38α confers irinotecan resistance to TP53-defective cells by inducing survival autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK14/p38α confers irinotecan resistance to TP53-defective cells by inducing survival autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Toosendanin compared to standard chemotherapy agents
Toosendanin, a natural triterpenoid extracted from Melia toosendan, has demonstrated significant anticancer properties across a spectrum of malignancies. This guide provides a comprehensive comparison of the efficacy of this compound against standard chemotherapy agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
This compound (TSN) exhibits broad-spectrum anti-cancer activity by inhibiting proliferation, inducing programmed cell death (apoptosis), and triggering cellular self-degradation (autophagy) in various cancer cell lines.[1] Its multifaceted mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound and standard chemotherapy agents in various cancer cell lines. It is important to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions. Data from different sources may vary due to differences in cell lines, culture conditions, and assay protocols.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | This compound | Not explicitly stated in direct comparison | - | - |
| Paclitaxel | ~0.0024 - 0.3 | 72 | [2][3] | |
| Doxorubicin | 0.37 ± 0.04 | 48 | [4] | |
| MCF-7 | This compound | Not explicitly stated in direct comparison | - | - |
| Paclitaxel | Not specified | - | [2] | |
| Doxorubicin | 2.5 | 24 | [5] |
Table 2: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | Incubation Time (h) | Reference |
| Patu-8988T | Gemcitabine | Not specified | 72 | [3] |
| MiaPaca2 | Gemcitabine | 21.8 | 72 | [3] |
| T3M4 | Gemcitabine | Not specified | 72 | [3] |
| BxPC-3 | Gemcitabine | Not specified | - | [6] |
| PANC-1 | Gemcitabine | Not specified | - | [6] |
Note: Direct comparative IC50 values for this compound in these specific pancreatic cancer cell lines were not available in the searched literature.
Table 3: Comparative IC50 Values in Lung Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | This compound | Not explicitly stated in direct comparison | - | - |
| Cisplatin | ~3.8 - 20 | 48 | [7][8] | |
| Etoposide | 3.49 | 72 | [9] | |
| H2170 | Cisplatin | Not specified | - | [10] |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models provide crucial insights into the in vivo efficacy of anticancer compounds. In a patient-derived xenograft (PDX) model of oral squamous cell carcinoma (OSCC), the antitumor effect of this compound was compared to the standard chemotherapy agent 5-fluorouracil (5-FU).
Table 4: Comparative In Vivo Efficacy in Oral Squamous Cell Carcinoma PDX Model
| Treatment Group | Mean Tumor Volume Reduction | Significance vs. Control | Significance vs. 5-FU | Reference |
| This compound | Significantly lower than control | p < 0.01 | No significant difference | [11] |
| 5-Fluorouracil (5-FU) | Significantly lower than control | p < 0.01 | No significant difference | [11] |
These results suggest that this compound exhibits comparable in vivo efficacy to 5-FU in this specific cancer model.[11]
Synergistic Effects with Standard Chemotherapy
This compound has been shown to sensitize cancer cells to the effects of conventional chemotherapy, potentially allowing for lower doses of cytotoxic drugs and mitigating side effects.
-
Triple-Negative Breast Cancer (TNBC): In TNBC cell lines, the combination of this compound and paclitaxel synergistically suppresses proliferation, inhibits colony formation, and induces apoptosis.[12] Similarly, this compound sensitizes TNBC cells to irinotecan-induced cytotoxicity both in vitro and in vivo.[13]
-
Non-Small Cell Lung Cancer (NSCLC): this compound may mediate the sensitization of NSCLC cells to cisplatin.[14]
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anticancer effects by modulating several critical signaling pathways. A key pathway inhibited by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.
By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound disrupts downstream signaling, leading to decreased cell proliferation and survival, and the induction of apoptosis.[1] Other signaling pathways reported to be modulated by this compound include the JNK pathway and the Hedgehog pathway.[12][13]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound's efficacy. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or a standard chemotherapy agent for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (Length × Width²) / 2.
-
Treatment: Once tumors reach a specified size, randomly assign mice to treatment groups (e.g., vehicle control, this compound, standard chemotherapy). Administer treatment according to the predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
This compound demonstrates significant potential as an anticancer agent, with evidence of direct cytotoxicity against various cancer cell lines and in vivo tumor models. Its ability to modulate key cancer-related signaling pathways and to act synergistically with standard chemotherapeutic drugs highlights its promise for further preclinical and clinical investigation. While the available data suggests comparable or, in some contexts, synergistic efficacy with standard treatments, more direct, head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to current standards of care across a broader range of cancers.
References
- 1. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccij-online.org [ccij-online.org]
- 9. netjournals.org [netjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits colorectal cancer cell growth through the Hedgehog pathway by targeting Shh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Toosendanin: A Potent and Selective Direct Inhibitor of STAT3
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating STAT3 as a Direct Target of Toosendanin
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established target in oncology due to its critical role in tumor cell proliferation, survival, and metastasis. The natural product this compound (TSN) has emerged as a promising direct inhibitor of STAT3, offering a novel therapeutic avenue. This guide provides a comprehensive comparison of this compound with other known STAT3 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its direct targeting mechanism.
Comparative Performance of STAT3 Inhibitors
This compound demonstrates high-affinity binding to the STAT3 SH2 domain, a critical step for STAT3 activation.[1] A comparative analysis of its binding affinity and inhibitory concentrations with other well-characterized STAT3 inhibitors is presented below.
| Inhibitor | Target Domain | Binding Affinity (Kd) | IC50 | Assay Type | Reference |
| This compound (TSN) | SH2 | ~240 nM | Not explicitly reported | Surface Plasmon Resonance (SPR) | [1] |
| BP-1-102 | SH2 | 504 nM | 6.8 µM | STAT3 DNA-binding activity | [2][3] |
| Stattic | SH2 | Not explicitly reported | 5.1 µM | Phosphopeptide binding inhibition | [4] |
| Cryptotanshinone | SH2 | Not explicitly reported | 4.6 µM | Cell-free STAT3 inhibition | [5] |
Key Findings:
-
This compound exhibits a strong binding affinity to the STAT3 SH2 domain with a Kd in the nanomolar range, comparable to or stronger than other known inhibitors like BP-1-102.[1][2][3]
-
Studies have shown that this compound selectively inhibits the phosphorylation of STAT3 at Tyrosine 705 (Tyr-705), with minimal effects on the phosphorylation of other STAT family members such as STAT1 and STAT5, indicating its specificity.[1]
-
In cellular assays, this compound has been shown to inhibit the proliferation of cancer cells with constitutively active STAT3 at nanomolar concentrations.[6]
Experimental Validation Protocols
Accurate validation of this compound as a direct STAT3 inhibitor requires robust experimental methodologies. Below are detailed protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding kinetics of this compound to the STAT3 SH2 domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human STAT3-SH2 domain protein
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., Glycine-HCl)
Procedure:
-
Immobilization of STAT3-SH2:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified STAT3-SH2 protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., 0-1000 nM).
-
Inject the this compound solutions over the immobilized STAT3-SH2 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each concentration with a pulse of regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Western Blot for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following this compound treatment.
Materials:
-
Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231, 143B)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 signal.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the relative levels of p-STAT3.
-
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound as a direct STAT3 inhibitor.
Caption: Logical flow of evidence supporting this compound as a direct STAT3 inhibitor.
References
- 1. This compound demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Erforschung der Toosendanin-Bindung an die V-ATPase: Ein vergleichender Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Interaktion von Toosendanin mit der V-ATPase untersuchen.
Dieser Leitfaden bietet einen objektiven Vergleich der Bindung von this compound an die V-ATPase mit alternativen Inhibitoren und stützt sich dabei auf experimentelle Daten. Es ist zu beachten, dass die V-ATPase kein kanonisches SH2-Domänenprotein ist; stattdessen deuten Studien darauf hin, dass this compound mit spezifischen Untereinheiten des V-ATPase-Komplexes interagiert.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die quantitative Leistung von this compound im Vergleich zu anderen bekannten V-ATPase-Inhibitoren zusammen. Die Daten zeigen die Konzentrationen, die zur Hemmung der V-ATPase-Aktivität erforderlich sind.
| Wirkstoff | Ziel-Untereinheit(en) | IC50-Wert (nM) | Spezies/System |
| This compound | V1A und V0a1 (vermutet) | ~1000 (für Autophagie-Inhibition) | Menschliche Krebszelllinien |
| Bafilomycin A1 | c-Untereinheit des V0-Komplexes | 0.06 - 10 | Rinder-V-ATPase, verschiedene |
| Concanamycin A | c-Untereinheit des V0-Komplexes | ~10 | Manduca sexta V-ATPase |
| Archazolid A/B | c-Untereinheit des V0-Komplexes | < 1 (Archazolid A), ~20 (Archazolid B) | Verschiedene |
Hinweis: Der IC50-Wert für this compound bezieht sich auf seine funktionelle Hemmung der Autophagie, die von der V-ATPase-Aktivität abhängt. Direkte IC50-Werte für die Hemmung der V-ATPase-Aktivität sind in der aktuellen Literatur weniger verbreitet. Die Werte für alternative Inhibitoren können je nach untersuchter Spezies und experimentellen Bedingungen variieren.
Experimentelle Protokolle
Die direkte Bindung von this compound an die V-ATPase wurde durch eine Reihe von biochemischen Assays bestätigt.[1][2][3] Nachfolgend finden Sie detaillierte Methoden, die diesen experimentellen Ansätzen nachempfunden sind.
1. Zellulärer Thermischer Shift-Assay (CETSA)
Dieser Assay basiert auf dem Prinzip, dass die Bindung eines Liganden an ein Protein dessen thermische Stabilität erhöht.
-
Zellbehandlung: HeLa-Zellen werden 1 Stunde lang mit this compound (oder einem Vehikelkontroll-DMSO) inkubiert.
-
Thermische Denaturierung: Die behandelten Zellen werden in Aliquots aufgeteilt und für 3 Minuten einem Temperaturgradienten (z. B. 43 °C bis 71 °C) ausgesetzt.
-
Zelllyse und Proteinextraktion: Die Zellen werden lysiert und das unlösliche, denaturierte Protein wird durch Zentrifugation abgetrennt.
-
Analyse: Der lösliche Überstand wird mittels Western Blot analysiert, um die Menge der V-ATPase-Untereinheiten (z. B. V1A und V0a1) bei jeder Temperatur zu bestimmen. Eine Erhöhung der Schmelztemperatur in Gegenwart von this compound weist auf eine direkte Bindung hin.
2. Co-Immunpräzipitation (Co-IP) gekoppelt mit LC-MS/MS
Diese Methode wird verwendet, um die physikalische Assoziation von this compound mit dem V-ATPase-Komplex in einem zellulären Kontext nachzuweisen.
-
Zelllysat-Präparation: Lysosomenreiche Fraktionen werden aus Zellen extrahiert, die mit this compound inkubiert wurden.
-
Immunpräzipitation: Antikörper, die auf V-ATPase-Untereinheiten (z. B. V1A und V0a1) abzielen, werden verwendet, um den V-ATPase-Komplex aus dem Lysat zu "pull-downen". Eine IgG-Kontrolle wird parallel durchgeführt, um unspezifische Bindungen auszuschließen.
-
Proteinfällung und Wirkstoffextraktion: Die immunpräzipitierten Proteine werden mit Methanol gefällt, und das co-präzipitierte this compound wird extrahiert.
-
Quantifizierung: Die Konzentration von this compound in den Extrakten wird mittels Flüssigchromatographie-gekoppelter Massenspektrometrie (LC-MS/MS) analysiert. Eine signifikante Anreicherung von this compound in den V-ATPase-IP-Proben im Vergleich zur IgG-Kontrolle bestätigt die Bindung.
3. Biotin-Toosendanin-Pull-Down-Assay
Dieser Assay verwendet eine modifizierte Version von this compound, um dessen Interaktionspartner zu isolieren.
-
Synthese von Biotin-Toosendanin (Bio-TSN): this compound wird chemisch mit Biotin konjugiert.
-
Inkubation und Pull-Down: Lysosomenfraktionen werden mit Bio-TSN inkubiert, das an Streptavidin-beschichtete magnetische Beads gebunden ist. Biotin allein, das an Beads gebunden ist, dient als Negativkontrolle.
-
Waschen und Elution: Die Beads werden gewaschen, um unspezifisch gebundene Proteine zu entfernen. Die an Bio-TSN gebundenen Proteine werden dann eluiert.
-
Analyse: Die eluierten Proteine werden mittels Western Blot auf das Vorhandensein von V-ATPase-Untereinheiten (V1A und V0a1) analysiert. Der Nachweis dieser Untereinheiten in den Bio-TSN-Pull-Down-Proben, aber nicht in der Kontrollprobe, bestätigt eine direkte Interaktion.
Visualisierungen
Diagramme der experimentellen Arbeitsabläufe und Signalwege
Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen die logischen Beziehungen und Arbeitsabläufe der oben beschriebenen Experimente.
Abbildung 1: Arbeitsabläufe zur Bestätigung der this compound-V-ATPase-Bindung.
Abbildung 2: Vereinfachter Signalweg der this compound-Wirkung.
References
- 1. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy [ijbs.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Toosendanin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Toosendanin, a triterpenoid with significant biological activity. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding this compound: Key Safety Data
A thorough understanding of a compound's properties and hazards is the first step in safe handling and disposal. The following table summarizes critical information for this compound.
| Property | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 58812-37-6 | [1][2] |
| Molecular Formula | C₃₀H₃₈O₁₁ | [1][2] |
| Molecular Weight | 574.6 g/mol | [1][2] |
| Primary Hazard | Harmful if swallowed.[3] | Material Safety Data Sheet (MSDS)[3] |
| Potential Health Effects | May be harmful if inhaled, causing respiratory tract irritation. May be harmful if absorbed through the skin. May cause serious eye irritation.[3] | Material Safety Data Sheet (MSDS)[3] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[3] Recommended storage at 2°C - 8°C.[2] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month (protect from light).[4] | Material Safety Data Sheet (MSDS)[2][3][4] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations may vary.[5][6]
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (double gloving is recommended).[5]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use a fume hood to avoid inhaling dust.[3]
II. Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.[7]
-
Designated Waste Container:
-
Collecting Solid Waste:
-
Collect all solid this compound waste, including unused or expired powder, contaminated weighing paper, pipette tips, and disposable PPE (e.g., gloves), in the designated container.[6]
-
-
Collecting Liquid Waste:
III. Labeling of Waste Container
Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Clearly label the waste container with the words "Hazardous Waste".[7]
-
Include the full chemical name: "this compound".
-
Indicate the primary hazard: "Toxic" or "Harmful".
-
List the container's contents and approximate quantities.
-
Include the date accumulation started and the responsible researcher's name and contact information.
IV. Storage of Waste Container
-
Store the sealed hazardous waste container in a designated, secure area away from general lab traffic.[6]
-
The storage area should be well-ventilated.
-
Access to the waste storage area should be restricted to authorized personnel.[6]
V. Final Disposal
-
Contact EHS: Once the waste container is full or you have no further need to accumulate this compound waste, contact your institution's EHS department to arrange for a hazardous waste pickup.[5][6]
-
Professional Disposal: The standard and required method for final disposal is through an approved and licensed hazardous waste disposal company.[3][6] These companies are equipped to handle the transportation and destruction of chemical waste in compliance with all federal and state regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
